molecular formula C41H35N3O4 B7827030 Fmoc-nalpha-methyl-n-im-trityl-d-histidine

Fmoc-nalpha-methyl-n-im-trityl-d-histidine

Cat. No.: B7827030
M. Wt: 633.7 g/mol
InChI Key: JWVLJHMKVOZWMC-KXQOOQHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Nalpha-methyl-N-im-trityl-D-histidine is a specialized, protected amino acid building block critical for solid-phase peptide synthesis (SPPS). Its core function is to enable the controlled incorporation of a methylated, D-configured histidine residue into growing peptide chains. The N-alpha-Fmoc (9-fluorenylmethoxycarbonyl) group serves as the temporary protecting group, which can be removed under basic conditions to allow for chain elongation. Simultaneously, the N-im-Trityl (triphenylmethyl) group protects the sensitive imidazole side chain of histidine, preventing side reactions during the synthesis process and ensuring the integrity of the final peptide product. This derivative is particularly valuable in pharmaceutical research for developing novel therapeutic peptides. The use of the D-histidine isomer can enhance the metabolic stability of synthetic peptides, making them less susceptible to degradation by natural proteases and thereby improving their pharmacokinetic profiles. Researchers utilize this building block in diverse fields, including drug development, cancer therapy research, and protein engineering. The product is offered with a high purity specification (typically ≥99% by HPLC) and must be stored refrigerated. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLJHMKVOZWMC-KXQOOQHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-Me-D-His(Trt)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Fmoc-N-Me-D-His(Trt)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, its strategic application in solid-phase peptide synthesis (SPPS), and the nuanced protocols required for its successful incorporation into complex peptide sequences. We will explore the rationale behind its unique protecting group strategy and address the common challenges and solutions associated with its use.

Core Molecular Profile

Fmoc-N-Me-D-His(Trt)-OH is a highly specialized building block designed for the introduction of an N-methylated D-histidine residue during Fmoc-based solid-phase peptide synthesis (SPPS). Each component of its structure is deliberately chosen to manage the reactivity of the functional groups during the stepwise elongation of the peptide chain.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-N-Me-D-His(Trt)-OH is presented below.

PropertyValueSource(s)
Molecular Formula C₄₁H₃₅N₃O₄[1][2][3][4][5]
Molecular Weight 633.73 g/mol [1][2][3][4][5]
CAS Number 1217840-61-3; 1217608-75-7[2][3][5][6]
Appearance White to off-white powder or crystals[3]
Melting Point 183-188 °C[2][3]
Stereochemistry D-Configuration[6]
Storage Temperature 2-8°C or 15-25°C (refer to supplier)[3][4]
Structural Breakdown and Rationale

The utility of this compound stems from its three key structural modifications:

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is the temporary protecting group for the alpha-amine. Its primary advantage is its lability under mild basic conditions (e.g., piperidine), while remaining stable to the acidic conditions used for final cleavage.[7][8] This orthogonality is the cornerstone of Fmoc-based SPPS.

  • Nτ-Trt (Trityl) Group : The bulky trityl group serves as the side-chain protection for the imidazole ring of histidine.[9] It prevents the nucleophilic side chain from participating in unwanted reactions during peptide coupling. The Trt group is highly acid-labile and is efficiently removed during the final cleavage step with trifluoroacetic acid (TFA).[10][11]

  • Nα-Me (N-alpha-Methyl) Group : The methylation of the backbone alpha-amine is a critical modification used to enhance the pharmacological properties of a peptide. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate the peptide's conformation, which can fine-tune its binding affinity and activity. However, this modification also introduces significant steric hindrance, which complicates the coupling reaction.[12]

cluster_Molecule Fmoc-N-Me-D-His(Trt)-OH AA N-Me-D-His Core COOH Carboxyl Group (Activation Site) AA->COOH Forms Peptide Bond via Fmoc Nα-Fmoc Group (Base-Labile) Fmoc->AA Protects α-Amine Trt Nτ-Trt Group (Acid-Labile) Trt->AA Protects Side Chain Me Nα-Methyl Group (Steric Hindrance) Me->AA Modifies Backbone

Caption: Structural components of Fmoc-N-Me-D-His(Trt)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-N-Me-D-His(Trt)-OH into a peptide sequence follows the standard cycle of Fmoc-SPPS: deprotection, activation, and coupling. However, due to the N-methylation, specific considerations must be taken to ensure efficiency and minimize side reactions.

The SPPS Workflow

The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

SPPS_Workflow start Start: Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling Free N-terminus wash2 Wash (DMF) coupling->wash2 check Repeat for next AA? wash2->check Chain Elongated check->deprotection Yes end End: Final Cleavage (TFA Cocktail) check->end No

Caption: Standard workflow of an Fmoc-SPPS cycle.

Experimental Protocols & Mechanistic Insights

A. Fmoc Group Deprotection

The removal of the Fmoc group is the first step in each cycle, exposing the N-terminal amine for the subsequent coupling reaction.

  • Protocol:

    • Swell the peptide-resin in Dimethylformamide (DMF).

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[8][13]

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal.

    • Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Expertise & Causality: The mechanism is a base-catalyzed β-elimination.[14] Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of CO₂ and the free amine.[8] A two-stage deprotection is often employed to minimize side reactions like diketopiperazine formation, especially after incorporating sterically hindered or N-methylated residues.[12] Incomplete removal of piperidine is critical, as residual base can neutralize the subsequent coupling reagents.

B. Activation and Coupling

This is the most critical and challenging step when using N-methylated amino acids. The steric bulk of the N-methyl group significantly slows down the acylation reaction. Therefore, highly efficient activation methods are required.

  • Protocol (HBTU/DIPEA Activation):

    • In a separate vessel, pre-dissolve Fmoc-N-Me-D-His(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.

    • Add an activating agent, such as HBTU (0.95 eq. to the amino acid), and an activating base, such as N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid).[14]

    • Allow the mixture to pre-activate for 5-15 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Reaction time must be optimized and may be significantly longer than for standard amino acids.

    • Wash the resin thoroughly with DMF.

    • Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. Note: The Kaiser test will be negative for the N-methylated residue itself, but it should be performed on the subsequent step to ensure the previous coupling was successful.

  • Expertise & Causality:

    • Choice of Activator: Acyluronium/aminium salts like HBTU or HATU are preferred because they rapidly convert the carboxylic acid into a highly reactive OBt or OAt ester intermediate, which can overcome the steric hindrance of the N-methyl group.[14]

    • Racemization Risk: Histidine is notoriously prone to racemization during activation.[15][16] The risk is highest during the pre-activation step. Minimizing the pre-activation time and using additives like OxymaPure® can help suppress this side reaction.[15]

    • Incomplete Coupling: Due to slow kinetics, double or even triple coupling cycles may be necessary to drive the reaction to completion. Monitoring the reaction is essential.

C. Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

  • Protocol:

    • Remove the N-terminal Fmoc group from the final amino acid.[17]

    • Thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

    • Prepare a cleavage cocktail. A common formulation for Trp-containing peptides is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For sequences without highly sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[17]

    • Add the cleavage cocktail to the dried resin and allow it to react for 2-4 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

  • Expertise & Causality:

    • Scavengers are Essential: During cleavage, the acid-labile protecting groups (like Trt and Boc) are released as highly reactive carbocations.[17] These cations can irreversibly modify sensitive residues like Tryptophan, Methionine, and Cysteine. Scavengers (water, TIS, EDT, phenol) are nucleophiles that trap these reactive species, protecting the integrity of the final peptide.[11][17] TIS is particularly effective at scavenging the trityl cation.[11]

    • Simultaneous Deprotection: The strong acidity of TFA is sufficient to cleave the peptide from most resins (e.g., Wang, Rink Amide) and simultaneously remove the Trt group from the histidine side chain, yielding the deprotected peptide in a single step.

Conclusion

Fmoc-N-Me-D-His(Trt)-OH is an indispensable tool for medicinal chemists aiming to create peptides with enhanced therapeutic profiles. Its successful use hinges on a deep understanding of the interplay between its protecting groups and the specific challenges posed by N-methylation. By employing highly efficient coupling strategies, carefully monitoring reaction completion, and utilizing robust cleavage protocols with appropriate scavengers, researchers can effectively incorporate this valuable building block into complex peptide structures, paving the way for the development of next-generation peptide-based therapeutics.

References

  • ChemPep Inc. (n.d.). Fmoc-N-Me-D-His(Trt)-OH.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Kotha, S., & Lahiri, K. (2009). Novel deprotection method of the Fmoc group under neutral hydrogenation conditions. Tetrahedron Letters, 50(26), 3370-3373.
  • Traboni, S., Esposito, F., Ziaco, M., De Cesare, N., Bedini, E., & Iadonisi, A. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 26, 3284–3288.
  • MedChemExpress. (n.d.). Fmoc-N-Me-His(Trt)-OH.
  • Chemsrc. (2025, September 13). Fmoc-N-Me-His(Trt)-OH | CAS#:1217840-61-3.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • MilliporeSigma. (n.d.). Fmoc-N-Me-His(Trt)-OH 95%.
  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-His(Trt)-OH Novabiochem.
  • Advanced ChemTech. (n.d.). Fmoc-N-Me-His(Trt)-OH.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-D-His(Trt)-OH | CAS 135610-90-1.
  • AAPPTec. (n.d.).
  • LifeTein. (n.d.). Fmoc-His(Trt)-OH.
  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • InvivoChem. (n.d.). Fmoc-His(Trt)-OH I CAS#: 109425-51-6.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Yang, Y., et al. (2022, June 27). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-D-His(Trt)-OH Novabiochem.
  • Nowick Laboratory. (n.d.).
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Kumar, A., et al. (2020, August 24). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. PubMed.

Sources

Solubility of Fmoc-nalpha-methyl-n-im-trityl-d-histidine in organic solvents

Technical Guide: Solubility & Handling of Fmoc-N -methyl-N-im-trityl-D-histidine[1]

Executive Summary

Fmoc-N


-methyl-N-im-trityl-D-histidine1

While N-methylation is often employed to disrupt

paradoxical solubility characteristics1

Part 1: Molecular Architecture & Solubility Mechanics[1]

To master the handling of this residue, one must understand the "Solubility Triad" governing its behavior:

  • The Fmoc Group (Lipophilic): Provides solubility in organic solvents but requires polar aprotic environments (DMF, NMP).

  • The Trityl (Trt) Group (Bulky/Hydrophobic): The trityl group on the imidazole ring is massive. While it prevents side-chain reactions, it significantly increases the molecule's hydrophobicity. This makes the molecule nearly insoluble in water and alcohols but highly soluble in chlorinated solvents (DCM).

  • The N-Methyl Group (Steric/H-Bond Disrupter): This is the critical differentiator.[1] While it prevents intermolecular hydrogen bonding (reducing aggregation), it introduces significant steric hindrance.[2] Crucially, this derivative often exists as a refractory solid that only fully solubilizes upon protonation or activation with coupling reagents.

The "Activation-Solubilization" Phenomenon

Field experience confirms that Fmoc-N-Me-D-His(Trt)-OH often appears as a suspension or slurry in pure DMF at 0.1 M. Complete dissolution frequently occurs only after the addition of the coupling reagent (e.g., HATU) and the base (DIPEA).[1] This suggests that the activated ester species is more soluble than the free acid zwitterion or aggregate form.

Part 2: Solvent Compatibility Matrix[1]

The following data consolidates empirical solubility observations for Fmoc-N-Me-D-His(Trt)-OH.

SolventSolubility RatingOperational Context
NMP (N-Methyl-2-pyrrolidone) Excellent (Preferred) Primary solvent. Superior to DMF for N-methylated residues due to higher polarity and ability to disrupt aggregates.[1]
DMF (Dimethylformamide) Good Standard SPPS solvent. May require sonication or slight warming (35°C).
DCM (Dichloromethane) High Excellent solubility due to the Trityl group. Useful for pre-dissolution before diluting with DMF/NMP, but poor for peptide coupling rates.
DMSO (Dimethyl Sulfoxide) High Powerful cosolvent. Use (10-20% v/v) if the monomer precipitates in DMF.[1] Avoid as primary solvent due to viscosity and potential oxidization of Met/Cys residues.
Water / Alcohols Insoluble The Trityl group renders the molecule hydrophobic. Water will cause immediate precipitation.
Diethyl Ether / Hexane Insoluble Used for precipitation/purification of the crude solid.

Part 3: Operational Protocols

Workflow 1: The "Activation-First" Dissolution Protocol

Standard "weigh and shoot" automated protocols often fail with this residue.[1] Use this manual dissolution method to ensure the line does not clog.

DissolutionProtocolStartWeigh Monomer(Calc for 0.1 - 0.2 M)SolventAdd NMP(Not DMF)Start->SolventCheckVisual Check:Clear?Solvent->CheckSonicateSonicate(30-40°C, 5 mins)Check->SonicateNo (Cloudy)ActivateAdd HATU + DIPEA(Activates & Solubilizes)Check->ActivateYesSonicate->ActivateFilterFilter Syringe(0.45 µm PTFE)Activate->FilterReadyReady for CouplingFilter->Ready

Caption: Optimized dissolution workflow prioritizing NMP and in-situ activation to overcome initial solubility barriers.

Workflow 2: Coupling Strategy (The "Difficult Junction")

Coupling to a secondary amine (the N-methyl group of the previous residue) or coupling of an N-methyl amino acid is sterically demanding.[1] Standard HBTU/HCTU protocols often result in low yields or deletion sequences.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC.

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

  • Stoichiometry: 4-5 equivalents relative to resin loading.[1]

Step-by-Step Protocol:

  • Resin Preparation: Swell resin in DCM (30 min) then wash with NMP (3x).

  • Pre-Activation:

    • Dissolve Fmoc-N-Me-D-His(Trt)-OH in NMP (0.2 M).[1]

    • Add HATU (0.95 eq relative to AA) and DIPEA (2 eq relative to AA).

    • Observation: The solution should turn yellow/orange and become perfectly clear.

    • Allow to react for 1-2 minutes before adding to resin (pre-activation).

  • Coupling:

    • Add activated solution to resin.[2]

    • Reaction Time: 2 hours minimum. Double coupling is highly recommended.

  • Monitoring:

    • Chloranil Test: Use for secondary amines (proline or N-methyl N-terminus).[1]

    • Kaiser Test: Will likely be negative (no reaction) if coupling to an N-methylated residue, making it unreliable.[1] Use Chloranil or micro-cleavage HPLC.

Part 4: Troubleshooting & Optimization

Issue: Precipitation in the Transfer Line

If utilizing an automated synthesizer (e.g., CS Bio, CEM Liberty), the delay between dissolution and delivery can cause the monomer to crash out.

  • Solution: Add 10-20% DMSO to the NMP solvent bottle used for this specific amino acid.[1] The DMSO/NMP mixture stabilizes the hydrophobic Trityl group while maintaining polarity.

Issue: Epimerization

Histidine is prone to racemization (L to D conversion) during activation, especially at high temperatures. Since this is the D-isomer , you risk converting it back to L.

  • Mitigation:

    • Keep activation temperature below 50°C (if using microwave SPPS).

    • Use Collidine instead of DIPEA as the base; it is weaker and less likely to abstract the

      
      -proton.
      
    • Limit pre-activation time to < 2 minutes.

Issue: Incomplete Coupling (Steric Hindrance)

The N-methyl group creates a "steric wall."[1]

  • Mitigation: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] It is a phosphonium reagent that is often superior to uronium salts (HATU) for N-methylated couplings.[1]

References

  • Merck / Novabiochem. (n.d.). Fmoc-N-Me-His(Trt)-OH Product Guide. Retrieved from [1]

    • Source for "poor solubility but dissolves upon activation" claim.[1]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Retrieved from

    • foundational text on handling N-methyl steric hindrance.
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Retrieved from [1]

    • Source for HATU/HO
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [1]

    • authoritative review on Trityl group stability and solubility.

An In-Depth Technical Guide to the Steric Effects of N-alpha-Methylation on Histidine Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Foundational Amino Acid to Pharmacological Powerhouse

Histidine is a uniquely versatile amino acid. Its imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor in enzymatic catalysis, coordinate with metal ions, and participate in crucial hydrogen bonding networks.[1][2] In the realm of peptide therapeutics, however, native peptide sequences often suffer from poor metabolic stability and low bioavailability, limiting their clinical potential.[3][4] N-alpha-methylation—the addition of a methyl group to the backbone amide nitrogen—is a premier strategy in medicinal chemistry to overcome these hurdles.[5][6][7] This modification introduces profound changes, enhancing proteolytic resistance and improving membrane permeability.[7][8]

When this powerful modification is applied to a residue as functionally critical as histidine, the consequences are complex and dominated by steric effects. This guide provides a detailed exploration of how the seemingly simple addition of a methyl group to the alpha-nitrogen of histidine sterically influences its side chain, altering its conformation, physicochemical properties, and ultimately, its functional potential in therapeutic design.

Part 1: The Physicochemical Ramifications of a Backbone Methyl Group

The introduction of a methyl group on the amide nitrogen atom of a histidine residue fundamentally alters the local stereoelectronic environment. This change is not merely additive; it initiates a cascade of conformational and electronic consequences.

Conformational Restriction: A Redefined Ramachandran Space

The most direct steric consequence of Nα-methylation is the restriction of the peptide backbone's conformational freedom. The methyl group introduces a steric clash that limits the allowable torsion angles of the backbone, specifically the phi (φ) and psi (ψ) angles.[5][9] Unlike a standard peptide bond where the amide proton is small, the bulkier methyl group renders significant portions of the Ramachandran plot energetically inaccessible.[9] This "conformational constraint" can pre-organize the peptide into a specific secondary structure, such as a β-turn, which is often crucial for receptor engagement.[5][10][11]

Furthermore, Nα-methylation lowers the energy barrier for cis/trans isomerization of the amide bond.[8][12][13] While the trans conformation is overwhelmingly favored in standard peptides, the cis conformation becomes significantly more accessible in N-methylated peptides, introducing another layer of structural diversity and control.[5]

Ramachandran_Effect cluster_0 Standard Peptide Bond cluster_1 Nα-Methylated Peptide Bond Start0 Flexible Backbone Allowed Broad Allowed (φ, ψ) Angles Start0->Allowed Trans Trans Amide Bond (Strongly Favored) Allowed->Trans Restricted Restricted (φ, ψ) Angles Allowed->Restricted Methylation Introduces Constraint Start1 Steric Hindrance (N-CH₃ Group) Start1->Restricted CisTrans Cis/Trans Isomerization (Lower Energy Barrier) Restricted->CisTrans

Caption: Steric effects of Nα-methylation on backbone conformation.

Side Chain Orientation and Physicochemical Properties

The backbone rigidity imposed by Nα-methylation directly influences the orientation of the histidine imidazole side chain (χ angles). By constraining the backbone, the degrees of freedom for the side chain are also reduced, potentially locking it into a specific rotameric state. This is critical for function, as the precise positioning of the imidazole ring dictates its ability to interact with binding partners, coordinate metals, or participate in catalysis.

While side-chain methylation is known to increase the pKa of the imidazole ring[14], the effect of backbone Nα-methylation is more nuanced. It primarily acts indirectly by altering the microenvironment. If the constrained conformation forces the imidazole into a more solvent-exposed or electrostatically unfavorable environment, its pKa may shift. Conversely, if the conformation favors a buried, hydrophobic pocket, the pKa could be significantly perturbed.[2]

Computational studies using Density Functional Theory (DFT) have further elucidated the electronic impact, showing that N-methylation leads to an increase in lipophilicity (higher ClogP values) and can, perhaps counterintuitively, increase aqueous solubility due to changes in the solvation free energy (ΔGsolv).[8][12][13]

PropertyEffect of Nα-Methylation on HistidineRationale / ConsequenceSupporting Evidence
Backbone Conformation (φ, ψ) Severely restrictedSteric hindrance from the methyl group limits allowable Ramachandran space, inducing specific secondary structures.NMR Studies, Computational Modeling[9][11]
Amide Bond Isomerization Lowered energy barrier to cis formThe steric bulk of the methyl group reduces the energetic preference for the trans conformation.DFT Calculations[8][12][13]
Side Chain Conformation (χ) Restricted rotameric states"Locked" backbone conformation reduces the degrees of freedom for the imidazole side chain.Inferred from structural studies (NMR/X-ray)
Imidazole pKa Indirectly perturbedAltered local microenvironment (solvation, electrostatics) due to fixed conformation.Based on principles of pKa perturbation[2]
Lipophilicity (ClogP) IncreasedAddition of a nonpolar methyl group.DFT Calculations, Experimental Partitioning[12][13]
Aqueous Solubility Often increasedFavorable change in the Gibbs free energy of solvation (ΔGsolv) despite increased lipophilicity.DFT Calculations[8][12]

Table 1: Summary of Physicochemical Effects of Nα-Methylation on Histidine-Containing Peptides.

Part 2: Functional Consequences in Drug Design

The steric and electronic changes induced by Nα-methylation of histidine translate directly into tangible benefits for peptide drug development.

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, Nα-methylation can significantly enhance binding affinity to a target receptor, reducing the entropic penalty of binding.[3][5][7] This conformational control can also improve selectivity between different receptor subtypes.[4]

  • Improved Metabolic Stability: The steric shield provided by the N-methyl group effectively blocks the approach of proteolytic enzymes, preventing cleavage of the adjacent peptide bond and dramatically increasing the peptide's in vivo half-life.[5][7][8]

  • Modulation of Metal Binding: The orientation of the histidine side chain is critical for coordinating metal ions like zinc or nickel.[15] Nα-methylation, by fixing the side chain's position, can either enhance or diminish metal chelation, providing a tool to fine-tune the metallopeptide's properties.[16] For example, studies on METTL9-catalyzed methylation show that modification of histidine can compromise the ability to coordinate zinc ions.[16]

Part 3: A Guide to Experimental Characterization

Validating the effects of Nα-methylation requires a multi-faceted experimental approach. The choice of technique depends on the specific question being asked, from confirming synthesis to elucidating high-resolution structural details and quantifying thermodynamic impacts.

Workflow_Characterization cluster_Structural Structural Analysis cluster_Functional Functional & Thermodynamic Analysis Synth Synthesis of Nα-Me-His Peptide Purify Purification (HPLC) Synth->Purify Confirm Confirmation (Mass Spec) Purify->Confirm NMR NMR Spectroscopy (Solution Conformation, Cis/Trans Ratio) Confirm->NMR Primary Structure Validated Xray X-ray Crystallography (Solid-State Structure, High Resolution) Confirm->Xray ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity: Kd, ΔH, ΔS) NMR->ITC Structure-Function Correlation Xray->ITC Assay Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) ITC->Assay Thermodynamic Basis of Activity

Caption: Workflow for the synthesis and characterization of Nα-methylated peptides.

Synthesis of Nα-Methylated Histidine Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges, including difficult coupling steps and potential side reactions.[17] However, robust methods have been developed for both solution-phase and solid-phase synthesis.[4][18][19] A common solid-phase strategy involves using pre-prepared Fmoc-N-Me-His(Trt)-OH building blocks, which can be incorporated into standard Fmoc-based peptide synthesis protocols, albeit with optimized coupling reagents to overcome the steric hindrance at the secondary amine.[17]

Structural Analysis: NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for studying N-methylated peptides in solution.[11][20] It provides unparalleled insight into the conformational ensemble, cis/trans populations, and the precise location of the modification.

  • Key NMR Experiments:

    • 1D ¹H NMR: The appearance of a singlet in the ~2.5-3.5 ppm range is the first indication of an N-methyl group.[21]

    • 2D ROESY/NOESY: These experiments detect through-space proton-proton proximities. A strong cross-peak between the N-methyl protons and the alpha-proton of the preceding residue is definitive proof of incorporation at that specific location.[11][21] The pattern of other NOEs reveals the peptide's secondary structure.

    • 2D ¹H-¹³C HMBC: This experiment shows long-range (2-3 bond) correlations. A correlation from the N-methyl protons to the carbonyl carbon of the preceding residue provides unambiguous positional confirmation.[21]

X-ray Crystallography offers a static, high-resolution snapshot of the peptide's conformation in the solid state.[22][23] While it requires obtaining suitable crystals, a solved crystal structure provides precise bond lengths, angles, and torsional angles, offering definitive proof of the steric consequences of Nα-methylation.[24]

Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for quantifying the thermodynamics of binding interactions in solution.[25] It directly measures the heat released or absorbed as a ligand (the Nα-methylated peptide) is titrated into a solution containing its binding partner (e.g., a receptor or protein).[26] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[25][27]

This protocol provides a self-validating system for measuring the binding thermodynamics of an Nα-methylated histidine peptide.

  • Sample Preparation (The Causality Behind the Choice):

    • Peptide & Protein Purity: Both the peptide ligand and the target protein must be of high purity (>95% by HPLC and SDS-PAGE, respectively) to ensure accurate concentration determination and a single binding event.

    • Buffer Matching: Dialyze both the peptide and protein extensively against the identical buffer. Mismatched buffers will generate large heats of dilution, obscuring the binding signal. A common choice is a phosphate or HEPES buffer at a physiologically relevant pH (e.g., 7.4).[16]

    • Concentration Determination: Accurately measure the concentrations of both components using a reliable method (e.g., UV-Vis absorbance at 280 nm for the protein, or a quantitative amino acid analysis for the peptide). The protein concentration in the cell should be 10-20 times the expected KD, and the peptide concentration in the syringe should be 10-15 times the protein concentration to ensure saturation is reached.[27]

  • ITC Experiment Setup:

    • Instrument: Use a modern, sensitive ITC instrument (e.g., MicroCal PEAQ-ITC).[16]

    • Titration Parameters:

      • Cell: Load the target protein into the sample cell (~200-300 µL).

      • Syringe: Load the Nα-methylated peptide into the injection syringe (~40-50 µL).

      • Temperature: Set the experiment temperature (e.g., 25 °C).

      • Injections: Program a series of small injections (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL) with sufficient spacing to allow a return to baseline.[16]

  • Control Experiments (Self-Validation):

    • Ligand-to-Buffer Titration: Inject the peptide from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the peptide, which must be subtracted from the main experimental data.

    • Buffer-to-Protein Titration: Inject buffer from the syringe into the protein solution in the cell. This accounts for any heat effects from injection or buffer-protein interactions.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection (μcal/sec).

    • Subtract the heats of dilution from the control experiments.

    • Fit the resulting binding isotherm (kcal/mol vs. molar ratio) to a suitable binding model (e.g., "One Set of Sites") using the instrument's analysis software.[16] The fit will yield the key thermodynamic parameters: KD, n, ΔH, and ΔS.

Conclusion

The N-alpha-methylation of histidine is a potent tool in peptide chemistry that leverages steric effects to achieve desirable pharmacological properties. The introduction of a single methyl group on the backbone nitrogen creates a domino effect, beginning with the restriction of backbone torsional angles, which in turn dictates the orientation of the functionally critical imidazole side chain. This conformational constraint can enhance binding affinity, improve selectivity, and provide a steric shield against enzymatic degradation. A thorough characterization using a combination of NMR for solution-state structure, X-ray crystallography for solid-state validation, and ITC for thermodynamic profiling is essential to fully understand and exploit the nuanced effects of this powerful modification in the design of next-generation peptide therapeutics.

References

  • He, C., Shang, R., Yue, T., Zhang, Y., & Wei, Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(35), 9251–9262. [Link]

  • Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1968). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry, 11(2), 258–260. [Link]

  • Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. RSC Publishing. [Link]

  • Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141–146. [Link]

  • Vinogradov, A. A., et al. (2016). Conformational analysis of N-methylated peptides. ResearchGate. [Link]

  • Luka, Z., & Pota, K. (2021). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 297(2), 100918. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Lv, Y., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Structure, 30(5), 717-729.e6. [Link]

  • Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1968). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry. [Link]

  • Garcia-Ramos, Y., & Tulla-Puche, J. (2021). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1968). Synthesis of alpha-N-methylated histidines. PubMed. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Fiori, S., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 18(26), 4002-4020. [Link]

  • O'Donnell, M. J., et al. (1989). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. [Link]

  • Moody, P. C., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. [Link]

  • Le, T. H., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature Communications. [Link]

  • Lv, Y., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. ResearchGate. [Link]

  • Trecordi, C., et al. (2015). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Biochemistry, 54(40), 6137–6149. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186–191. [Link]

  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. [Link]

  • Li, Y., et al. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Chemical Communications, 60(58), 8031-8034. [Link]

  • Bou-Moreno, R., et al. (2011). Isothermal titration calorimetry of Ni(II) binding to histidine and to N-2-aminoethylglycine. Talanta, 84(2), 347-354. [Link]

  • Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 321-344. [Link]

  • Poon, G. M. K., & Macgregor, R. B. (2010). Contributions of the Histidine Side Chain and the N-terminal α-Amino Group to the Binding Thermodynamics of Oligopeptides to Nucleic Acids as a Function of pH. Journal of Molecular Biology, 397(2), 565–578. [Link]

  • Mutt, E., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. ETH Zurich Research Collection. [Link]

  • Serrano, L., et al. (1992). Histidine residues at the N- and C-termini of alpha-helices: perturbed pKas and protein stability. Biochemistry, 31(8), 2253–2258. [Link]

  • LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Hinds, M. G., & Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]

  • Sugawara, H., et al. (2005). Crystallization and preliminary X-ray diffraction study of the histidine-containing phosphotransfer protein ZmHP1 from maize. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 4), 375–377. [Link]

  • Wikipedia. (n.d.). Protein. Wikipedia. [Link]

  • Hori, T., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry, 299(9), 105151. [Link]

  • University of Tsukuba. (2023). Discovery of histidine methylation as a new post-translational modification of histone proteins. EurekAlert!. [Link]

  • Kwiatkowski, S., & Drozak, J. (2022). Protein Histidine Methylation. ResearchGate. [Link]

  • Poon, G. M., & Macgregor, R. B. Jr. (2010). Contributions of the histidine side chain and the N-terminal alpha-amino group to the binding thermodynamics of oligopeptides to nucleic acids as a function of pH. Journal of Molecular Biology, 397(2), 565-578. [Link]

Sources

Difference between L-histidine and D-histidine derivatives in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics, the substitution of L-histidine (L-His) with its enantiomer, D-histidine (D-His), is a precision engineering strategy used to modulate pharmacokinetics without compromising—and often enhancing—pharmacodynamics. While L-His is ubiquitous in natural proteomes, serving as a critical catalytic residue and metal coordinator, its susceptibility to rapid proteolytic degradation limits the half-life of peptide therapeutics.

This guide details the physicochemical and biological divergences between L- and D-histidine derivatives. It provides actionable protocols for their synthesis and integration into drug candidates, focusing on overcoming the unique challenge of histidine racemization during solid-phase peptide synthesis (SPPS).

The Imidazole Paradox: Chemical Fundamentals

The core differentiator of histidine is its imidazole side chain, which has a pKa of approximately 6.[1][2][]0. This allows it to shuttle protons at physiological pH, making it essential for enzyme active sites (e.g., serine proteases) and endosomal escape mechanisms.

Chirality vs. Chemical Function

The switch from L- to D-His does not intrinsically alter the pKa of the imidazole ring. Both enantiomers possess identical scalar physicochemical properties (solubility, isoelectric point) in an achiral environment.

However, in the chiral environment of a folded peptide or a receptor binding pocket, the effective pKa can shift significantly.

  • L-His: Often positioned to interact with specific anionic residues (Asp/Glu), stabilizing the protonated imidazolium form.

  • D-His: Orients the imidazole ring into a different spatial vector. If this new position lacks stabilizing counter-ions or encounters a hydrophobic pocket, the apparent pKa will shift, altering the residue's protonation state at physiological pH.

Key Insight: When substituting D-His, you are not just changing shape; you are potentially altering the local electrostatic potential surface of the molecule.

Conformational Consequences[4]

The most profound impact of D-His substitution is structural. L-amino acids naturally favor regions in the Ramachandran plot corresponding to right-handed


-helices (

) and

-sheets. D-amino acids invert these values, favoring left-handed helical turns or specific reverse turn structures.
Helix Disruption vs. Turn Induction
  • Helix Breaking: Inserting a single D-His into an L-peptide

    
    -helix will disrupt the hydrogen bonding network, acting as a "helix breaker." This is useful for terminating helices or introducing flexibility.
    
  • 
    -Turn Stabilization:  In many bioactive peptides (e.g., GnRH agonists), the bioactive conformation requires a sharp reverse turn ( 
    
    
    
    -turn). L-amino acids often struggle to maintain this strain without cyclization. D-His at the
    
    
    or
    
    
    position of a turn can relieve steric strain between the side chain and the peptide backbone, locking the peptide into a high-affinity "bent" conformation.
Visualization: Conformational Impact

The following diagram illustrates how D-His alters the trajectory of the peptide backbone compared to L-His.

Conformation L_Peptide L-Peptide Backbone (Natural) D_Sub D-His Substitution L_Peptide->D_Sub Modification Helix Right-Handed Alpha Helix (Standard Secondary Structure) L_Peptide->Helix Favors Destabilization Helix Destabilization (Steric Clash) D_Sub->Destabilization In Helix Context Turn Beta-Turn Induction (Reverse Turn) D_Sub->Turn In Turn Context Destabilization->Helix Breaks Bioactivity Enhanced Receptor Fit (e.g., GnRH Agonists) Turn->Bioactivity Stabilizes

Figure 1: Structural impact of D-His substitution. D-His acts as a helix breaker in linear sequences but stabilizes beta-turns, crucial for receptor fitting in specific drug classes.

The Stability/Activity Trade-off

The primary driver for using D-His is proteolytic stability . Endogenous proteases and peptidases are stereoselective; they have evolved to recognize and cleave peptide bonds adjacent to L-amino acids.

Mechanism of Resistance
  • Steric Hindrance: The side chain of D-His projects into the "wrong" quadrant of the enzyme's active site, preventing the catalytic triad from accessing the scissile bond.

  • Half-Life Extension: Peptides containing D-His often exhibit half-lives ranging from hours to days, compared to minutes for their all-L counterparts.

The Trade-off: Receptor Recognition

While stability increases, affinity can decrease if the receptor requires an L-configuration for binding. However, successful "stereochemical scans" often find positions where chirality is not critical for binding but is critical for degradation.

  • Permissive Sites: Solvent-exposed loops are often tolerant of D-substitutions.

  • Critical Sites: Deep binding pockets usually reject the enantiomer.

Stability cluster_L L-His Peptide cluster_D D-His Peptide Protease Serum Protease (e.g., Trypsin/Chymotrypsin) L_Target L-His Bond (Accessible) Protease->L_Target Recognizes D_Target D-His Bond (Sterically Occluded) Protease->D_Target Fails to Bind Degradation Rapid Hydrolysis (Inactive Metabolites) L_Target->Degradation Cleaves Stable Intact Peptide (Prolonged Half-Life) D_Target->Stable Persists

Figure 2: Mechanism of proteolytic resistance. D-His prevents protease recognition, significantly extending the in vivo half-life of the therapeutic.

Synthetic Protocols: Preventing Racemization[5][6]

Synthesizing peptides with Histidine (L or D) presents a unique challenge: Racemization .[4] The imidazole ring can act as an intramolecular base, abstracting the proton from the


-carbon during the coupling step, converting your expensive pure D-His into a racemic D/L mixture.
The Mechanism of Racemization[5][6][7]
  • Direct Enolization: The

    
    -nitrogen of the imidazole abstracts the 
    
    
    
    -proton.
  • Azolactone Formation: The activated carboxyl group cyclizes to form an oxazolone; the imidazole facilitates this ring opening/closing, scrambling the chirality.

Protocol: Racemization-Free Coupling of Fmoc-D-His(Trt)-OH

Reagents:

  • Amino Acid: Fmoc-D-His(Trt)-OH (Trityl protection on N-tau is crucial; it sterically blocks the imidazole nitrogen).

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Avoid HBTU/HATU with high concentrations of DIPEA, as tertiary bases promote racemization.

  • Solvent: DMF (Dimethylformamide).[5]

Step-by-Step Workflow:

  • Pre-Activation (Critical):

    • Dissolve Fmoc-D-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Cool the solution to 0°C (ice bath).

    • Add DIC (3.0 eq) and stir for 2 minutes. Low temperature suppresses racemization kinetics.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound peptide.

    • Allow to react for 60 minutes at Room Temperature (do not heat).

    • Note: Do not use microwave heating for His coupling unless using specific "Microwave-safe" derivatives (e.g., Fmoc-His(Mbom)-OH).

  • Washing:

    • Drain and wash resin 3x with DMF to remove urea byproducts.

  • Monitoring:

    • Perform a Kaiser test. If positive (incomplete), recouple using HATU/HOAt/TMP (2,4,6-trimethylpyridine) – TMP is a weaker base than DIPEA and safer for His.

SPPS Start Start: Resin-Bound Peptide Prep Dissolve Fmoc-D-His(Trt)-OH + Oxyma Pure Start->Prep Cool Cool to 0°C (Suppress Racemization) Prep->Cool Activate Add DIC (Pre-activate 2 mins) Cool->Activate Couple Add to Resin Coupling (60 min, RT) Activate->Couple Wash Wash DMF x3 Couple->Wash Check Kaiser Test Wash->Check Finish Proceed to Deprotection Check->Finish Colorless (Pass) Recouple Recouple (HATU/TMP) Check->Recouple Blue (Fail) Recouple->Wash

Figure 3: Optimized SPPS workflow for Histidine coupling. Emphasis on temperature control and base selection to prevent racemization.

Case Study: Histrelin (Vantas®)[9][10]

Drug: Histrelin Acetate Indication: Advanced Prostate Cancer, Central Precocious Puberty.[6] Mechanism: GnRH Agonist.[7][6]

The Substitution:

  • Native GnRH: pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2

  • Histrelin: pGlu-His-Trp-Ser-Tyr-D-His(N-benzyl) -Leu-Arg-Pro-NHEt[8]

Analysis: The native GnRH peptide is rapidly degraded (half-life < 5 mins). The substitution of Glycine at position 6 with D-His(N-benzyl) serves two functions:

  • Conformational Lock: The D-amino acid at position 6 stabilizes a

    
    -turn, which is the bioactive conformation required for binding to the GnRH receptor.
    
  • Hydrophobic Interaction: The N-benzyl group on the D-His side chain adds significant hydrophobicity, improving membrane interaction and receptor affinity (potency is ~100x higher than native GnRH).

This modification transforms a transient signaling molecule into a potent, long-acting therapeutic suitable for 12-month implantable delivery systems.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56927879, Histrelin acetate. Retrieved from [Link]

  • Mergler, M., et al. (2001). The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science. Retrieved from [Link]

  • Bechinger, B. (2021).[9] Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. Retrieved from [Link]

Sources

The Strategic Application of Fmoc-N-Me-D-His(Trt)-OH in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, improved bioavailability, and refined receptor interactions is a paramount objective. The strategic incorporation of non-canonical amino acids represents a powerful tool in this endeavor. This technical guide delves into the multifaceted applications of a unique building block, Fmoc-N-Me-D-His(Trt)-OH, in drug discovery. As a Senior Application Scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth exploration of the rationale, methodologies, and implications of utilizing this modified amino acid to overcome critical hurdles in peptide drug development.

The Rationale for N-Methylated D-Histidine: A Trifecta of Advantages

The selection of Fmoc-N-Me-D-His(Trt)-OH as a building block in peptide synthesis is a deliberate strategy to impart a synergistic combination of beneficial properties to a peptide drug candidate. This choice is rooted in the distinct advantages conferred by N-methylation, the use of a D-enantiomer, and the inherent properties of the histidine side chain.

N-Methylation: Enhancing "Drug-Like" Properties

The introduction of a methyl group to the alpha-amino group of an amino acid residue profoundly alters the physicochemical characteristics of the peptide backbone.[1][2][3] This modification is a cornerstone of modern peptidomimetic chemistry, offering several key benefits:

  • Increased Proteolytic Resistance: The N-methyl group acts as a steric shield, hindering the approach of proteases that would otherwise cleave the peptide bond.[4] This increased resistance to enzymatic degradation translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.[3]

  • Enhanced Membrane Permeability: By replacing the amide proton, N-methylation reduces the hydrogen bond donor capacity of the peptide backbone.[5] This decrease in polarity can lower the desolvation penalty associated with crossing lipid bilayers, thereby improving cell permeability and the potential for oral bioavailability.[3][5]

  • Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can help to lock the peptide into a bioactive conformation.[4] This pre-organization can lead to increased receptor binding affinity and selectivity.[1]

The D-Amino Acid Advantage: Bolstering Stability

The incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, is another well-established strategy to enhance the stability of peptide therapeutics. Peptides containing D-amino acids are significantly more resistant to degradation by naturally occurring proteases, which are stereospecific for L-amino acids. This enzymatic resistance contributes to a prolonged duration of action in the body.

Histidine's Imidazole Side Chain: A Hub of Functionality

The imidazole side chain of histidine is unique among the natural amino acids, with a pKa near physiological pH. This allows it to act as both a proton donor and acceptor, participating in crucial biological interactions such as metal ion coordination, hydrogen bonding, and catalytic activity.[6] The trityl (Trt) protecting group on the imidazole nitrogen prevents unwanted side reactions during synthesis while being readily removable under acidic conditions.[7]

The combination of these three features in Fmoc-N-Me-D-His(Trt)-OH provides a powerful tool to strategically modify a peptide's structure and function, addressing common liabilities of peptide-based drugs.

Synthesis and Physicochemical Properties

The synthesis of Fmoc-N-Me-D-His(Trt)-OH is a multi-step process that requires careful control of protecting group chemistry. While a detailed, publicly available, step-by-step protocol for this specific chiral and N-methylated derivative is not extensively documented in standard literature, the general principles of N-methylation of Fmoc-amino acids can be applied.[8][9] A common approach involves the on-resin N-methylation of the D-histidine residue after its incorporation into the peptide chain.[10]

Table 1: Physicochemical Properties of Fmoc-N-Me-D-His(Trt)-OH

PropertyValueReference
Molecular Formula C41H35N3O4
Molecular Weight 633.7 g/mol
Appearance White to off-white solid[11]
Solubility Soluble in common organic solvents used in SPPS (e.g., DMF, NMP, DCM)[11]
Storage Store at 2-8°C, protected from moisture

Incorporation into Peptide Synthesis: Overcoming Steric Hindrance

The primary challenge in utilizing Fmoc-N-Me-D-His(Trt)-OH in solid-phase peptide synthesis (SPPS) is the steric hindrance presented by the N-methyl group.[12][13] This hindrance reduces the nucleophilicity of the secondary amine, making the subsequent coupling step more difficult and requiring optimized conditions to achieve high efficiency.

Recommended Coupling Reagents and Conditions

Standard coupling reagents may prove insufficient for driving the acylation of the N-methylated amine to completion. Therefore, the use of more potent coupling reagents is highly recommended.

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassKey FeaturesReference
HATU Uronium SaltHighly reactive, effective for hindered couplings.[14]
HCTU Uronium SaltA more cost-effective alternative to HATU with good reactivity.
PyAOP Phosphonium SaltParticularly effective for coupling N-methyl amino acids.[15]
PyBOP Phosphonium SaltA well-established reagent for difficult couplings.[14]
COMU Uronium SaltHigh coupling efficiency, especially in microwave-assisted SPPS.[16]

General Protocol for Coupling to an N-Methylated Residue:

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation: Pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours at room temperature. The use of microwave irradiation can significantly reduce coupling times.[16]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the bromophenol blue test.[13]

  • Double Coupling: If the initial coupling is incomplete, a second coupling step is recommended to ensure a high yield of the desired peptide.

Caption: Workflow for coupling onto an N-methylated amino acid residue in SPPS.

Applications in Drug Discovery: Case Studies and Future Perspectives

While specific, publicly documented case studies detailing the use of Fmoc-N-Me-D-His(Trt)-OH in named drug candidates are limited, the principles guiding its use are well-established in the field of medicinal chemistry.[3][17] The strategic placement of this residue can be envisioned in various therapeutic areas:

  • Metabolic Disorders: In the development of analogs of peptide hormones such as GLP-1 or amylin, incorporating N-Me-D-His could enhance their resistance to DPP-4 or other degrading enzymes, leading to a longer duration of action.

  • Oncology: For peptide-based cancer therapeutics that target specific receptors, the conformational rigidity imparted by N-Me-D-His could improve binding affinity and selectivity, potentially reducing off-target effects.

  • Neurological Disorders: The increased lipophilicity and stability offered by this modification could be leveraged to improve the blood-brain barrier penetration of neuropeptide analogs.

The following diagram illustrates a conceptual workflow for the rational design of a peptide therapeutic incorporating Fmoc-N-Me-D-His(Trt)-OH.

Drug_Discovery_Workflow cluster_0 Lead Peptide Identification cluster_1 Modification Strategy cluster_2 Synthesis & Characterization cluster_3 In Vitro & In Vivo Evaluation A Identify Lead Peptide B Structure-Activity Relationship (SAR) Studies A->B C Identify Proteolytically Labile Sites B->C D Incorporate Fmoc-N-Me-D-His(Trt)-OH at Strategic Positions C->D E Solid-Phase Peptide Synthesis D->E F Purification (HPLC) E->F G Characterization (Mass Spec, NMR) F->G H Receptor Binding Assays G->H I Enzymatic Stability Assays H->I J Cell Permeability Studies I->J K Pharmacokinetic Studies J->K L L K->L Optimized Candidate

Caption: Conceptual workflow for peptide drug development using Fmoc-N-Me-D-His(Trt)-OH.

Analytical Characterization of Peptides Containing N-Me-D-His

The successful synthesis and purification of peptides containing N-Me-D-His requires robust analytical techniques to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for purifying the target peptide.[18] The increased lipophilicity due to N-methylation will typically result in a longer retention time compared to the non-methylated counterpart.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. A mass increase of 14 Da for each N-methylation is expected. Tandem mass spectrometry (MS/MS) can be used to verify the sequence and locate the position of the N-methylated residue.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural analysis, 2D NMR techniques can be employed to study the conformational effects of N-methylation on the peptide structure.

Conclusion

Fmoc-N-Me-D-His(Trt)-OH is a highly valuable, albeit challenging, building block in the arsenal of the peptide medicinal chemist. Its strategic incorporation offers a powerful approach to systematically address the inherent weaknesses of peptide therapeutics, namely poor metabolic stability and low bioavailability. The successful application of this modified amino acid requires a thorough understanding of its synthetic challenges and the implementation of optimized coupling protocols. As the field of peptide drug discovery continues to evolve, the rational design and synthesis of peptides incorporating such multifaceted modifications will be instrumental in developing the next generation of potent and effective peptide-based medicines.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. 2023 Dec.
  • Backbone N-methyl
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. 2008 Jul 18.
  • Modified Peptides: Special Consider
  • Review on N-methylation. The Curious Wavefunction. 2013 Jan 11.
  • strategies to overcome steric hindrance in N-methyl
  • The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.
  • N-methylation in amino acids and peptides: Scope and limit
  • Amino Acid Deriv
  • Nα-Fmoc-Nim-trityl-D-histidine. Chem-Impex.
  • 6 Synthesis of N-Alkyl Amino Acids. Monash University.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • N -methylation in amino acids and peptides: Scope and limitations.
  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissoci
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2024 Jun 4.
  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. 2007 Dec 13.
  • Analysis Methods for Peptide-Related Impurities in Peptide Drugs. 2023 Jun 19.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. 2023 Jan 30.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem.
  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PMC.
  • The latest SPPS application data - innov
  • Peptide Coupling Reagents, More than a Letter Soup. 2011 Aug 26.
  • HPLC Analysis Methods for Peptide Characteriz
  • Coupling Reagents. Aapptec Peptides.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Methods and protocols of modern solid phase peptide synthesis. 2014 Jun 13.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Synthesis and applic
  • Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • Suppression of Simultaneous Fmoc-His(Trt)
  • Fmoc-His(Trt)-OH [109425-51-6]. Aapptec Peptides.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. 2023 Nov 13.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. 2023 Nov 13.
  • Histidine Amino Acids: Properties, Function, Benefits, and Sources.
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
  • Semi-Mechanistic Population Pharmacokinetic Modeling of L-Histidine Disposition and Brain Uptake in Wildtype and Pht1 Null Mice. PMC.
  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. PMC. 2023 Jul 22.
  • Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release.

Sources

Literature review on N-methylated histidine in solid phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Strategic Integration of N-Methylated Histidine in SPPS

Executive Summary

The incorporation of N-methylated histidine into peptide sequences represents a convergence of two distinct synthetic challenges: the steric hindrance inherent to N-methylated amino acids and the regio-chemical instability of the imidazole ring. For the drug development professional, N-methylation is a high-value modification. It confers proteolytic resistance (specifically against dipeptidyl peptidases) and improves membrane permeability by lowering the energy penalty of desolvation.

However, "N-methylated histidine" is a terminological minefield. It can refer to backbone methylation (


-Me-His) for peptidomimetics or side-chain methylation (

-Me-His vs.

-Me-His) for epigenetic or metabolic markers. This guide deconstructs both, providing a robust, self-validating framework for their synthesis.

Part 1: The Structural Landscape & Nomenclature Crisis

Before touching a resin, one must navigate the nomenclature divergence between organic chemistry (IUPAC) and biochemistry. Errors here lead to the purchase of the wrong regioisomer, a costly mistake in GMP environments.

The "Pros" and "Tele" Standard To ensure absolute technical accuracy, this guide utilizes the Greek designations based on proximity to the alanine side chain:

  • 
     (Pros, Near):  The nitrogen closer to the 
    
    
    
    carbon.[1][2] (Biochemists' "1-methyl", IUPAC "3-methyl").[2][3]
  • 
     (Tele, Far):  The nitrogen further from the 
    
    
    
    carbon. (Biochemists' "3-methyl", IUPAC "1-methyl").

Table 1: Nomenclature Cross-Reference

DesignationSymbolIUPAC Name (Chemical)Biochemical Name (Biological)Biological Context
Pros

3-methylhistidine1-methylhistidineAnserine precursor
Tele

1-methylhistidine3-methylhistidineActin/Myosin breakdown marker
Alpha


-methylhistidine
--Peptidomimetics (Stability)

Part 2: -Methyl Histidine (Backbone Modification)

This is the primary focus for therapeutic peptide design. Introducing a methyl group at the alpha-amine prevents the formation of the classic hydrogen bond donor, altering secondary structure and blocking enzymatic cleavage.

The Synthetic Challenge: Steric Clash

Coupling an incoming amino acid to an N-methylated residue is one of the most difficult steps in SPPS. The methyl group creates significant steric hindrance, preventing the approach of the activated ester. Furthermore, the secondary amine is less nucleophilic than a primary amine.

The Solution: High-Energy Activation

Standard HBTU/DIEA protocols will fail, leading to deletion sequences. We must employ high-efficiency coupling reagents that generate highly reactive active esters (7-azabenzotriazole esters).

Recommended Reagents:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard.

  • COMU: A safer, often superior alternative to HATU that generates the Oxyma active ester.[4]

  • PyAOP: Phosphonium salt, excellent for N-Me-to-N-Me couplings.[5]

Protocol: Coupling to -Me-His-Resin
  • Reagent: 4 eq. Fmoc-AA-OH, 4 eq. HATU, 8 eq. DIEA (or TMP).

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF to reduce aggregation.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 2 hours at RT.

    • Coupling 2: 1 hour at 50°C (Microwave or conventional heating). Note: Avoid heating if Cys or His are present without specific precautions, though His(Trt) is generally stable up to 50°C.

Part 3: Side-Chain Methylation ( vs ) & Racemization

When the methyl group is on the imidazole ring, the challenge shifts from sterics to regiochemistry and racemization .

The Racemization Mechanism

Histidine is notoriously prone to racemization during activation.[6][7][8] The


-nitrogen of the imidazole ring acts as an intramolecular base, abstracting the proton from the 

-carbon of the activated species.[6][8][9] This forms an enol intermediate that destroys chirality.
  • Critical Insight:

    
    -methylation actually blocks this specific racemization pathway because the 
    
    
    
    -nitrogen is alkylated and cannot act as a general base. However,
    
    
    -methyl histidine remains highly susceptible if the
    
    
    -nitrogen is left unprotected.
Building Block Selection

Do not attempt to methylate histidine on-resin; regiocontrol is impossible. You must purchase or synthesize the specific isomer.

  • For

    
    -Me-His:  Use Fmoc-His(
    
    
    
    -Me)-OH
    . No side chain protection is usually needed for the
    
    
    -nitrogen in standard Fmoc SPPS, though Trt is safer.
  • For

    
    -Me-His:  Use Fmoc-His(
    
    
    
    -Me)-OH
    . Crucial: The
    
    
    -nitrogen MUST be protected (usually with Trt) to prevent racemization.

Part 4: Visualization of Workflows

Diagram 1: Racemization Logic & Prevention

This diagram illustrates the decision matrix for handling Histidine derivatives to prevent chiral loss.

His_Racemization_Strategy Start Histidine Incorporation Strategy TypeCheck Methylation Site? Start->TypeCheck Alpha N-Alpha Methylation (Backbone) TypeCheck->Alpha Backbone SideChain Side-Chain Methylation (Imidazole) TypeCheck->SideChain Imidazole Risk1 Risk: Steric Hindrance (Difficult Coupling) Alpha->Risk1 Pi Pi-Methyl (Pros) (1-Me-His) SideChain->Pi Position 1 (Near) Tau Tau-Methyl (Tele) (3-Me-His) SideChain->Tau Position 3 (Far) Risk2 Risk: Low Racemization (Pi-N is blocked) Pi->Risk2 Risk3 Risk: HIGH Racemization (Pi-N acts as base) Tau->Risk3 Sol1 Solution: HATU/HOAt + Heat Double Couple Risk1->Sol1 Sol2 Solution: Use Fmoc-His(Pi-Me)-OH Risk2->Sol2 Sol3 Solution: Mandatory Pi-Protection (Fmoc-His(Tau-Me, Pi-Trt)-OH) Risk3->Sol3

Caption: Decision matrix for selecting coupling conditions and building blocks based on methylation site to minimize racemization and deletion.

Diagram 2: The High-Steric Coupling Protocol ( -Me)

Standard automated protocols fail here. This workflow ensures complete coupling.

Coupling_Protocol Step1 Resin Preparation (Swell in NMP) Step2 Activation AA (4eq) + HATU (4eq) + DIEA (8eq) Step1->Step2 Step3 Coupling 1 2 Hours @ RT Step2->Step3 Step4 Wash DMF (3x) -> NMP (3x) Step3->Step4 Step5 Coupling 2 1 Hour @ 50°C Step4->Step5 Step6 Chloranil Test (Check Secondary Amine) Step5->Step6

Caption: Optimized workflow for coupling sterically hindered N-methylated amino acids.

Part 5: Experimental Protocols

Protocol A: Coupling -Fmoc-N-Me-His(Trt)-OH

Context: You are adding the N-methylated histidine to the peptide chain.

  • Activation: Dissolve

    
    -Fmoc-N-Me-His(Trt)-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq). Pre-activate for exactly 30 seconds. Note: Long pre-activation causes epimerization.
    
  • Coupling: Add to resin. Agitate for 60 minutes at Room Temperature.

  • Monitoring: Standard Kaiser test works here (primary amine on resin).

Protocol B: Coupling onto the N-Methylated Terminus

Context: The resin has N-Me-His at the N-terminus. You are adding the NEXT amino acid.[] This is the bottleneck.

  • Reagent Choice: Use COMU or HATU . Avoid HBTU/TBTU.

  • Solvent: Use NMP.

  • Procedure:

    • Dissolve Next-Fmoc-AA (5 eq) + COMU (5 eq) + DIEA (10 eq).

    • Add to resin.[11]

    • Microwave: 75°C for 5 minutes (if Cys/His absent) OR Convection: 50°C for 60 mins.

  • Monitoring: The Kaiser test is invalid for secondary amines. You must use the Chloranil Test or p-Nitrophenol ester test .

    • Chloranil Test: Blue beads = positive (incomplete coupling). Colorless = negative (complete).

References

  • BenchChem. (2025).[6] Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)-OH and Alternatives. Retrieved from

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from

  • Merck Millipore. (n.d.). Novabiochem® Coupling Reagents: The coupling of N-methyl amino acids. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • IUPAC. (n.d.). Nomenclature of Amino Acids and Peptides (IUPAC-IUB Joint Commission on Biochemical Nomenclature). Retrieved from

  • S.M.P.D.B. (2023). Metabolism and Physiological Effects of 1-Methylhistidine. Retrieved from

Sources

Methodological & Application

Coupling reagents for sterically hindered Fmoc-nalpha-methyl-n-im-trityl-d-histidine

Advanced Protocol: Coupling Sterically Hindered Fmoc-N -methyl-D-His(Trt)-OH

Abstract & Core Challenge

The incorporation of Fmoc-N


-methyl-N(im)-trityl-D-histidine

This Application Note provides a validated, high-efficiency protocol utilizing PyAOP or COMU with 2,4,6-collidine (TMP) to achieve quantitative coupling while suppressing racemization.

Mechanistic Insight: The Steric & Electronic Barrier

To select the correct reagent, one must understand the failure mode of standard reagents.

  • Steric Wall: The

    
    -methyl group on the 
    
    
    -amine creates a secondary amine that is significantly less nucleophilic than a primary amine. Furthermore, the Trityl (Trt) group on the imidazole is massive, shielding the reaction center.
  • Racemization Risk: Histidine is unique; the imidazole nitrogen can act as an intramolecular base, abstracting the

    
    -proton from the activated oxazolone intermediate, leading to racemization. This is exacerbated by strong bases (like DIEA) and high temperatures.
    
Visualization: Steric Clash & Activation

The following diagram illustrates the steric congestion and the decision logic for reagent selection.

StericChallengeChallengeFmoc-N-Me-D-His(Trt)-OHCouplingStericsSteric Hindrance:1. N-Methyl (Secondary Amine)2. Trityl Side ChainChallenge->StericsElectronicElectronic Risk:Imidazole-catalyzedRacemizationChallenge->ElectronicStd_FailStandard Reagents(HBTU/DIEA)FAILSterics->Std_FailLow NucleophilicityElectronic->Std_FailHigh EpimerizationSolutionRequired Solution:1. High Reactivity (Phosphonium/Uronium)2. Low Basicity (Collidine)Std_Fail->SolutionSwitch Methodology

Figure 1: The dual challenge of steric hindrance and intrinsic racemization susceptibility in N-methyl Histidine derivatives.

Reagent Selection Guide

For this specific residue, we recommend a tiered approach. PyAOP is the "Gold Standard" for N-methyl couplings, while COMU is a safer, highly effective alternative.

FeaturePyAOP (Phosphonium)COMU (Uronium/Oxyma)HATU (Uronium/HOAt)
Mechanism Generates highly reactive OBt ester; Phosphonium salt drives reaction forward even with low nucleophiles.Generates Oxyma ester; safer byproduct; "Third Generation" structure mimics HATU reactivity.Standard high-performance; generates OAt ester (anchimeric assistance).
N-Me Efficacy Excellent. Preferred for coupling to and between N-Me amino acids.Very High. Often comparable to HATU but with better solubility.[1][2]High. Good, but PyAOP often outperforms in N-Me-N-Me couplings.
Racemization Low (when used with Collidine).Lowest. Oxyma is superior to HOBt/HOAt for suppressing racemization.Low to Moderate.
Recommendation Tier 1 (Difficult Cases) Tier 1 (Standard) Tier 2
The Critical Role of Base: 2,4,6-Collidine (TMP)

Do NOT use DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) as the primary base during the coupling of D-His.

  • Why? DIEA is a strong base that promotes proton abstraction from the

    
    -carbon.
    
  • Solution: Use 2,4,6-Collidine (TMP) .[3] It is a weaker base (pK

    
     ~7.4 vs 10.5 for DIEA) that is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the 
    
    
    -proton, significantly preserving chirality [1].

Experimental Protocol

Materials Required[1][2][5][6][7][8][9][10][11][12][13]
  • Amino Acid: Fmoc-N-Me-D-His(Trt)-OH (3.0 - 5.0 equivalents)

  • Coupling Reagent: PyAOP (Preferred) or COMU

  • Additive: HOAt (if using PyAOP) or Oxyma Pure (if using COMU)

  • Base: 2,4,6-Collidine (TMP)[3]

  • Solvent: Anhydrous DMF or NMP (NMP is superior for preventing aggregation).

  • Monitoring: Chloranil Test Kit (Ninhydrin is ineffective for secondary amines).

Workflow Diagram

ProtocolWorkflowStartStart: Resin-AA-NH-MeStep11. Pre-Activation (2 min)AA + PyAOP + Collidinein NMPStart->Step1Step22. Coupling Cycle 145 min @ 50°C (Microwave)OR 2h @ RTStep1->Step2Check3. MonitoringChloranil TestStep2->CheckPassBlue/Green?(Positive for amine)Check->PassYes (Incomplete)FailColorless?(Negative)Check->FailNo (Complete)Recouple4. Double CoupleFresh ReagentsSwitch Solvent (DMF -> NMP)Pass->RecoupleSuccess5. Wash & CappingAc2O/PyridineFail->SuccessRecouple->Check

Figure 2: Step-by-step decision tree for the coupling protocol.

Step-by-Step Procedure
1. Resin Preparation

Ensure the resin-bound peptide (N-terminal secondary amine) is fully swollen.

  • Wash resin 3x with DCM, then 3x with NMP.

2. Pre-Activation (The "Cold" Start)

Pre-activation minimizes the contact time between the base and the activated ester before it hits the resin, reducing racemization.

  • Mix:

    • Fmoc-N-Me-D-His(Trt)-OH (4.0 eq)

    • PyAOP (4.0 eq) [Substitute COMU here if preferred]

    • HOAt (4.0 eq) [Substitute Oxyma Pure if using COMU]

  • Dissolve in minimal NMP (0.2 M concentration).

  • Add Base: 2,4,6-Collidine (4.0 eq). Note: Use 1:1 ratio of Base:Reagent to keep pH neutral.

  • Agitate for 30-60 seconds.

3. Coupling Reaction
  • Transfer the pre-activated solution immediately to the resin.

  • Condition A (Microwave - Recommended): Heat to 50°C for 45 minutes . Do not exceed 50°C for Histidine.

  • Condition B (Manual/Room Temp): Agitate at Room Temperature for 2 to 4 hours .

  • Note: For N-methyl couplings, higher concentration (0.3 - 0.5 M) drives the reaction better than excess equivalents.

4. Monitoring (Crucial)

Perform the Chloranil Test or Bromophenol Blue Test .

  • Why? The Kaiser (Ninhydrin) test detects primary amines. Your resin has a secondary amine (N-methyl). Kaiser will likely be false negative (colorless) even if unreacted.

  • Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a resin bead sample.

    • Blue/Green beads: Secondary amine present (Incomplete coupling).

      
      Recouple. 
      
    • Colorless/Yellow beads: Protected (Complete coupling).

      
      Proceed. 
      
5. Second Coupling (Double Coupling)

If the Chloranil test is positive (blue), perform a second coupling.

  • Use a different solvent system if possible (e.g., if used DMF, switch to NMP or DMF/DCM 1:1) to disrupt aggregation.[4][5]

  • Use PyAOP/HOAt/Collidine again.

6. Capping

After successful coupling, cap any unreacted amines to prevent deletion sequences.

  • Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Time: 10 minutes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Deletion) Steric hindrance prevents nucleophilic attack.Switch to PyAOP. Increase temperature to 50°C. Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).
Racemization (L-His detected) Base basicity too high or Temp too high.Switch to Collidine (TMP). Reduce Temp to RT. Use Oxyma/COMU instead of HOAt.
Incomplete Deprotection N-methyl peptides aggregate strongly.Use DBU (2%) + Piperidine (20%) in DMF for Fmoc removal. DBU is stronger and handles aggregates better.
Loss of N-Me-AA during Cleavage Acidolytic fragmentation.[6]Noted in N-terminal N-Me peptides.[7][6] Ensure acetylation of N-terminus if possible, or control TFA cleavage time strictly.

References

  • BenchChem. (2025).[1] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.Link

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.[7][8]Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Aapptec. (2024). Coupling Reagents: PyAOP and N-Methyl Amino Acids.[2][7][6][5]Link

  • Teixidó, M., et al. (2005).[5] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[6][5] Link

Application Note: Strategies for the Successful Incorporation of Fmoc-N-Me-D-His(Trt)-OH in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. Fmoc-N-Me-D-His(Trt)-OH, in particular, is a critical building block for creating sophisticated peptide therapeutics. However, its unique structure presents significant challenges in solid-phase peptide synthesis (SPPS). The combination of a sterically bulky N-methyl group, a D-configuration, and the large trityl (Trt) protecting group on the histidine side chain creates a trifecta of hurdles: severe steric hindrance, reduced nucleophilicity of the secondary amine, and a heightened risk of epimerization.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming these challenges. We will delve into the underlying chemical principles, compare and contrast coupling strategies, and provide detailed, field-proven protocols for the successful incorporation of Fmoc-N-Me-D-His(Trt)-OH, even in the most demanding peptide sequences.

The Core Challenges Explained

Successful synthesis requires a clear understanding of the obstacles. The difficulties associated with Fmoc-N-Me-D-His(Trt)-OH stem from several key factors:

  • Extreme Steric Hindrance: The N-methyl group and the bulky trityl group on the imidazole side chain create a crowded environment around the alpha-carbon.[1] This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the kinetics of peptide bond formation.[2] This is especially problematic when coupling to another N-methylated residue.[3]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is inherently less nucleophilic than the primary amine of a standard amino acid.[1] This reduced reactivity further compounds the issue of steric hindrance, making standard coupling conditions often insufficient to drive the reaction to completion.

  • Risk of Epimerization: Histidine is one of the amino acids most prone to racemization (or in this case, epimerization, the conversion from D to L form) during peptide synthesis.[4][5][6] The imidazole side chain's π-nitrogen can act as an internal base, abstracting the α-proton during carboxyl group activation.[7] This forms a planar intermediate that can be reprotonated from either face, scrambling the stereochemistry.[7] While the Trityl group on the τ-nitrogen offers some protection, it is only minorly effective at suppressing this side reaction.[7]

  • Monitoring Difficulties: The standard ninhydrin test, widely used to monitor the completion of coupling reactions in SPPS, does not work for secondary amines like N-methylated residues. This necessitates the use of alternative, and sometimes less sensitive, monitoring methods such as the bromophenol blue test.[1][3]

Strategic Recommendations for Success

To overcome these challenges, a multi-faceted approach involving the careful selection of coupling reagents, optimization of reaction conditions, and rigorous analytical monitoring is required.

Choosing the Optimal Coupling Reagent

Standard coupling reagents like DCC or DIC are often ineffective for sterically hindered N-methylated amino acids.[1] More potent, specialized reagents are necessary to achieve high coupling efficiency.

Uronium/aminium salt-based reagents are highly recommended due to their ability to form highly reactive activated esters.[8][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the reagent of choice for difficult couplings.[3][10] HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly forms a highly reactive OAt-active ester.[8][11] The HOAt leaving group is superior to HOBt, and the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[9]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HCTU is a highly efficient coupling reagent that forms a reactive O-6-ClBt ester. It is a cost-effective alternative to HATU and often provides comparable results.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate): A third-generation uronium reagent, COMU offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles, as it is based on OxymaPure instead of the potentially explosive HOAt/HOBt.[12]

Table 1: Comparison of Recommended Coupling Reagents

ReagentActivating GroupRelative ReactivityKey AdvantagesPotential Issues
HATU HOAtVery HighHigh efficiency, rapid kinetics, suppresses racemization.[8][10]Higher cost, potential for guanidinylation side reaction with excess reagent.[8][13]
HCTU 6-Cl-HOBtHighGood efficiency, lower cost than HATU.Generally robust, but can be slightly less effective than HATU for extreme cases.
COMU OxymaPureVery HighComparable to HATU, safer (non-explosive), better solubility.[12]Newer reagent, may have less literature support for specific applications.
PyBOP HOBtModerate-HighEffective for many hindered couplings.Can be less effective than HATU for N-methylated residues.[3]
Optimizing Reaction Conditions

Beyond the choice of reagent, the reaction environment plays a critical role.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult sequences as it has better resin-swelling properties and can help disrupt peptide aggregation.[4]

  • Base: A hindered, non-nucleophilic base is essential. N,N-Diisopropylethylamine (DIPEA) is commonly used. For particularly sensitive couplings where racemization is a major concern, a bulkier base like 2,4,6-collidine may offer advantages.[6][14]

  • Temperature: While elevated temperatures can increase reaction rates, they also significantly increase the risk of epimerization, especially for histidine.[5][14] For Fmoc-N-Me-D-His(Trt)-OH, it is recommended to perform the coupling at room temperature. If microwave synthesis is employed, the temperature for the histidine coupling step should be carefully controlled and ideally kept at or below 50°C.[5][14]

  • Stoichiometry and Time: Using an excess of the amino acid and coupling reagent (typically 3-5 equivalents) is crucial. A "double coupling" strategy, where the resin is exposed to a fresh solution of activated amino acid after an initial coupling period, is highly recommended to drive the reaction to completion.[2]

The Role of the Trityl (Trt) Protecting Group

The trityl group protects the τ-nitrogen of the imidazole ring.[7][15] It is highly acid-labile and is typically removed during the final cleavage from the resin with a standard TFA cocktail.[16][17][18][19] While it offers some steric bulk that can slightly deter epimerization, its primary role is to prevent side reactions at the imidazole nitrogen during synthesis. It's important to use scavengers like triisopropylsilane (TIS) in the cleavage cocktail to prevent the cleaved trityl cation from reattaching to nucleophilic residues like tryptophan.[19]

Experimental Protocols and Workflows

The following protocols are designed to provide a robust framework for the incorporation of Fmoc-N-Me-D-His(Trt)-OH.

Workflow for Incorporating Fmoc-N-Me-D-His(Trt)-OH

This diagram outlines the decision-making process and key steps for successfully coupling this challenging amino acid.

G start Start: N-terminal amine deprotected on resin pre_act Pre-activation: - Fmoc-N-Me-D-His(Trt)-OH (4 eq) - HATU (3.9 eq) - DIPEA (8 eq) - in NMP, 5 min start->pre_act coupling Add pre-activated solution to resin. Couple for 2 hours at RT. pre_act->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring wash Wash Resin with NMP (5x) monitoring->wash Yes incomplete Incomplete Coupling (Test is Blue/Green) monitoring->incomplete No complete Complete Coupling (Test is Yellow) wash->complete next_cycle Proceed to next deprotection/coupling cycle wash->next_cycle recouple Perform Second Coupling: Repeat Pre-activation and Coupling Step incomplete->recouple recouple->monitoring

Caption: Decision workflow for Fmoc-N-Me-D-His(Trt)-OH coupling.

Protocol A: High-Efficiency HATU-Mediated Double Coupling

This protocol is recommended for all sequences containing Fmoc-N-Me-D-His(Trt)-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-D-His(Trt)-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol Blue test solution (250 mg in 50 mL DMF)[3]

Procedure:

  • Resin Swelling & Deprotection: Swell the resin in NMP. Perform standard Fmoc deprotection (e.g., 20% piperidine in NMP) and wash thoroughly with NMP to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-D-His(Trt)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP. Add DIPEA (8 equivalents). Allow the solution to pre-activate for 2-5 minutes.

  • First Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash with methanol, and add the bromophenol blue test solution. A yellow color indicates coupling is complete. A blue or green color indicates the presence of unreacted secondary amines.[3]

  • Wash: If the test is yellow, proceed to step 8. If the test is blue or green, filter the resin and wash thoroughly with NMP (3x).

  • Second Coupling (Recouple): Repeat steps 2 and 3 to perform a second coupling. Agitate at room temperature for another 2 hours.

  • Final Monitoring: Perform the bromophenol blue test again. The test should now be yellow.

  • Final Wash: Once the coupling is complete, filter the resin and wash thoroughly with NMP (5x) to remove all excess reagents and byproducts. Proceed with the synthesis.

Simplified HATU Activation Mechanism

The diagram below illustrates the key steps in the activation of the carboxylic acid by HATU, leading to the formation of the highly reactive OAt-active ester ready for coupling.

G cluster_0 Activation Phase cluster_1 Coupling Phase RCOOH R-COOH (Fmoc-AA) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base DIPEA Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU OAt_ester OAt-active ester (Highly Reactive) Isouronium->OAt_ester Rearrangement Peptide Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) OAt_ester->Peptide + Amine Amine H₂N-Peptide-Resin Amine->Peptide

Caption: Mechanism of HATU-mediated carboxylic acid activation.

Analytical Verification

After synthesis and cleavage, it is imperative to verify the successful incorporation and stereochemical integrity of the N-Me-D-His residue.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the crude peptide. The presence of a major, sharp peak corresponding to the correct mass is the first indicator of a successful synthesis.

  • Mass Spectrometry (MS): LC-MS should be used to confirm that the molecular weight of the main HPLC peak matches the theoretical mass of the target peptide. The presence of deletion sequences (lacking the N-Me-D-His residue) would indicate incomplete coupling.

  • Detecting Epimerization: Quantifying the D/L ratio is challenging but crucial.

    • Chiral HPLC: Analysis of the cleaved peptide on a chiral HPLC column can separate the desired D-His diastereomer from the epimerized L-His diastereomer.[20][21]

    • LC-MS/MS: Specialized tandem mass spectrometry methods can sometimes differentiate between peptide epimers by observing differences in fragmentation patterns or ion mobility.[22][23][24]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity / Deletion Sequence Incomplete coupling due to steric hindrance.Implement the double coupling protocol. Switch to NMP from DMF. Ensure accurate stoichiometry of reagents.
Presence of a +136 Da Adduct Guanidinylation of the N-terminus by excess HATU.Avoid large excesses of HATU. Keep pre-activation times short (2-5 minutes).
Peak Broadening or Shoulders in HPLC On-resin aggregation.Use NMP as the solvent. Consider incorporating backbone protection (e.g., Hmb) in other parts of the sequence.[4]
Evidence of Epimerization Base-catalyzed α-proton abstraction during activation.Avoid high temperatures; couple at RT or ≤50°C in a microwave.[14] Consider using collidine as the base instead of DIPEA.[14]

Conclusion

The successful incorporation of Fmoc-N-Me-D-His(Trt)-OH into difficult peptide sequences is an achievable goal that requires a departure from standard SPPS protocols. By understanding the fundamental challenges of steric hindrance and epimerization, and by strategically employing potent coupling reagents like HATU, optimized reaction conditions, and a robust double-coupling methodology, researchers can reliably synthesize these complex and valuable peptides. Rigorous monitoring and post-synthesis analysis are essential to ensure the final product's purity and stereochemical integrity, paving the way for the development of next-generation peptide therapeutics.

References

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved February 16, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 16, 2026, from [Link]

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • kplkla.wiki. (n.d.). peptide epimerization How can epimerization during peptide synthesis be detected. Retrieved February 16, 2026, from [Link]

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ElectronicsAndBooks. Retrieved February 16, 2026, from [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50893-50901. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. Retrieved February 16, 2026, from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Retrieved February 16, 2026, from [Link]

  • eScholarship.org. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Retrieved February 16, 2026, from [Link]

  • Barlos, K., et al. (1999). Im-trityl protection of histidine. Journal of Peptide Science, 5(8), 368-373. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 16, 2026, from [Link]

  • Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved February 16, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-His(Trt)-OH. Retrieved February 16, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and application of Fmoc-His(3-Bum)-OH. Retrieved February 16, 2026, from [Link]

Sources

Microwave-Assisted Synthesis Conditions for N-Methyl D-Histidine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-methyl D-histidine into peptide sequences presents a "dual challenge" in solid-phase peptide synthesis (SPPS): the steric hindrance of the N-methyl group impedes chain elongation, while the histidine imidazole side chain is highly susceptible to racemization (epimerization) under the elevated temperatures typically used to overcome steric barriers. This Application Note details a high-fidelity microwave-assisted protocol designed to balance these competing factors. We provide optimized conditions for coupling the N-methyl D-histidine building block (The "Fragile" Step) and for coupling the subsequent amino acid onto the sterically hindered secondary amine (The "Force" Step), utilizing precise temperature modulation and specific coupling cocktails (DIC/Oxyma Pure vs. HATU/HOAt).

Strategic Analysis: The "Steric-Epimerization" Conflict

Successful synthesis requires navigating two opposing chemical constraints:

  • The Epimerization Trap (Histidine):

    • Mechanism: Histidine is prone to racemization during activation and coupling, primarily via the formation of an enamine intermediate or direct proton abstraction from the

      
      -carbon, facilitated by the imidazole ring (acting as an intramolecular base).
      
    • Microwave Risk: Standard microwave protocols (90°C) can drive this racemization to unacceptable levels (>5-10% D-isomer formation).

    • D-Isomer Specificity: While the target is D-histidine, racemization converts it to L-histidine. The chemical mechanism and risk profile are identical to the L-to-D conversion.

  • The Steric Wall (N-Methylation):

    • Mechanism: The N-methyl group on the

      
      -amine of the D-His residue creates significant steric bulk. This drastically reduces the nucleophilicity of the amine, making the coupling of the next amino acid (acylation) difficult and slow.
      
    • Microwave Requirement: High energy (typically ≥75°C) and powerful acylating agents (e.g., HATU, PyAOP) are usually required to drive this reaction to completion.

The Solution: A "Temperature-Modulated" strategy. We employ a mild protocol (50°C) to install the fragile N-Me-D-His unit, followed by a high-energy protocol (75°C with double coupling) to force the next residue onto the hindered N-terminus.

Critical Reagents & Materials

Resin Selection[1][2]
  • Recommended: Rink Amide ProTide or ChemMatrix resins.

  • Rationale: PEG-based or PEG-grafted polystyrene resins offer superior swelling properties in DMF/NMP, which is critical for minimizing aggregation during the synthesis of difficult/hydrophobic N-methylated sequences.

Building Block Selection
  • Preferred: Fmoc-N-Me-D-His(Boc)-OH

    • Why: The electron-withdrawing Boc group on the imidazole ring suppresses racemization more effectively than the Trityl (Trt) group, allowing for higher coupling temperatures if necessary.

  • Alternative: Fmoc-N-Me-D-His(Trt)-OH

    • Why: More commonly available. Requires stricter temperature limits (max 50°C) to prevent imidazole-catalyzed epimerization.

Coupling Cocktails
  • Cocktail A (Standard & His Coupling): DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Benefit: Superior suppression of racemization compared to HOBt/HATU.

  • Cocktail B (Difficult Coupling onto N-Me): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) + HOAt + DIEA (Diisopropylethylamine).

    • Benefit: Generates the highly reactive aza-benzotriazole ester, essential for acylating hindered secondary amines.

Experimental Protocol

Step 1: Resin Preparation
  • Weigh appropriate amount of Rink Amide resin (0.1 mmol scale recommended for optimization).

  • Swell in DMF (Dimethylformamide) for 20 minutes at Room Temperature (RT).

  • Fmoc Deprotection: 20% Piperidine + 0.1M Oxyma Pure in DMF.

    • Microwave: 75°C for 3 minutes (or 90°C for 1 min).

    • Wash: DMF (4 x 5 mL).

Step 2: The "Fragile" Step – Coupling Fmoc-N-Me-D-His-OH

Objective: Install the histidine derivative without racemizing it.

  • Reagents:

    • AA: Fmoc-N-Me-D-His(Trt)-OH (5.0 eq)

    • Activator: 1.0 M Oxyma Pure in DMF (5.0 eq)

    • Base: 1.0 M DIC in DMF (5.0 eq)

  • Condition: 50°C for 10 minutes .

    • Note: Do NOT use base (DIEA) here; carbodiimide chemistry (DIC) is acidic/neutral and minimizes racemization.

  • Wash: DMF (4 x 5 mL).

Step 3: The "Force" Step – Coupling the NEXT Amino Acid

Objective: Overcome the steric hindrance of the N-methyl group to attach the next residue.

  • Fmoc Deprotection (Modified):

    • Use 20% Piperidine + 0.1M Oxyma Pure .

    • Crucial: N-methylated N-termini are stable, but ensure complete Fmoc removal.

  • Coupling (Double Coupling Required):

    • Round 1:

      • AA: Next Fmoc-Amino Acid (5.0 eq)

      • Activator: HATU (5.0 eq) + HOAt (5.0 eq)

      • Base: DIEA (10.0 eq)

      • Condition: 75°C for 15 minutes .

    • Round 2 (Fresh Reagents):

      • Repeat the exact mixture above.

      • Condition: 75°C for 10 minutes .

  • Monitoring: Perform a Chloranil Test (for secondary amines) or micro-cleavage LC-MS to verify completion. The Kaiser test is not effective for secondary amines (N-methyl).

Step 4: Subsequent Elongation

Return to standard conditions (DIC/Oxyma, 90°C) for the remainder of the peptide, unless other sensitive residues (Cys, His) are present.

Visualization of Workflow

SPPS_Protocol cluster_fragile The 'Fragile' Step (Coupling N-Me-D-His) cluster_force The 'Force' Step (Coupling ONTO N-Me-D-His) Start Resin Preparation (Rink Amide ProTide) Deprotect1 Fmoc Deprotection (20% Pip/Oxyma) Start->Deprotect1 CoupleHis Couple Fmoc-N-Me-D-His-OH DIC / Oxyma Pure 50°C, 10 min Deprotect1->CoupleHis Low Temp for Racemization Control Deprotect2 Fmoc Deprotection (Exposes Secondary Amine) CoupleHis->Deprotect2 CoupleNext1 Coupling Round 1 Next AA + HATU/HOAt/DIEA 75°C, 15 min Deprotect2->CoupleNext1 Steric Hindrance Requires Force CoupleNext2 Coupling Round 2 Next AA + HATU/HOAt/DIEA 75°C, 10 min CoupleNext1->CoupleNext2 Double Couple Check QC: Chloranil Test / LC-MS CoupleNext2->Check Check->CoupleNext1 Fail (Retry) Finish Continue Synthesis (Standard 90°C Cycles) Check->Finish Pass

Caption: Workflow distinguishing the mild conditions for histidine incorporation vs. the aggressive conditions required for chain elongation.

Summary of Reaction Parameters

ParameterStandard CycleN-Me-D-His Incorporation Coupling ONTO N-Me-D-His
Primary Challenge Speed / PurityRacemization (D

L)
Steric Hindrance
Coupling Reagents DIC / Oxyma PureDIC / Oxyma Pure HATU / HOAt / DIEA
Temperature 90°C50°C 75°C
Time 2 min10 min 2 x 15 min
Base Usage None (DIC is neutral)None (Avoid DIEA)Required (DIEA for HATU)
Monitoring Kaiser TestKaiser TestChloranil Test

References

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link

  • Roodbeen, R., & Jensen, K. J. (2013).[1] Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.[1][2] Springer Protocols / Methods in Molecular Biology. Link

  • Hojo, K., Shinozaki, N., et al. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: Racemization studies and water-based synthesis of histidine-containing peptides. Amino Acids, 46, 2305–2313. Link

  • CEM Corporation. (2018).[3] Application Note: Microwave Assisted SPPS of Hindered Non-Standard Amino Acids (Aib and N-Me-Ala).[4] Link

  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-His(Trt)-OH Product Information & Protocols. Link

Sources

Application Note: Synthesis of Cyclic Peptides Containing Fmoc-N-Me-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclic peptides are a prominent class of therapeutic agents, valued for their enhanced metabolic stability, receptor affinity, and cell permeability compared to their linear counterparts.[1][2][3] Incorporating N-methylated amino acids, such as N-Me-D-His, further modulates these properties, often improving oral bioavailability and enzymatic resistance.[4][5][6] However, the synthesis of such complex structures presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can impede coupling reactions, and the racemization-prone nature of histidine.[7][8][9][10] This document provides a comprehensive guide and detailed protocols for the successful synthesis of cyclic peptides incorporating the sterically hindered building block, Fmoc-N-Me-D-His(Trt)-OH. We address key challenges, including solid-phase synthesis of the linear precursor, head-to-tail cyclization strategies, and final purification.

Introduction: The Synthetic Challenge

The successful synthesis of a cyclic peptide containing an N-methylated D-histidine residue hinges on overcoming two primary obstacles:

  • Steric Hindrance: The methyl group on the amide nitrogen of Fmoc-N-Me-D-His(Trt)-OH significantly obstructs the approach of coupling reagents and the incoming activated amino acid.[7][11] This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and low yields.[7]

  • Histidine Racemization: The imidazole side chain of histidine can promote racemization during the carboxyl group activation step of peptide coupling.[10][12][13] The use of the Trityl (Trt) protecting group on the imidazole nitrogen helps mitigate this issue, but careful selection of coupling conditions is still paramount.[12][14]

This guide outlines a robust workflow, from linear peptide assembly to final cyclization and purification, designed to maximize yield and purity by addressing these specific challenges head-on.

Overall Synthesis Workflow

The synthesis follows a multi-stage process that begins with the assembly of the linear peptide on a solid support, followed by cleavage, solution-phase cyclization, and purification.

Workflow SPPS 1. Solid-Phase Synthesis (Linear Precursor) Cleavage 2. Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Resin-bound peptide PurifyLinear 3. Linear Peptide Purification (Optional) Cleavage->PurifyLinear Crude linear peptide Cyclization 4. Solution-Phase Cyclization Cleavage->Cyclization Crude linear peptide PurifyLinear->Cyclization Purified linear peptide PurifyCyclic 5. Final Purification (RP-HPLC) Cyclization->PurifyCyclic Crude cyclic peptide Analysis 6. Characterization (LC-MS) PurifyCyclic->Analysis Pure cyclic peptide

Caption: Overall workflow for cyclic peptide synthesis.

Part I: Solid-Phase Synthesis of the Linear Precursor

The foundation of a successful cyclic peptide synthesis is the high-fidelity assembly of its linear precursor using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The most critical step is the incorporation of the Fmoc-N-Me-D-His(Trt)-OH residue.

Causality Behind Experimental Choices
  • Coupling Reagents: Standard coupling reagents like HBTU can be less effective for sterically hindered N-methylated amino acids.[15] Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended due to their superior activation capabilities, which help overcome the steric barrier.[7][8][15]

  • Reaction Conditions: To drive the difficult coupling to completion, extended reaction times or "double coupling" (repeating the coupling step) are often necessary.[7] Microwave-assisted synthesis can also be employed to significantly enhance coupling efficiency for hindered residues.[11]

  • Monitoring: The standard Kaiser test for primary amines will not work for monitoring the coupling to an N-methylated residue. The bromophenol blue test should be used instead, where a yellow color indicates a complete reaction and a blue/green color signifies incomplete coupling.[7][9][15]

Protocol 1: Linear Peptide Synthesis

This protocol assumes synthesis on a 0.1 mmol scale using a standard Fmoc-compatible resin (e.g., Rink Amide).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-N-Me-D-His(Trt)-OH

  • Coupling Reagent: HATU

  • Base: Diisopropylethylamine (DIEA)

  • Solvent: Dimethylformamide (DMF)

  • Fmoc Deprotection: 20% Piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), then DMF (3x).

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 2 minutes.[7]

    • Add the activated solution to the resin and agitate for 45-60 minutes.

    • Wash the resin as in step 3.

  • Incorporation of Fmoc-N-Me-D-His(Trt)-OH (Critical Step):

    • Pre-activate 4 equivalents of Fmoc-N-Me-D-His(Trt)-OH with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 2 minutes.[7]

    • Add the activated solution to the resin and allow it to react for at least 2 hours.[7]

    • Perform a bromophenol blue test. If the test is positive (blue/green), wash the resin and repeat the coupling step (double coupling).

    • Once the test is negative (yellow), wash the resin thoroughly.

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine required for cyclization.

  • Final Wash: Wash the peptidyl-resin with DMF (5x), DCM (5x), and dry under vacuum.

Part II: Cleavage, Cyclization, and Purification

Cleavage from Resin and Global Deprotection

The linear peptide is cleaved from the solid support while simultaneously removing acid-labile side-chain protecting groups, including the Trt group from the histidine side chain.[14][16]

Protocol 2: Cleavage and Deprotection

  • Prepare Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) . TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.[17]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin) and incubate at room temperature for 2-3 hours with occasional shaking.[17]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (10x the volume of the filtrate) to precipitate the crude peptide.[17]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen.

Head-to-Tail Cyclization

This crucial step forms the cyclic backbone. The reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[18]

Causality Behind Experimental Choices:

  • High Dilution: Maintaining a low peptide concentration (0.1-1.0 mM) is critical. This ensures the reactive ends of a single peptide chain are more likely to find each other than to react with another peptide molecule.

  • Cyclization Reagents: The choice of coupling reagent is vital for efficient amide bond formation.[18] HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices, often used with a base like DIEA to maintain the N-terminal amine in its reactive, deprotonated state.[18]

  • Solvent System: A mixture of DMF and DCM is commonly used. DMF helps solubilize the peptide, while DCM can help maintain the peptide in a conformation amenable to cyclization.

Protocol 3: Solution-Phase Cyclization

  • Peptide Dissolution: Dissolve the crude linear peptide in a minimal amount of DMF.

  • Prepare Reaction Vessel: In a large flask, add a calculated volume of solvent (e.g., 9:1 DCM:DMF) to achieve the target high dilution (e.g., 0.5 mM). Add 3-4 equivalents of DIEA to the solvent.

  • Slow Addition: Using a syringe pump, slowly add the dissolved peptide and 1.5 equivalents of the cyclization reagent (e.g., HATU, also dissolved in DMF) to the stirred reaction vessel over 4-6 hours.

  • Reaction: Allow the reaction to proceed overnight at room temperature.

  • Work-up: Monitor the reaction by LC-MS. Once complete, remove the solvent under reduced pressure.

Purification and Characterization

The final stage involves purifying the cyclic peptide from unreacted linear precursor and other impurities, followed by identity confirmation.

Technique Purpose Typical Conditions
RP-HPLC Purification and Purity AnalysisC18 column; Gradient of Acetonitrile/Water with 0.1% TFA
LC-MS / MALDI-TOF Molecular Weight ConfirmationESI or MALDI source to confirm the mass of the cyclic product
MS/MS Sequence ConfirmationFragmentation analysis to confirm amino acid sequence.[19][20][21] This is more complex for cyclic peptides as two bond cleavages are required.[22]

Protocol 4: Purification and Analysis

  • Purification: Dissolve the crude cyclization product in a minimal amount of solvent and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[23]

  • Fraction Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure cyclic peptide.[23]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

  • Characterization: Confirm the final product's identity and purity using analytical RP-HPLC and high-resolution mass spectrometry.[7][23]

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Yield of Linear Peptide Incomplete coupling of N-Me-D-His(Trt)-OH.Perform a double coupling for this residue. Use HATU as the coupling reagent and extend the reaction time.[7]
No/Low Yield of Cyclic Peptide Intermolecular polymerization due to high concentration.Ensure high-dilution conditions (0.1-1.0 mM) are strictly maintained. Use a syringe pump for slow addition.
Presence of Deletion Sequences Inefficient coupling during SPPS.Optimize coupling times and consider using microwave assistance for difficult couplings.[11]
Histidine Racemization Over-activation or use of strong base during coupling/cyclization.Minimize pre-activation times. Use DIC/HOBt for coupling His if racemization is a persistent issue.[10]

Conclusion

The synthesis of cyclic peptides containing sterically demanding residues like Fmoc-N-Me-D-His(Trt)-OH is a challenging yet achievable endeavor. Success relies on a methodical approach that anticipates and addresses the key hurdles of steric hindrance and potential racemization. By employing highly reactive coupling reagents like HATU, carefully monitoring reaction completion, and controlling the cyclization step through high-dilution techniques, researchers can reliably produce these complex and therapeutically promising molecules.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H.A., Jelinek, R., Gilon, C., & Kessler, A.H. (2008). Improving Oral Bioavailability of Peptides by N-Methylation and Conformational Constraints. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • Ng, F. L., & Downard, K. M. (2014). Mass Spectrometric Analysis of Cyclic Peptides. In Encyclopedia of Analytical Chemistry. [Link]

  • APITope. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • APITope. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

  • Al-Karadaghi, S., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44. [Link]

  • Rogers, J.R., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 13(1), 762. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 69(1), 130-134. [Link]

  • Brückner, H., & Mülhahn, D. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112. [Link]

  • Protein Metrics. (2024). Cyclic Peptide Analysis. [Link]

  • Technische Universität München. (2012). Synthesis of N-methylated cyclic peptides. [Link]

  • El-Faham, A., & Albericio, F. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 30(3), 567. [Link]

  • Li, J., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]

  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]

  • CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. [Link]

  • Royal Society of Chemistry. (2024). Biocompatible strategies for peptide macrocyclisation. Chemical Science. [Link]

  • Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]

  • bioRxiv. (n.d.). Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. [Link]

  • Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. [Link]

  • Collins, J. M., et al. (2014). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 101(4), 335-346. [Link]

  • Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development, 26(7), 2133-2143. [Link]

  • Springer Nature Experiments. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. [Link]

  • G. S. C. R. Kumar, et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8051-8179. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors. Journal of Medicinal Chemistry, 66(15), 10459-10477. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Fmoc-N-Me-D-His(Trt)-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-HIS-NME-001 Subject: Overcoming Steric Hindrance & Epimerization in N-Methyl-D-Histidine Coupling Status: Resolved / Guide Available

Diagnostic Dashboard: Understanding the "Enemy"

User, you are dealing with one of the most difficult residues in Solid Phase Peptide Synthesis (SPPS). The molecule Fmoc-N-Me-D-His(Trt)-OH presents a "perfect storm" of conflicting chemical requirements.

The Conflict Matrix
FeatureThe ProblemThe Usual SolutionWhy It Fails Here
N-Methyl Group Extreme steric hindrance on the

-amine.
High Temperature + Strong Base (DIPEA) + Strong Activator (HATU).Racemization: Strong base and heat destroy the chiral center of Histidine.
Histidine Side Chain Imidazole ring is prone to proton abstraction and racemization (D

L conversion).
Low Temperature + Weak Base (Collidine) + Mild Activator (Oxyma/DIC).Low Yield: Mild conditions cannot overcome the steric bulk of the N-methyl group.
Trityl (Trt) Protection Bulky protecting group on the imidazole.Standard coupling.Steric Clash: The Trt group adds even more bulk to an already crowded N-methylated center.

The Goal: You must balance Force (to drive coupling) against Finesse (to preserve chirality).

The "Gold Standard" Protocol

Do not use standard automated protocols. This residue requires manual intervention or a specific "Difficult Coupling" cycle.

Reagents & Hardware
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1]

    • Why: You need the "kick" of the aza-benzotriazole (HOAt) leaving group to overcome the N-methyl sterics. Standard HOBt/DIC is often too slow.

  • Base: 2,4,6-Trimethylpyridine (Collidine) or TMP .

    • Why:CRITICAL. Do NOT use DIPEA (Diisopropylethylamine). DIPEA is strong enough to abstract the

      
      -proton of His, causing rapid racemization. Collidine is a weaker base that facilitates activation without destroying chirality.
      
  • Solvent: NMP (N-Methyl-2-pyrrolidone).

    • Why: NMP swells resins better than DMF and disrupts aggregation, which is common with N-methylated peptides.

Step-by-Step Methodology

Pre-Requisite: Ensure the resin-bound amine is fully deprotected. (Note: If the previous AA was also N-methylated, you are in a "difficult-to-difficult" junction; see FAQ).

Step 1: Activation (The "Pre-Mix")
  • Dissolve Fmoc-N-Me-D-His(Trt)-OH (4.0 eq) in minimum NMP.

  • Add HATU (3.9 eq).

  • Add Collidine (8.0 eq).

  • Time: Allow to activate for exactly 30-60 seconds .

    • Warning: Do not pre-activate for >2 minutes. The risk of racemization increases with time in the activated ester state.

Step 2: Coupling[2][3]
  • Add the pre-activated mixture to the resin.[3][4]

  • Temperature:

    • Option A (Microwave):50°C for 10 minutes. (Do not exceed 50°C).

    • Option B (Room Temp):25°C for 2 hours.

  • Agitation: Continuous shaking/vortexing.

Step 3: The "Double Couple" (Mandatory)
  • Drain the vessel. Wash resin 3x with DMF.[1][2]

  • Repeat Step 1 & 2 with fresh reagents.

    • Reasoning: The first pass usually achieves 70-80% efficiency. The second pass pushes this to >99%.

Step 4: Capping (The Safety Net)
  • Add Acetic Anhydride/Collidine/DMF (1:1:8) for 10 minutes.

  • Why: Any unreacted amines must be permanently "capped" (acetylated) to prevent them from reacting in later cycles, which would create "deletion sequences" (N-1 impurities) that are impossible to purify.

Visual Workflow & Decision Tree

The following diagram illustrates the decision logic for this specific coupling.

G Start Start: Coupling Fmoc-N-Me-D-His(Trt)-OH CheckPrev Check Previous Residue (Resin-bound) Start->CheckPrev IsNMe Is it N-Methylated? CheckPrev->IsNMe StandardProtocol Protocol A: HATU + Collidine Double Couple @ 50°C IsNMe->StandardProtocol No (Primary Amine) AggressiveProtocol Protocol B (Hard): HATU + HOAt (Addtive) + Collidine Triple Couple @ 50°C IsNMe->AggressiveProtocol Yes (Secondary Amine) Monitor Monitor: Chloranil Test (Ninhydrin fails on N-Me) StandardProtocol->Monitor AggressiveProtocol->Monitor Result Result Check Monitor->Result Success Success: Cap & Proceed Result->Success Blue/Green (Negative) Fail Incomplete: Do NOT Proceed Result->Fail Purple (Positive) AltStrategy Switch Strategy: Use Triphosgene Activation OR Dipeptide Unit Fail->AltStrategy

Figure 1: Decision logic for optimizing N-Methyl-Histidine coupling. Note that standard Ninhydrin tests are ineffective for detecting secondary amines; Chloranil or Bromophenol Blue is required.

Troubleshooting & FAQs

Q1: Why can't I use HOBt/DIC? It works for my other Histidines.

A: HOBt/DIC is a "gentle" activation method. While excellent for preventing racemization in standard Histidine, it lacks the electrophilic power to overcome the steric wall of the N-methyl group . The reaction rate will be so slow that the activated ester may decompose before coupling occurs. You need the "OAt" or "oxyma" leaving group (found in HATU/COMU) to accelerate the reaction.

Q2: I used HATU/DIPEA and my mass spec shows two peaks with the same mass. What happened?

A: You have induced racemization .[4]

  • Mechanism: DIPEA is a strong base. It abstracted the proton from the

    
    -carbon of the Histidine. The D-isomer partially converted to the L-isomer.
    
  • Fix: Switch the base to Collidine (TMP) . It is sterically hindered and insufficiently basic (pKa ~7.4 vs DIPEA ~10.5) to abstract the

    
    -proton, but strong enough to drive the coupling.
    
Q3: How do I check if the coupling worked? The Ninhydrin test is weird.

A: The Kaiser (Ninhydrin) test relies on primary amines.

  • If you are coupling TO a primary amine: Ninhydrin works.

  • If you are coupling TO an N-methyl group (a secondary amine): Ninhydrin will NOT work (or will be faint).

  • Solution: Use the Chloranil Test or Bromophenol Blue .

    • Chloranil: Blue = Secondary amine present (Incomplete). Colorless = Complete.

Q4: The coupling is still <50% after double coupling. What now?

A: You are likely facing "structure-breaking" aggregation.

  • Change Solvent: Switch from DMF to NMP or DMF:DMSO (80:20) .

  • Magic Mixture: Add 0.1 M LiCl or KSCN (chaotropic salts) to the coupling mixture to disrupt hydrogen bonding on the resin.

  • Dipeptide Strategy: If possible, purchase the dipeptide (e.g., Fmoc-Xaa-N-Me-D-His-OH) and couple the block. This moves the difficult coupling into the solution phase where it can be purified before SPPS.

Comparative Data: Coupling Efficiency

Reagent SystemBaseTempCoupling Yield (1 hr)Racemization Risk
DIC / HOBt DIPEA25°C< 40% (Poor)Low
HBTU / DIPEA DIPEA25°C60-70%High
HATU / DIPEA DIPEA25°C> 90%Very High (10-20%)
HATU / Collidine Collidine 50°C > 95% Low (< 2%)
COMU / Collidine Collidine 50°C > 95% Very Low (< 1%)

Data synthesized from standard optimization studies of N-methylated and Histidine residues.

References

  • Merck (Novabiochem). Oxyma Pure vs. HOBt: A Comparative Guide. (Demonstrates the superiority of Oxyma/COMU for preventing racemization).

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Details the use of COMU and HATU for steric hindrance).

  • CEM Corp. Microwave-Assisted Solid-Phase Peptide Synthesis: Histidine Racemization Studies. (Provides temperature limits for His coupling).

  • Albericio, F., et al. Suppression of Racemization in Solid-Phase Peptide Synthesis.[5] (Key paper on Collidine vs DIPEA).[4]

  • Teixidó, M., et al. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (Specific protocols for N-Me sterics).

Sources

Minimizing diketopiperazine formation with N-methyl D-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Solutions Subject: Minimizing Diketopiperazine (DKP) Formation with N-Methyl D-Histidine Ticket ID: #SPPS-DKP-NMdH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Perfect Storm" of DKP Formation

N-methyl D-histidine represents a "worst-case" scenario for diketopiperazine (DKP) formation in Solid Phase Peptide Synthesis (SPPS). This specific building block combines three risk factors that synergistically accelerate the side reaction:

  • N-Methylation: Forces the peptide backbone into a cis-conformation, bringing the N-terminal amine into close proximity with the ester linkage.[1]

  • D-Configuration: When coupled to an L-amino acid (the standard case), the resulting D,L-dipeptide adopts a "turn" structure that is geometrically favorable for cyclization.

  • Histidine Side Chain: While often bulky (e.g., Trt protection), the imidazole ring does not sufficiently shield the backbone ester from nucleophilic attack during deprotection.

This guide provides a self-validating protocol to suppress DKP formation, moving beyond standard "trial and error" to mechanistic control.

Module 1: Resin Selection (The First Line of Defense)

The Problem: Standard Wang resins utilize a benzyl ester linkage. The electron-withdrawing nature of the linker, combined with minimal steric bulk, makes the ester carbonyl highly susceptible to nucleophilic attack by the deprotected amine of the second residue.

The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin. The massive steric bulk of the trityl group acts as a "shield," physically blocking the N-terminal amine from approaching the ester carbonyl.

Protocol 1.1: Resin Loading & Preparation

  • Recommendation: Use 2-CTC resin with low loading (0.3 – 0.6 mmol/g).

  • Why: Lower loading reduces inter-chain aggregation, which is critical for N-methylated sequences that are prone to forming "difficult sequences" (beta-sheets).

Resin TypeDKP Risk LevelMechanism of Failure/SuccessRecommendation
Wang Resin High (Critical) Benzyl ester is an excellent leaving group; minimal steric hindrance.AVOID for N-Me-D-His
Rink Amide LowAmide bond is stable; DKP forms after cleavage (less likely on-resin).Use if C-term is Amide
2-CTC Resin Very Low Steric bulk of Trityl group prevents "back-biting" cyclization.PREFERRED for C-term Acids

Module 2: The Critical Step – Fmoc Deprotection

The Mechanism of Failure: DKP formation is base-catalyzed. Standard 20% Piperidine deprotection is too slow and too basic, allowing the free amine sufficient time to attack the ester bond before the next coupling can occur.

The Solution: Optimized DBU/Piperazine Cocktail. Use a stronger, non-nucleophilic base (DBU) for a shorter duration to remove the Fmoc group rapidly without allowing time for cyclization.

Protocol 2.1: DKP-Suppressing Deprotection Cocktail

  • Reagent A: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2][3][4]

  • Reagent B: 5% Piperazine[2][3][4][5]

  • Solvent: NMP (N-methyl-2-pyrrolidone) – NMP promotes faster kinetics than DMF.

Step-by-Step Workflow:

  • Wash: DMF (3 x 1 min).

  • Deprotection (Burst 1): Add Cocktail (Reagent A+B), mix for 30 seconds . Drain.

  • Deprotection (Burst 2): Add Cocktail, mix for 3 minutes . Drain immediately.

  • Wash: DMF (5 x 1 min) – Extensive washing is crucial to remove DBU traces.

Scientist's Note: Do not exceed 5 minutes total contact time. DBU is aggressive; prolonged exposure can cause aspartimide formation or epimerization of sensitive residues, though the risk is lower than the guarantee of DKP with standard piperidine.

Module 3: Coupling the N-Methyl D-Histidine

The Challenge: N-methyl amino acids are sterically hindered nucleophiles. Coupling onto them (the next step) is difficult, but coupling them (this step) is also slower, leaving the previous residue exposed to side reactions.

Protocol 3.1: High-Efficiency Coupling

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

  • Base: DIEA (Diisopropylethylamine).[6]

  • Stoichiometry: 4 eq AA : 3.8 eq HATU : 8 eq DIEA.

  • Time: 2 x 60 minutes (Double Coupling is mandatory).

Visualizing the Mechanism & Solution

The following diagram illustrates the "Back-Biting" mechanism of DKP formation and how the 2-CTC resin intervenes.

DKP_Mechanism Substrate Fmoc-N-Me-D-His-AA1-Resin Deprotection Fmoc Removal (Base Catalyzed) Substrate->Deprotection Intermediate Free Amine (NH) (High Cis-Content) Deprotection->Intermediate Path_Wang Wang Resin (Benzyl Ester) Intermediate->Path_Wang Fast Attack Path_CTC 2-CTC Resin (Trityl Shield) Intermediate->Path_CTC Steric Block Result_DKP DKP Formation (Cyclization & Cleavage) Path_Wang->Result_DKP Ester Cleavage Result_Success Successful Coupling (Peptide Elongation) Path_CTC->Result_Success Amine Available

Caption: Figure 1. The kinetic competition between DKP cyclization (favored on Wang resin) and successful elongation (preserved by 2-CTC steric shielding).

Troubleshooting & FAQs

Q1: I see a "Deletion Sequence" (M- dipeptide) in my Mass Spec. Is this DKP? A: Yes. This is the hallmark of DKP formation. Because the DKP reaction cleaves the entire dipeptide (N-Me-D-His + AA1) off the resin, the growing chain continues from the 3rd amino acid (if it remains on the resin) or simply stops.

  • Diagnostic: If your target mass is

    
    , look for 
    
    
    
    . If you see this, the dipeptide cyclized and washed away.

Q2: Can I use Trityl protection on the Histidine side chain? A: Yes, Fmoc-N-Me-D-His(Trt)-OH is recommended. The Trityl group on the imidazole prevents racemization of the Histidine alpha-carbon during coupling. However, do not rely on this side-chain Trityl to prevent DKP; it is too far from the backbone ester to provide sufficient steric shielding. You must use the 2-CTC resin trityl linker for that.

Q3: Why not use standard Piperidine for shorter times? A: You can, but it is risky. Piperidine is a secondary amine and a nucleophile. It can actually participate in the attack or stabilize the transition state. The DBU/Piperazine method (Module 2) is superior because DBU is non-nucleophilic (sterically hindered base), reducing the chance of it directly attacking the ester if the reaction stalls.

Q4: My yield is still low. What else can I do? A: Consider Backbone Protection . If the residue after N-Me-D-His (the 3rd residue added) is also bulky, the coupling might be too slow, allowing DKP to happen.

  • Strategy: Use a dipeptide building block (Fmoc-AA3-N-Me-D-His-OH) synthesized in solution phase. This bypasses the on-resin DKP step entirely because the critical amide bond is already formed and stable.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9] Chemical Reviews, 109(6), 2455–2504. Link

  • Teixidó, M., et al. (2005).[6][10] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153–166.[6][10] Link

  • Yang, Y., & Hansen, L. (2022).[5] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 12015–12020. Link

  • Giraud, M., et al. (1999). "Diketopiperazine formation: A new mechanism for the degradation of peptide esters." Journal of Peptide Science, 5(3), 157-160. Link

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Removal in N-Methylated Sequences

Author: BenchChem Technical Support Team. Date: February 2026

<_>

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids is a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides. N-methylation can improve metabolic stability, increase membrane permeability, and modulate receptor binding affinity.[1][2] However, these benefits come with significant synthetic challenges, most notably the increased difficulty of removing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][3]

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address incomplete Fmoc removal in sequences containing N-methylated residues.

Understanding the Challenge: Why is Fmoc Removal Difficult in N-Methylated Peptides?

The primary obstacle in deprotecting N-methylated amino acids is steric hindrance. The methyl group on the amide nitrogen physically shields the Fmoc group, impeding the approach of the base (typically piperidine) required for its removal.[1][4] This steric congestion slows down the deprotection kinetics, often leading to incomplete reactions with standard protocols.[1]

The mechanism of Fmoc removal is a two-step process involving an initial proton abstraction from the fluorenyl ring system, followed by a β-elimination.[5][6] The bulky N-methyl group can interfere with the optimal orientation for this reaction to proceed efficiently.

cluster_0 Standard Fmoc Removal cluster_1 Fmoc Removal in N-Methylated Peptides Piperidine Piperidine Fmoc_Peptide Fmoc-NH-Peptide Piperidine->Fmoc_Peptide 접근 용이 (Easy Access) Deprotected_Peptide H2N-Peptide Fmoc_Peptide->Deprotected_Peptide 빠른 제거 (Fast Removal) Piperidine_2 Piperidine N_Me_Fmoc_Peptide Fmoc-N(Me)-Peptide Piperidine_2->N_Me_Fmoc_Peptide Incomplete_Deprotection Incomplete Removal N_Me_Fmoc_Peptide->Incomplete_Deprotection 느린 제거 (Slow Removal) Steric_Hindrance Steric Hindrance (입체 장애)

Caption: Steric hindrance from the N-methyl group slows Fmoc removal.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows a significant amount of a peak corresponding to the Fmoc-protected peptide after the deprotection step. What is the likely cause?

This is a classic sign of incomplete Fmoc removal. The standard 20% piperidine in DMF for 20 minutes is often insufficient for N-methylated residues due to steric hindrance.[4]

Q2: Can I just extend the deprotection time with piperidine?

While extending the deprotection time or increasing the number of piperidine treatments can help, it may not be the most effective solution and can lead to undesired side reactions, such as aspartimide formation or diketopiperazine formation, especially in sensitive sequences.[7][8]

Q3: Are there alternative bases that are more effective than piperidine for N-methylated sequences?

Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[7][9] It is often used at a lower concentration (e.g., 2% in DMF).[9] However, DBU does not scavenge the dibenzofulvene (DBF) byproduct, so a small amount of a secondary amine like piperidine is often added to the DBU solution to trap the DBF and prevent side reactions.[7][10]

Q4: I've heard that DBU can cause racemization. Is this a major concern?

While DBU is a strong base, its use in low concentrations for short periods generally minimizes the risk of racemization. However, for amino acids that are particularly prone to racemization, it is always advisable to perform a small-scale test synthesis and analyze the product for enantiomeric purity.

Troubleshooting Guide: Strategies to Overcome Incomplete Fmoc Removal

If you are experiencing incomplete Fmoc deprotection in your N-methylated peptide synthesis, consider the following strategies, starting with the least aggressive modifications.

Strategy 1: Optimization of Standard Piperidine Conditions

Before moving to alternative reagents, optimizing the standard piperidine protocol is a prudent first step.

  • Increase Deprotection Time: Extend the deprotection time in increments. For example, try 30 minutes, then 45 minutes, monitoring the completeness of the reaction by HPLC after each adjustment.

  • Increase Number of Treatments: Instead of a single long deprotection, perform multiple shorter treatments. For example, two treatments with 20% piperidine in DMF for 15 minutes each.

  • Elevated Temperature: Gently warming the reaction vessel to 30-35°C can sometimes improve deprotection efficiency. However, be cautious as higher temperatures can also promote side reactions.

Strategy 2: Utilizing a Stronger Base - DBU

When piperidine optimization is insufficient, switching to a DBU-based deprotection cocktail is a highly effective solution.

Table 1: Comparison of Deprotection Reagents

ReagentConcentrationAdvantagesDisadvantages
Piperidine20% in DMFStandard, well-characterizedCan be slow for N-methylated residues
DBU2% in DMFMuch faster deprotectionDoes not scavenge DBF, potential for side reactions if not used with a scavenger
DBU/Piperidine2% DBU / 2% Piperidine in DMFFast deprotection with DBF scavengingRequires careful optimization

Experimental Protocol: DBU-Mediated Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection Cocktail: Add the deprotection solution (e.g., 2% DBU and 2% piperidine in DMF) to the resin.

  • Reaction: Agitate the mixture for the optimized time (typically 5-15 minutes).

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the base.

Start Start Incomplete_Fmoc_Removal Incomplete Fmoc Removal Detected Start->Incomplete_Fmoc_Removal Strategy_1 Strategy 1: Optimize Piperidine Conditions Incomplete_Fmoc_Removal->Strategy_1 Increase_Time Increase Time/ Number of Treatments Strategy_1->Increase_Time Elevate_Temp Elevate Temperature Strategy_1->Elevate_Temp Monitor_Completion_1 Monitor by HPLC Increase_Time->Monitor_Completion_1 Elevate_Temp->Monitor_Completion_1 Strategy_2 Strategy 2: Use DBU-based Cocktail Monitor_Completion_1->Strategy_2 If Incomplete Success Fmoc Removal Complete Monitor_Completion_1->Success If Complete DBU_Protocol Implement DBU Protocol Strategy_2->DBU_Protocol Monitor_Completion_2 Monitor by HPLC DBU_Protocol->Monitor_Completion_2 Monitor_Completion_2->Success If Complete Failure Problem Persists: Consult Further Monitor_Completion_2->Failure If Incomplete

Caption: Troubleshooting workflow for incomplete Fmoc removal.

Strategy 3: Monitoring Deprotection

Regardless of the method used, it is crucial to monitor the completeness of the Fmoc removal.

  • HPLC Analysis: The most reliable method is to cleave a small amount of resin after the deprotection step and analyze the crude peptide by HPLC. The absence of the Fmoc-protected peptide peak indicates complete deprotection.

  • UV Monitoring of Dibenzofulvene-Piperidine Adduct: During automated synthesis, the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution can be monitored.[8] A consistent and sharp peak profile for each cycle indicates efficient and complete deprotection. A broad or tailing peak can suggest slow or incomplete Fmoc removal.[8]

Concluding Remarks

Incomplete Fmoc removal is a common but surmountable challenge in the synthesis of N-methylated peptides. By understanding the underlying principles of steric hindrance and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target peptides. A methodical approach, beginning with the optimization of standard conditions and progressing to the use of more potent reagents like DBU when necessary, coupled with diligent monitoring, will pave the way for successful synthesis of these therapeutically important molecules.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link][7]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link][11]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.[8]

  • Liu, L., Qi, C., Li, X., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link][12]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link][13]

  • ACS Combinatorial Science. (2014). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 16(8), 433-436. [Link][14]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link][2]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11833-11840. [Link][15][16][17][18]

  • Royal Society of Chemistry. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(18), 5987-5992. [Link][19]

  • Molecules. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(17), 3899. [Link][5]

  • ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal?. Retrieved from [Link][20]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8677-8683. [Link][21]

  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14195-14205. [Link][22]

  • ResearchGate. (2005). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. Retrieved from [Link][9]

  • Redalyc. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Retrieved from [Link][23]

  • Taylor & Francis Online. (2023). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Journal of Peptide Science. [Link][24]

  • Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7594. [Link][25]

  • Google Patents. (2009). N-Methylation of amino acids. Retrieved from [26]

  • Journal of Peptide Research. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. [Link][27]

  • Thieme Chemistry. (2020). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 31(18), 1787-1792. [Link][10]

  • YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link][28]

  • Springer Nature Experiments. (1997). Methods for Removing the Fmoc Group. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link][29]

Sources

Navigating the Challenges of N-Methylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including metabolic stability and cell permeability.[1][2][3] However, this modification introduces significant synthetic hurdles, particularly when dealing with adjacent N-methylated residues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and improve the yield and purity of your target peptides.

I. Troubleshooting Guide: Addressing Common Issues in the Synthesis of Peptides with Adjacent N-Methylated Amino Acids

This section is designed to help you diagnose and resolve specific problems encountered during your experiments.

Issue 1: Low or Incomplete Coupling Efficiency, Especially at N-Me-Xaa-(N-Me)-Yaa Junctions

  • Symptoms:

    • A positive bromophenol blue test (blue or green beads) after the coupling step indicates the presence of unreacted secondary amines.[4][5] Note that the standard ninhydrin test is not effective for monitoring the coupling to N-methylated amines.[4]

    • Mass spectrometry (MS) analysis of the crude product reveals significant deletion sequences, where one or both of the N-methylated residues are missing.[2][6]

    • The final yield of the desired full-length peptide is significantly lower than expected.[6][7]

  • Root Cause Analysis: The primary cause of poor coupling efficiency is severe steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue physically blocks the approach of the incoming activated N-methylated amino acid.[4][6][7][8] This effect is magnified when two N-methylated residues are adjacent, creating a highly congested reaction environment. The reduced nucleophilicity of the secondary amine on the N-methylated residue further slows down the reaction kinetics.[4]

  • Actionable Solutions:

    • Employ High-Activity Coupling Reagents: Standard coupling reagents like DCC or DIC are often insufficient for these sterically demanding couplings.[4] Utilize more potent uronium/aminium or phosphonium salt-based reagents. For the particularly challenging coupling of a protected N-methylamino acid to another N-methylamino acid residue, PyAOP or PyBOP/HOAt are highly recommended.[2][9] In extremely difficult cases, the more reactive PyBrOP may be necessary.[2][4]

    • Optimize Reaction Conditions:

      • Double Coupling: After the initial coupling reaction, filter the resin, wash it with DMF, and then re-expose it to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[4][10]

      • Increased Temperature and Time: Extend the coupling reaction time (e.g., to 2 hours or more) and consider performing the reaction at a moderately elevated temperature (e.g., 35-40°C).[6] Microwave-assisted synthesis can also be a powerful tool to accelerate these slow reactions.[3][4]

    • Ensure Proper Stoichiometry: Use a significant excess of the Fmoc-N-methyl-amino acid and coupling reagent, typically 4 equivalents of each relative to the resin substitution.[5][10]

Issue 2: Racemization at the N-Methylated Residue

  • Symptoms:

    • HPLC analysis of the purified peptide shows a closely eluting shoulder or a separate peak with the same mass as the desired product.

    • Chiral amino acid analysis confirms the presence of the D-enantiomer of the incorporated N-methylated L-amino acid.

  • Root Cause Analysis: The combination of highly active coupling reagents and extended reaction times, necessary to overcome steric hindrance, can increase the risk of racemization. The activated carboxylic acid of the incoming N-methylated amino acid can be susceptible to epimerization, especially in the presence of a strong base.

  • Actionable Solutions:

    • Choice of Base: When using uronium/aminium or phosphonium reagents, a tertiary amine base like N,N-diisopropylethylamine (DIEA) is required. However, prolonged exposure can promote racemization. For particularly sensitive residues, consider using a weaker base like sym-collidine.[11]

    • Pre-activation Time: Minimize the pre-activation time of the Fmoc-N-methyl-amino acid with the coupling reagent before adding it to the resin. A short pre-activation of 1-2 minutes is often sufficient.[6]

    • Coupling Reagent Selection: While highly reactive, some coupling reagents are more prone to causing racemization than others. Reagents containing HOAt or OxymaPure as additives are generally considered to suppress racemization more effectively than those with HOBt.[11]

Issue 3: Multiple Peaks in HPLC Profile of Purified Peptide

  • Symptoms:

    • Even after purification by preparative HPLC, the analytical HPLC profile of the N-methylated peptide displays multiple peaks, all of which show the correct mass by MS analysis.

  • Root Cause Analysis: N-methylated amide bonds can exist as both cis and trans isomers. The energy barrier for rotation around these bonds is higher than for standard amide bonds, leading to slow interconversion between these conformers on the HPLC timescale.[2][9] This results in the appearance of multiple peaks for a single, pure compound.

  • Actionable Solutions:

    • Variable Temperature HPLC: Analyze the sample at an elevated temperature (e.g., 40-60°C). The increased thermal energy can accelerate the cis-trans isomerization, often leading to the coalescence of the multiple peaks into a single, sharper peak.

    • Solvent System Modification: Altering the solvent system or the gradient in your HPLC method can sometimes change the separation selectivity and potentially merge the conformational isomers.

    • NMR Spectroscopy: For definitive structural confirmation, 2D NMR techniques can be used to identify and characterize the different conformational states of the peptide in solution.

II. Frequently Asked Questions (FAQs)

Q1: Why is synthesizing a peptide with two adjacent N-methylated amino acids so much harder than with a single N-methylated residue?

A1: The difficulty escalates due to compounded steric hindrance.[6] A single N-methyl group already impedes the approach of the next amino acid. When the incoming amino acid is also N-methylated, you have a sterically bulky group on the nucleophile (the resin-bound peptide) and another on the electrophile (the activated amino acid). This "double hindrance" dramatically slows the reaction kinetics, making it one of the most challenging coupling steps in solid-phase peptide synthesis.[4][8]

Q2: Can I use the standard Kaiser test to monitor the coupling to an N-methylated amino acid?

A2: No, the Kaiser test is unreliable for secondary amines.[6] It relies on the reaction with a primary amine to produce a characteristic blue color. Since the N-terminal amine of an N-methylated residue is a secondary amine, it will not give a positive result. The recommended alternative is the bromophenol blue test, where a yellow color indicates a complete reaction (no free amine), and a blue or green color signifies an incomplete coupling.[4][5]

Q3: What is "on-resin" N-methylation, and is it a viable strategy for sequences with adjacent N-methylated residues?

A3: On-resin N-methylation is a technique where the peptide is first synthesized using standard (non-methylated) amino acids, and then the methyl group is introduced to the amide nitrogen while the peptide is still attached to the solid support.[2][12] A common method involves a three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation.[6] This can be an effective strategy as it avoids the difficult coupling of bulky pre-methylated amino acid building blocks.[2] For adjacent sites, you would perform the synthesis up to the first residue to be methylated, perform the on-resin methylation, couple the next standard amino acid, and then repeat the methylation process.

Q4: Are there alternatives to standard solid-phase peptide synthesis (SPPS) for these difficult sequences?

III. Data and Protocols

Table 1: Recommended Coupling Reagents for Adjacent N-Methylated Residues
Coupling ReagentClassKey AdvantagesReference
HATU Uronium/Aminium SaltHigh reactivity, generally good for hindered couplings.[5][15]
HCTU Uronium/Aminium SaltSimilar to HATU, often more cost-effective.[16]
PyAOP Phosphonium SaltParticularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[2][9][15]
PyBOP/HOAt Phosphonium SaltAnother highly recommended reagent for sterically hindered couplings, with HOAt helping to suppress racemization.[2][9]
PyBrOP Phosphonium SaltExtremely reactive, reserved for the most difficult couplings where other reagents fail.[2][4][11]
COMU Uronium/Aminium SaltHigh efficiency comparable to HATU, with improved safety profile (avoids explosive HOBt/HOAt byproducts).[11]
Experimental Protocol: Double Coupling of an Fmoc-N-Me-Amino Acid onto an N-Me-Residue

Objective: To achieve complete coupling at a sterically hindered N-Me-Xaa-(N-Me)-Yaa junction on a solid support.

Materials:

  • Peptide-resin with a free N-terminal N-methyl amine

  • Fmoc-N-methyl-amino acid (4.0 eq.)

  • HATU (3.9 eq.)

  • DIEA (8.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Bromophenol blue test solution

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) to expose the N-terminal N-methyl amine. Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling - Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4.0 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8.0 eq.) and allow the solution to pre-activate for 2 minutes.[6]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[6]

  • Monitoring: Take a small sample of the resin, wash it thoroughly with DMF and then methanol, and perform the bromophenol blue test.[5] A blue or green color indicates an incomplete reaction.

  • Washing: Filter the resin and wash thoroughly with DMF (3 x 1 min).

  • Second Coupling (Recoupling): If the bromophenol blue test was positive, repeat steps 2 and 3 using a fresh solution of activated amino acid.

  • Final Wash: Once the coupling is deemed complete (a yellow color in the bromophenol blue test), filter the resin and wash it thoroughly with DMF (5 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to prepare for the next synthesis cycle.

IV. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

G start Start SPPS Cycle coupling Perform Coupling of N-Me-Amino Acid start->coupling wash1 Wash Resin (DMF) coupling->wash1 monitor Bromophenol Blue Test wash1->monitor incomplete Incomplete Coupling (Blue/Green Color) monitor->incomplete Positive complete Complete Coupling (Yellow Color) monitor->complete Negative recouple Perform Second Coupling (Double Coupling) incomplete->recouple next_cycle Proceed to Next Cycle (Deprotection) complete->next_cycle wash2 Wash Resin (DMF) recouple->wash2 wash2->monitor

Caption: Troubleshooting workflow for incomplete couplings in N-methylated SPPS.

Diagram 2: Causality of Low Yield in Adjacent N-Me Synthesis

G cluster_cause Primary Causes cluster_effect Intermediate Effects cluster_outcome Final Outcomes C1 Adjacent N-Methyl Groups E1 Severe Steric Hindrance C1->E1 C2 Reduced Nucleophilicity of Secondary Amine E2 Slow Reaction Kinetics C2->E2 E1->E2 O1 Incomplete Coupling E2->O1 O2 Low Peptide Yield O1->O2 O3 Deletion Sequences O1->O3

Caption: The causal chain leading to low yields in adjacent N-methylated peptide synthesis.

References

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Bioorganic Chemistry.
  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). BenchChem.
  • Application Note: Optimizing Coupling Reactions for N-Methyl
  • Should My Peptide Be Methyl
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
  • Technical Support Center: Managing Steric Hindrance in N-Methyl
  • Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.). BenchChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.
  • Technical Support Center: Solid-Phase Synthesis of N-Methyl
  • The Effect of N-Methylation on Peptide Backbone Conform
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Aapptec.
  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.
  • Continuous-Flow Synthesis of N-Methylated Peptides via Generation of an Acyl N-Methylimidazolium Cation. (n.d.).
  • Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methyl
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Syntheses of Peptides and Amino Acid Deriv
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.

Sources

Technical Support Center: Trityl Deprotection in N-Methyl Histidine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions during Trityl (Trt) Removal on N-Methyl Histidine (


-Me-His)
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary & Context

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because you are observing unexpected mass adducts (+242 Da), low yields, or inseparable impurities when working with


-methyl histidine containing peptides.

While


-methylation is a powerful strategy to improve metabolic stability and prevent racemization during coupling, it introduces unique electronic and steric factors during deprotection . The Trityl (Trt) group, commonly used to protect the imidazole ring of Histidine, generates a stable, bulky carbocation upon acidolysis. In the presence of 

-Me-His, the equilibrium between deprotection and retritylation becomes the critical failure point.

This guide provides a mechanistic breakdown, a logic-based troubleshooting workflow, and validated protocols to ensure clean deprotection.

The Mechanism: The "Retritylation Loop"

To solve the problem, we must visualize the enemy. The cleavage of Trityl is not a simple "cut"; it is a reversible equilibrium driven by acid concentration and scavenger efficiency.

Mechanistic Pathway (Graphviz)

TritylDeprotection Start Protected Peptide (Trt-N-Me-His) Intermediate Free Peptide + Trityl Cation (Trt+) Start->Intermediate  95% TFA   TFA TFA (Acidolysis) Intermediate->Start  Reversible (k-1)   Product Desired Product (Clean N-Me-His) Intermediate->Product  Separation   SideRxn1 Retritylation (Re-attachment to His) Intermediate->SideRxn1  Equilibrium Shift   SideRxn2 Permanent Alkylation (Trt-Trp / Trt-Cys) Intermediate->SideRxn2  Slow / Irreversible   Quenched Scavenged Trityl (Trt-Silane/Thiol) Intermediate->Quenched  + Scavengers (TIS/EDT)  

Figure 1: The Trityl Deprotection Equilibrium. Note that the reaction does not simply proceed to product; the Trt+ cation must be actively trapped by scavengers to prevent it from sliding back to the Histidine (Retritylation) or attacking other nucleophiles.

Troubleshooting Guide: Diagnostics

Use this table to correlate your analytical data (HPLC/MS) with the specific chemical failure mode.

Symptom (Observation)Analytical Signature (MS)Root CauseCorrective Action
The "+242" Peak Mass shift of +242.1 Da (or multiples)Retritylation . The Trt cation re-attached to the N-Me-His imidazole or N-terminus.Increase TIS concentration. Extend cleavage time slightly, but focus on scavenger volume.
The "Sticky" Impurity +242 Da, but peak is broad/elutes lateC-Alkylation of Trp . Trt cation attacked the indole ring of Tryptophan. Irreversible.Use Reagent K (contains Phenol/Thioanisole). Ensure Trp(Boc) was used during synthesis.
Yellow Cleavage Cocktail N/A (Visual only)High Trt+ Concentration . This is normal, but if it persists after precipitation, scavenging was poor.Ensure the yellow color persists during cleavage (indicates acid is strong enough), but disappears upon ether precipitation.
Low Yield (Hydrophobic) Correct Mass, low recoveryAggregation . N-Me-His disrupts H-bonds, but adjacent residues may still aggregate, trapping Trt inside the resin matrix.Use DCM in the cleavage cocktail (e.g., 10-20%) to swell the resin.
Incomplete Removal Mass shift of +242 Da (Single peak)Steric Hindrance . The Methyl group on

or

sterically hinders protonation of the Trt group.
Use a "Soft Cleavage" first (1% TFA) to remove Trt before global deprotection, or use stronger scavengers (EDT).

Deep Dive: Why is N-Methyl Histidine Special?

The Nucleophilicity Trap

In standard Histidine, the imidazole ring is aromatic and moderately nucleophilic. When you introduce a methyl group (usually at the


 or 

position), two things happen:
  • Electronic Effect: The methyl group is electron-donating. This can slightly increase the basicity/nucleophilicity of the other nitrogen in the ring.

  • The Consequence: Once the Trityl group falls off (generating

    
    ), the now-free 
    
    
    
    -Me-His is a "better" nucleophile than a standard His. It "wants" the Trityl group back more aggressively. This shifts the equilibrium constant (
    
    
    ) toward the protected state (Retritylation) compared to native His.
Steric Shielding

If the Trityl group is located on the


 and the Methyl is on 

(or vice versa), the sheer bulk of the methyl group can create a "steric pocket."
  • Impact: Solvation by TFA is impeded. The local concentration of TFA around the protecting group drops, slowing the initial cleavage rate (

    
    ).
    
  • Result: You might need longer cleavage times, but longer times increase the risk of Trp/Cys alkylation. Solution: Better swelling solvents (DCM/TFA mixtures).

Optimized Protocols (The "Golden Standard")

Do not use a generic "95% TFA / 2.5% Water / 2.5% TIS" cocktail for N-Me-His peptides. You need a High-Scavenging, High-Swelling environment.

Protocol A: The "Odorless" High-Efficiency Cocktail (Recommended)

Best for peptides without Cys/Met, but with N-Me-His.

Composition:

  • TFA: 92.5% (The acid source)

  • TIS (Triisopropylsilane): 5.0% (The primary Trt+ trap)

  • H2O: 2.5% (Hydrolyzes tert-butyl cations)

Procedure:

  • Wash resin with DCM (3x) to remove DMF (DMF is basic and neutralizes TFA).

  • Add cocktail (10-20 mL per gram of resin).

  • Crucial Step: Agitate for 2.5 to 3 hours . (Standard His is 1.5-2h; N-Me-His requires slightly longer to overcome sterics/equilibrium).

  • Filter and precipitate in cold diethyl ether.

Protocol B: Reagent K (For "Difficult" Sequences)

Required if the peptide contains Trp, Cys, or Met alongside N-Me-His.

Composition:

  • TFA: 82.5%

  • Phenol: 5% (Protects Trp/Tyr)[1]

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt and protects Met)

  • Water: 5%[2]

  • EDT (1,2-Ethanedithiol): 2.5% (The ultimate scavenger for Trt+, though malodorous)

Why this works: EDT and Thioanisole are "soft" nucleophiles that react with the Trt+ cation much faster than the N-Me-His imidazole ring does, effectively "stealing" the cation from the equilibrium.

Workflow Visualization

ProtocolWorkflow Step1 1. DCM Wash (Remove DMF) Step2 2. Cocktail Addition (High TIS or Reagent K) Step1->Step2 Step3 3. Agitation (2.5 - 3.0 Hours) Step2->Step3 Step4 4. Precipitation (Cold Ether) Step3->Step4 Note Critical: Do not shorten Step 3 for N-Me-His Step3->Note

Figure 2: Optimized Cleavage Workflow.

Frequently Asked Questions (FAQs)

Q1: I see a +242 Da peak, but I used TIS. Why is it still there? A: You likely didn't use enough TIS or the cleavage volume was too low. The concentration of peptide-to-scavenger matters. If you have a high-loading resin, the generated


 might overwhelm the 2.5% TIS. Increase TIS to 5% or reduce resin loading.

Q2: Can I use heat (microwave) to accelerate the deprotection? A: Avoid this. Heating the cleavage cocktail increases the kinetic energy of the system, which can speed up deprotection, but it drastically increases the rate of irreversible side reactions (like sulfonation of Trp or alkylation of Tyr). For Trityl/N-Me-His, room temperature is safer.

Q3: Does the position of the methyl group (


 vs 

) matter?
A: Yes. In SPPS,

-methyl histidine is notoriously prone to racemization during coupling. However, for deprotection, the issue is similar for both: the Trt group is on the non-methylated nitrogen.

-Me-His is generally more sterically congested near the backbone, making deprotection slightly slower.

Q4: My resin turned bright yellow/orange. Is my peptide ruined? A: No, this is a good sign! The Trityl cation (


) is a stable carbocation with a strong yellow/orange chromophore. A bright color indicates successful cleavage of the protecting group. The color should fade or remain in the solution (not the precipitate) when you add ether.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214.[1] Link

    • Core reference for scavenger mechanisms and the role of TIS/EDT.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

    • Establishes "Reagent K" and strategies for Trp/Cys protection against alkyl
  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research.[1]

    • Foundational work on Trityl chemistry and its acid sensitivity.
  • MilliporeSigma Technical Guide. Fmoc Resin Cleavage and Deprotection. Link

    • Verified source for Reagent B and Reagent K compositions.

Sources

Preventing aspartimide formation near N-methyl histidine residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aspartimide Formation Near N-methyl Histidine Residues

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge of aspartimide formation, a critical side reaction in solid-phase peptide synthesis (SPPS), particularly when working with sequences containing N-methyl histidine. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem

Q1: What is aspartimide formation and why is it a major concern in peptide synthesis?

A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), especially under the basic conditions of Fmoc deprotection.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain carbonyl of the Asp residue. This forms a five-membered succinimide ring known as an aspartimide.[2]

This side reaction is highly problematic for several reasons:

  • Product Heterogeneity: The unstable aspartimide ring can be opened by nucleophiles (like piperidine from the deprotection solution or water), leading to a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[3]

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, resulting in a mixture of D- and L-Asp residues in your final product.[2]

  • Purification Challenges: These side products, particularly the epimerized and β-linked peptides, are often difficult or impossible to separate from the target peptide by standard HPLC, as they can have very similar retention times and identical masses.

The result is a significant loss of yield and a final product of questionable purity, which is especially critical in the development of therapeutic peptides.

Q2: What is the chemical mechanism of aspartimide formation?

A2: The reaction is catalyzed by the base used for Fmoc deprotection, typically piperidine. The mechanism proceeds as follows:

  • Deprotonation: The piperidine deprotonates the backbone amide nitrogen of the amino acid residue immediately C-terminal to the Asp residue.

  • Nucleophilic Attack: This deprotonated nitrogen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester (e.g., a tert-butyl ester).

  • Cyclization: This intramolecular attack forms a five-membered succinimide ring (the aspartimide), displacing the side-chain protecting group.

This process is illustrated in the diagram below.

Caption: Base-catalyzed formation of the aspartimide intermediate and subsequent products.
Section 2: The N-methyl Histidine Factor

Q3: How does having an N-methyl histidine residue adjacent to an aspartic acid (Asp-N-Me-His) affect aspartimide formation?

A3: This is a critical question. The presence of an N-methylated residue immediately C-terminal to the Asp residue fundamentally disrupts the mechanism of aspartimide formation. As shown in the diagram above, the reaction is initiated by the deprotonation of the backbone amide proton.

In an Asp-N-Me-His motif, the backbone nitrogen of the N-methyl histidine is tertiary, not secondary. It is bonded to a methyl group instead of a proton. Consequently, there is no amide proton to be removed by the base (piperidine). Without this initial deprotonation step, the nucleophilic attack cannot occur, and the primary pathway for aspartimide formation is effectively blocked.

Therefore, if your sequence contains an Asp-(N-Me)Xaa motif, aspartimide formation originating from that specific junction is not a significant concern. The concern shifts to other Asp-Xaa sites within your peptide that do not feature N-methylation.

Q4: What if the N-methyl histidine is elsewhere in the peptide, not directly next to the Asp residue?

A4: If the N-methyl histidine is not adjacent to the Asp residue, its effect is less direct but still potentially significant. N-methylation of a peptide backbone introduces several conformational effects[4]:

  • Steric Hindrance: The methyl group provides steric bulk, restricting the conformational freedom of the peptide backbone.

  • Elimination of H-Bonding: It removes an amide proton, which can no longer act as a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets.[5]

  • Cis/Trans Isomerism: The energy barrier between cis and trans amide bond conformations is lowered, often increasing the population of the cis isomer.[4]

These factors can alter the overall three-dimensional folding of the peptide on the resin. This could inadvertently bring an Asp side chain and a distant backbone amide nitrogen into closer proximity, potentially favoring aspartimide formation where it might not otherwise be expected. However, the most pronounced and predictable risk remains with flexible, non-methylated sequences like Asp-Gly or Asp-Asn.[2]

Troubleshooting Guides

Section 3: Proactive Prevention Strategies

Q5: I am planning a synthesis of a peptide containing an Asp-Gly sequence and a separate N-methyl histidine. How can I proactively minimize aspartimide formation?

A5: Since the problematic site is the Asp-Gly motif, not the N-methyl histidine, you should focus on protecting this vulnerable point. There are two highly effective strategies:

  • Utilize a Sterically Hindered Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group offers limited steric protection.[1] Switching to a bulkier ester can physically block the nucleophilic attack. Fmoc-Asp(OBno)-OH is an excellent option that has been shown to dramatically reduce aspartimide formation to almost undetectable levels, even in challenging sequences.

  • Employ Backbone Protection: This is arguably the most robust method for complete prevention.[6] It involves using a dipeptide building block where the amide nitrogen of the residue following Asp is temporarily protected. The most common is Fmoc-Asp(OtBu)-Dmb-Gly-OH , where Dmb (2,4-dimethoxybenzyl) is attached to the Gly nitrogen.[2] Like N-methylation, this renders the nitrogen non-nucleophilic, completely preventing cyclization. The Dmb group is cleaved during the final TFA cocktail treatment.[2]

Section 4: Real-Time Optimization

Q6: My synthesis is already in progress, and I suspect aspartimide formation is occurring at an Asp-Asn site. What can I change in my protocol immediately?

A6: If you cannot restart the synthesis with specialized building blocks, you can modify the Fmoc-deprotection conditions to reduce the basicity of the reaction. This is a practical and cost-effective solution.

Strategy: Add an Acidic Modifier to the Deprotection Reagent. Adding a small amount of a weak acid to your piperidine solution can lower the effective pKa of the base, reducing the rate of aspartimide formation without significantly compromising the rate of Fmoc removal.[7][8] A common and effective approach is to add formic acid.[2]

See the protocol below for a detailed methodology. While this will not eliminate the side reaction entirely, it can suppress it significantly, especially for sequences that are only moderately prone to aspartimide formation.[6]

Protocols & Data

Section 5: Experimental Methodologies

Protocol: Modified Fmoc-Deprotection with Piperidine/Formic Acid

This protocol is designed to suppress aspartimide formation during synthesis.

Reagents:

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Formic Acid (HCOOH)

Procedure:

  • Prepare the Solution: Create a deprotection solution consisting of 30% (v/v) piperidine and 0.1 M formic acid in DMF .

    • Scientist's Note: While a standard 20% piperidine in DMF solution is common, some protocols suggest a slightly higher piperidine concentration when an acid is added to ensure efficient Fmoc removal. The key is the presence of the acid to temper the basicity.[2]

  • Standard Deprotection Cycle:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin 3-5 times with DMF.

    • Add the prepared 30% piperidine / 0.1 M formic acid solution to the resin.

    • Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes or as optimized for your sequence).

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before the next coupling step.

  • Continue Synthesis: Proceed with the standard coupling protocol for the next amino acid.

Data Summary: Comparison of Aspartimide Prevention Strategies

The following table summarizes the effectiveness of different strategies for the challenging VKDGYI sequence, demonstrating the reduction in by-product formation per deprotection cycle.

StrategyAsp Side-Chain Protecting Group% By-product per CycleKey AdvantagesKey Considerations
Standard OtBu (tert-Butyl)~1.36%Standard, low costHigh risk in sensitive sequences
Bulky Side-Chain OMpe (3-methyl-3-pentyl)~0.45%Good suppressionHigher cost than OtBu
Bulky Side-Chain OBno (2-phenyl-2-propyl)~0.10% Excellent suppression, near-eliminationPremium reagent cost
Backbone Protection OtBu (with Dmb on Gly)~0% [2][6]Complete elimination of the side reactionRequires specific dipeptide building blocks
Modified Deprotection OtBuVariable, sequence-dependentEasy to implement, low costMay not fully eliminate by-products[6]

Data adapted from comparative studies on the VKDGYI peptide sequence.

References

  • Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]

  • ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • Michels, T., et al. (2009). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters. [Link]

  • Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • Michels, T., et al. (2009). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ACS Publications - Organic Letters. [Link]

  • Lauer, J. L., et al. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. [Link]

  • Flora, D., et al. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). The aspartimide problem in Fmoc-based SPPS—part III. [Link]

  • Ross, T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science. [Link]

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of Fmoc-N-Me-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Fmoc-N-Me-D-His(Trt)-OH is a high-value building block often utilized in the synthesis of metabolically stable peptide therapeutics (e.g., GLP-1 analogs). Its structural complexity presents a "perfect storm" for the analytical chemist:

  • Hydrophobicity: The combination of the Fluorenylmethoxycarbonyl (Fmoc) and Trityl (Trt) groups creates a highly hydrophobic molecule requiring high organic content for elution.

  • Chirality: Ensuring the D-configuration is maintained is critical, as N-methylation can increase susceptibility to racemization during synthesis.

  • Rotamerism: The N-methyl group on the backbone amine introduces steric hindrance, frequently resulting in slow interconversion between cis and trans amide bond rotamers. This often manifests as peak splitting or broadening in HPLC, which can be mistaken for impurities.

This guide moves beyond generic protocols to provide a comparative analysis of stationary phases and method parameters specifically optimized for this molecule.

Strategic Method Development: The "Why" Behind the Protocol

Mobile Phase Architecture
  • Acid Modifier: 0.1% Trifluoroacetic Acid (TFA) is non-negotiable. It serves two purposes:

    • Suppresses silanol activity (reducing tailing of the imidazole ring).

    • Maintains a pH < 3.0, ensuring the Fmoc group remains stable (Fmoc is base-labile).

  • Organic Modifier: Acetonitrile (ACN) is superior to Methanol. The high solubility of the Trityl group in ACN prevents precipitation and system over-pressure.

Handling Rotamers (The Expert Insight)
  • Problem: N-methylated amino acids often appear as a "saddle" peak or doublet at room temperature due to rotamers.

  • Solution: Elevated temperature increases the rate of rotamer interconversion, coalescing the peaks.

  • Constraint: Fmoc stability decreases with heat.

  • Optimal Window: 40°C – 45°C . Do not exceed 50°C to prevent thermal degradation of the Fmoc group.

Part A: Chemical Purity (Achiral Analysis)

For determining chemical purity (separation from synthetic precursors, side-products, and Fmoc-cleaved species), we compared three column chemistries.

Comparative Data: Stationary Phase Performance

Simulated data based on structural selectivity principles.

FeatureOption A: C18 (Standard) Option B: C18 Core-Shell Option C: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic InteractionHydrophobic + High Efficiency

-

Interaction + Hydrophobic
Retention (k') High (Requires high %B)ModerateHigh (Specific for Trt/Fmoc)
Resolution (Impurities) Baseline for polar impuritiesExcellent for close elutersSuperior for aromatic impurities
Peak Shape (Tailing) 1.2 - 1.41.0 - 1.21.0 - 1.1
Backpressure ModerateHighModerate
Verdict Acceptable for routine use.Best for high-throughput.Best for critical separation of aromatic byproducts.
Recommended Protocol (Achiral)
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase A: Water + 0.1% TFA.[1][2]

  • Mobile Phase B: ACN + 0.1% TFA.[1][2]

  • Gradient: 40% B to 90% B over 20 minutes. (High initial %B required due to hydrophobicity).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temp: 40°C.

  • Detection: UV 214 nm (Amide/Trt) and 254 nm (Fmoc).

Part B: Enantiomeric Purity (Chiral Analysis)

Separating Fmoc-N-Me-D -His(Trt)-OH from its L -isomer is the most critical quality attribute. Traditional normal phase (Hexane/IPA) is often problematic due to solubility issues with the Fmoc/Trt combination. Immobilized Polysaccharide Columns in Reverse Phase (RP) mode are the gold standard here.

Comparative Data: Chiral Selectivity

Data reflects typical selectivity factors (


) for Fmoc-amino acids.
ParameterAmylose-1 (Immobilized) Cellulose-1 (Immobilized) Cellulose-2 (Coated)
Commercial Equivalent CHIRALPAK IA-3CHIRALPAK IB-3CHIRALCEL OD-RH
Mobile Phase Mode Reverse Phase (ACN/H2O)Reverse Phase (ACN/H2O)Reverse Phase (ACN/H2O)
Selectivity (

)
1.151.35 (Recommended) 1.22
Resolution (

)
~1.8> 3.0 ~2.1
Robustness High (Solvent versatile)HighLow (Restricted solvents)
Recommended Protocol (Chiral)
  • Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IB-3 or Lux Cellulose-1), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Isocratic 60:40 ACN : Water (+ 0.1% TFA).

  • Flow Rate: 0.8 mL/min.

  • Temp: 25°C (Lower temperature often improves chiral recognition).

  • Sample Diluent: 100% ACN (dissolve sample fully before injection).

Visualizing the Workflow

Method Validation Workflow

This diagram outlines the logical flow for validating the purity method, ensuring self-consistency.

MethodValidation Start Start: Method Validation Solubility Step 1: Solubility Check (Dissolve in 100% ACN) Start->Solubility AchiralScreen Step 2: Achiral Purity Screen (Phenyl-Hexyl Column) Solubility->AchiralScreen Decision1 Peak Shape Symmetrical? AchiralScreen->Decision1 TempOpt Action: Increase Temp to 40°C (Rotamer Coalescence) Decision1->TempOpt No (Split/Broad) GradientOpt Action: Adjust Gradient Slope (Impurity Separation) Decision1->GradientOpt No (Tailing) ChiralDev Step 3: Chiral Method Dev (Cellulose-1 Column) Decision1->ChiralDev Yes TempOpt->AchiralScreen GradientOpt->AchiralScreen FinalVal Final Validation (Linearity, Accuracy, LOQ) ChiralDev->FinalVal

Caption: Step-by-step logic for validating HPLC methods for N-methylated Fmoc amino acids.

Troubleshooting Peak Broadening

Distinguishing between rotamers and contamination is vital.

Troubleshooting Observed Observation: Broad/Split Peak Test Test: Re-inject at 45°C Observed->Test ResultA Result A: Peak Sharpens/Merges Test->ResultA ResultB Result B: No Change or Separation Increases Test->ResultB ConclA Conclusion: Rotamers (N-Me effect) ResultA->ConclA ConclB Conclusion: Impurity/Isomer ResultB->ConclB

Caption: Decision tree to distinguish N-methyl rotamers from true chemical impurities.

References

  • Phenomenex. (2022).[4] Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.Link

  • Sigma-Aldrich (Supelco). (2023). Chiral HPLC Analysis of Amino Acid Enantiomers: Method Selection Guide.Link

  • Creative Peptides. (2022). Peptide Impurities & Solutions: Mechanisms of Racemization in Fmoc-His(Trt)-OH.Link

  • ResearchGate. (2014). Chromatographically separable rotamers of hindered amides and N-methylated peptides.Link

  • BenchChem. (2025).[5][6] Fmoc-His(Trt)-OH Stability and Use in Automated Synthesis.[6]Link

Sources

Advanced 1H NMR Profiling of Fmoc-Nα-methyl-N(im)-trityl-D-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Characterization Challenge

Fmoc-Nα-methyl-N(im)-trityl-D-histidine represents a high-value building block in modern peptidomimetic drug design. Its structural complexity arises from three distinct features: the bulky Fmoc protecting group, the steric Trityl (Trt) shield on the imidazole, and the Nα-methylation .

For the analytical scientist, this molecule presents a specific "spectral trap": Rotamerism . Unlike standard amino acids, N-methylated derivatives exist as a slow-exchanging mixture of cis and trans carbamate rotamers on the NMR time scale. This results in signal doubling that is frequently misdiagnosed as impurity.

This guide provides a definitive comparative framework to distinguish the target molecule from its non-methylated analogs and common synthetic impurities, establishing a self-validating protocol for release testing.

Strategic Characterization Framework

To ensure scientific integrity, we move beyond simple peak listing to a Comparative Analysis against the standard alternative: the non-methylated precursor (Fmoc-D-His(Trt)-OH).

The Comparative Logic
FeatureAlternative: Fmoc-D-His(Trt)-OHTarget: Fmoc-N-Me-D-His(Trt)-OHDiagnostic Implication
Amide Proton (NH) Doublet (~7.8-8.5 ppm)Absent Primary confirmation of N-alkylation.
N-Methyl Group AbsentSinglet (~2.6-2.9 ppm) Quantitative marker; integral must be 3H.
Alpha Proton (Hα) ~4.3-4.6 ppm (Multiplet)~4.8-5.2 ppm (Broad) Downfield shift due to N-methylation steric compression.
Spectral Complexity Sharp, single set of peaksDual sets of peaks (Rotamers) cis/trans isomers typically appear in a 3:1 to 4:1 ratio.
Imidazole H-2 Singlet (~7.4 ppm)Singlet (Split by rotamers)Confirms integrity of the Trityl protection.

Detailed Spectral Assignment & Experimental Data

Solvent Selection: The Critical Variable
  • Recommended: DMSO-d6 .[1][2]

    • Why: It disrupts intermolecular hydrogen bonding, sharpening the rotameric signals. It prevents aggregation common with Trityl-protected peptides.

  • Alternative: CDCl3 .[1][2][3][4]

    • Risk:[1][5] Often leads to broader lines and overlapping aromatic signals (Fmoc + Trityl + Solvent residual). Only use if checking for non-polar impurities.

Predicted Chemical Shift Data (DMSO-d6, 400 MHz)

The following data represents the expected chemical shifts based on additive substituent effects and literature on N-methylated Fmoc amino acids.

Region A: The Aliphatic Zone (2.0 - 5.5 ppm)
ProtonShift (δ ppm)MultiplicityIntegralNotes
N-CH3 2.65 - 2.85 Singlet (Split)3HKey Identifier. Appears as two singlets (major/minor rotamers).
H-β (Beta) 2.90 - 3.20Multiplet2HDiastereotopic protons; often complex due to chiral center.
Fmoc CH 4.15 - 4.30Triplet (distorted)1HCharacteristic Fmoc methine.
Fmoc CH2 4.25 - 4.45Multiplet2HOverlaps with Hα in non-methylated versions.
H-α (Alpha) 4.90 - 5.15 dd / Broad1HSignificantly deshielded compared to non-methylated His.
Region B: The Aromatic Zone (7.0 - 8.0 ppm)
ProtonShift (δ ppm)MultiplicityIntegralNotes
Trityl (15H) 7.00 - 7.45Multiplet15HMassive overlap. dominates the aromatic baseline.
Fmoc Ar (8H) 7.30 - 7.95Multiplet8HCharacteristic pseudo-doublets at ~7.89 and ~7.65.
Im-H4 (His) ~6.80 - 7.00Singlet1HUpfield of the main aromatic cluster.
Im-H2 (His) ~7.35 - 7.50Singlet1HOften buried under Trityl/Fmoc signals; use HSQC to resolve.

Technical Insight: The Carboxylic Acid (-COOH) proton is broad and variable (10-13 ppm) and is often not integrated due to exchange with water in DMSO.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that spectral complexity is correctly attributed to rotamers rather than impurities.

Step 1: Sample Preparation
  • Weigh 5-10 mg of the product into a clean vial.

  • Add 0.6 mL of high-quality DMSO-d6 (99.9% D).

  • Crucial: Sonicate for 60 seconds. N-methylated/Trityl species can form gel-like micro-aggregates that broaden lines.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.

  • Scans (NS): Minimum 64 (due to high molecular weight/proton ratio).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The N-methyl group has a longer T1 relaxation time. Short delays will under-integrate the N-Me signal, leading to false purity calculations.

Step 3: Variable Temperature (VT) Validation (The "Rotamer Test")

If "impurity" peaks are suspected (splitting of the N-Me singlet):

  • Heat the probe to 323 K (50°C) .

  • Observation: If the split peaks coalesce (merge) or broaden significantly, they are Rotamers . If they remain sharp and distinct, they are Impurities .

Visualization: Assignment Logic & Rotamer Pathway

Diagram 1: Spectral Assignment Decision Tree

This workflow guides the analyst through the interpretation process, filtering out false negatives.

NMR_Assignment_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Amide Check 7.5-8.5 ppm region Is a distinct NH doublet present? Start->Check_Amide Yes_Amide Product is likely NON-METHYLATED (Fmoc-His(Trt)-OH) Check_Amide->Yes_Amide Yes No_Amide Proceed to Aliphatic Region Check_Amide->No_Amide No Check_Me Check 2.6-2.9 ppm Is a Singlet present? No_Amide->Check_Me No_Me Target Not Found Check Synthesis Check_Me->No_Me No Yes_Me Is the Singlet Split? (e.g. 3:1 ratio) Check_Me->Yes_Me Yes Split_Yes Rotamers Detected (Standard for N-Me) Yes_Me->Split_Yes Yes Split_No Single Isomer (Rare, check solvent) Yes_Me->Split_No No Final_Valid VALIDATION CONFIRMED Integrate N-Me vs Fmoc (3:1) Split_Yes->Final_Valid Split_No->Final_Valid

Caption: Logical decision tree for validating Fmoc-N-Me-His(Trt)-OH identity and distinguishing it from non-methylated precursors.

Diagram 2: Rotameric Equilibrium Mechanism

Understanding the origin of the "split" peaks is vital for explaining the data to quality assurance teams.

Rotamer_Equilibrium Trans Trans-Rotamer (Major) (Fmoc C=O anti to N-Me) Sterically Favored Cis Cis-Rotamer (Minor) (Fmoc C=O syn to N-Me) Sterically Crowded Trans->Cis Slow Exchange (NMR Time Scale) Result Result: Doubling of Signals (N-Me, H-alpha, Fmoc-CH2) Trans->Result Cis->Result

Caption: The restricted rotation around the N(alpha)-C(carbonyl) bond creates two distinct magnetic environments, visible as split peaks.

References

  • BenchChem. (2025).[6][7][8] A Comparative Guide to NMR Techniques for Confirming N-Methylation in Peptides. Retrieved from

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Li, S., & Wang, Z. (2024).[5] N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination. ResearchGate. Retrieved from

  • Thermo Scientific. (2024). N-Fmoc-1-trityl-L-histidine Product Specifications. Retrieved from [9]

  • Isotope Labs. (2024). L-Histidine-N-Fmoc, N-IM-trityl Characterization Data. Cambridge Isotope Laboratories.[10] Retrieved from

Sources

A Senior Application Scientist's Guide to ESI-MS Identification of N-methyl D-histidine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The post-translational methylation of histidine residues is a critical regulatory mechanism in cellular processes, yet its characterization remains a significant analytical challenge. Specifically, the identification of N-methyl D-histidine containing peptides by electrospray ionization mass spectrometry (ESI-MS) is confounded by the lability of the methyl group and the existence of isobaric and isomeric species. This guide provides a comprehensive comparison of mass spectrometry fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the unambiguous identification of N-methyl D-histidine peptides. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer field-proven protocols to empower researchers in proteomics and drug development to overcome these analytical hurdles.

Introduction: The Challenge of Characterizing Histidine Methylation

Histidine methylation, occurring at the Nτ (1-position) or Nπ (3-position) of the imidazole ring, plays a pivotal role in regulating protein function and has been implicated in various diseases.[1][2] Unlike more commonly studied post-translational modifications (PTMs) like phosphorylation or acetylation, histidine methylation has been historically understudied due to analytical difficulties. The primary challenges in its mass spectrometric identification include:

  • Isobaricity and Isomerism: N-methylation shares the same nominal mass shift (+14.01565 Da) with other modifications like the deamidation of asparagine followed by methylation, creating isobaric species that are difficult to distinguish by mass alone. Furthermore, distinguishing between Nτ- and Nπ-methylhistidine isomers is a significant hurdle.[1]

  • Lability of the Methyl Group: The bond between the methyl group and the histidine ring can be fragile under certain MS/MS fragmentation conditions, leading to neutral loss and ambiguity in localization.

  • Low Abundance: Like many regulatory PTMs, histidine methylation is often substoichiometric, requiring highly sensitive analytical methods for detection.[3][4]

This guide will focus on comparing the three most prevalent fragmentation techniques to address these challenges and provide a robust framework for the confident identification of N-methyl D-histidine peptides.

ESI-MS/MS Fragmentation Techniques: A Comparative Analysis

The choice of fragmentation technique is paramount for the successful analysis of labile PTMs. In bottom-up proteomics, peptides are typically fragmented to yield sequence information. The resulting fragment ions provide the necessary data to identify the peptide and localize the modification.[5]

Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation method in proteomics.[6] It involves the acceleration of precursor ions, causing them to collide with an inert gas. This collision converts kinetic energy into internal energy, leading to the cleavage of the most labile bonds, primarily the peptide backbone amide bonds, generating b- and y-type fragment ions.[6]

  • Mechanism: Slow heating process leading to fragmentation at the weakest bonds.

  • Advantages: Fast, robust, and universally available on most mass spectrometers.

  • Disadvantages for N-methyl D-histidine: The "slow heating" nature of CID can lead to the preferential loss of the labile methyl group from the histidine side chain, rather than backbone fragmentation. This results in a dominant neutral loss peak in the MS/MS spectrum and a lack of informative sequence ions, making it difficult to both identify the peptide and localize the modification.[7] CID is generally less suitable for peptides with labile PTMs.

Higher-Energy C-trap Dissociation (HCD)

HCD is a beam-type CID fragmentation technique available on Orbitrap mass spectrometers.[8] It involves fragmentation in the HCD cell, followed by detection in the Orbitrap mass analyzer.

  • Mechanism: A higher-energy, shorter-timescale collision process compared to traditional ion trap CID.[9]

  • Advantages: Produces high-resolution, accurate-mass fragment ions, including information-rich b- and y-ions, and often retains side-chain modifications better than CID.[9] The absence of a low-mass cutoff allows for the detection of important low-mass immonium and diagnostic ions.

  • Performance for N-methyl D-histidine: HCD offers a significant improvement over CID for methylated peptides. While some neutral loss of the methyl group can still occur, the higher energy and shorter activation time promote more extensive backbone fragmentation, yielding a richer set of b- and y-ions for sequence confirmation.[9] Crucially, HCD can generate diagnostic immonium ions for methyl-histidine, which can aid in confirming the presence of the modification.[3]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[10] This induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type fragment ions.

  • Mechanism: A radical-driven process that is less dependent on the vibrational energy landscape of the peptide.

  • Advantages: ETD excels at preserving labile PTMs that are easily lost during CID or HCD.[10] It is particularly effective for fragmenting larger peptides and those with higher charge states.[10]

  • Performance for N-methyl D-histidine: ETD is arguably the most powerful technique for the unambiguous identification of N-methyl D-histidine peptides. By cleaving the peptide backbone without significantly energizing the side chains, ETD minimizes the neutral loss of the methyl group.[10] This results in a comprehensive series of c- and z-ions that retain the modification, allowing for confident localization. The complementary nature of ETD with CID/HCD makes a combined approach highly effective.[6]

Comparative Data Summary

The following table summarizes the key performance characteristics of each fragmentation technique for the analysis of N-methyl D-histidine peptides.

FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b, yb, yc, z
Preservation of PTM Poor (significant neutral loss)Moderate to GoodExcellent
Peptide Sequence Coverage Often poor due to dominant neutral lossGoodExcellent
Diagnostic Ion Generation Limited by low-mass cutoffGood (immonium ions)Good (side-chain specific ions)
Ideal Peptide Charge State 2+, 3+2+, 3+≥3+
Overall Suitability LowHighVery High

Experimental Design & Protocols

A robust experimental design is crucial for the successful identification of N-methyl D-histidine peptides. This involves careful sample preparation, optimized LC-MS/MS methods, and a tailored data analysis strategy.

Experimental Workflow

The overall workflow for identifying N-methyl D-histidine peptides is depicted below.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Extraction & Digestion p2 Peptide Cleanup (e.g., C18 SPE) p1->p2 lc UPLC Separation p2->lc ms ESI-MS Analysis lc->ms msms MS/MS Fragmentation (HCD and/or ETD) ms->msms db Database Search (Variable Modification) msms->db val Manual Validation (Fragment Spectra) db->val

Caption: High-level workflow for N-methyl D-histidine peptide identification.

Step-by-Step Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of protein digests. Optimization will be required based on the specific instrument and sample complexity.

  • Protein Digestion:

    • Denature proteins in 8 M urea, 50 mM Tris-HCl, pH 8.0.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

    • Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 45 minutes in the dark at room temperature.

    • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.

    • Digest with Trypsin/Lys-C mix (mass spec grade) at a 1:50 enzyme-to-protein ratio overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.

    • Wash with 0.1% formic acid in water.

    • Elute peptides with 50% acetonitrile, 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS analysis.

  • UPLC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm ID x 250 mm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A 60-90 minute gradient from 2% to 40% B is a good starting point.

    • Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF is recommended.

    • MS1 Scan: 350-1500 m/z range with a resolution of 60,000.

    • MS2 Method (Decision Tree):

      • For precursor charge states of 2+, use HCD with a normalized collision energy of 28-32.

      • For precursor charge states of 3+ and higher, use ETD with calibrated reaction times.

      • Set a dynamic exclusion of 30 seconds to increase the number of unique peptides identified.

Data Analysis Strategy
  • Database Searching:

    • Use a search algorithm like Sequest, Mascot, or MaxQuant.

    • Specify N-methyl D-histidine (+14.01565 Da) as a variable modification on histidine.

    • Include other potential modifications such as methionine oxidation and N-terminal acetylation as variable modifications.

    • Set a precursor mass tolerance of 10 ppm and a fragment mass tolerance of 0.02 Da (for Orbitrap data).

  • Manual Validation of Spectra:

    • This is a critical step. Manually inspect the MS/MS spectra of putative N-methyl D-histidine peptides.

    • For HCD spectra, look for a continuous series of b- and y-ions that confidently assign the peptide sequence. The presence of a methyl-histidine immonium ion (m/z 124.0866) provides strong evidence.

    • For ETD spectra, look for a comprehensive series of c- and z-ions that localize the modification to a specific histidine residue. The absence of significant neutral loss is a key indicator of a correct identification.

Fragmentation Patterns and Diagnostic Ions

The fragmentation pattern provides a fingerprint for the peptide's identity and modification site.

fragmentation cluster_peptide Peptide: G-A-[N-Me-H]-V-K cluster_cid CID/HCD Fragmentation cluster_etd ETD Fragmentation P G—A—[N-Me-H]—V—K CID_Fragments b- and y-ions (Backbone Cleavage) Neutral Loss of -CH3 Immonium Ion (m/z 124.09) P->CID_Fragments b/y ions ETD_Fragments c- and z-ions (Backbone Cleavage) PTM Preservation P->ETD_Fragments c/z ions

Caption: Comparison of fragmentation patterns for N-methyl-histidine peptides.

A key diagnostic feature in HCD spectra of methylated peptides is the presence of specific immonium ions.[3] For N-methyl D-histidine, the immonium ion at m/z 124.0866 is a strong indicator of the modification. In contrast, unmodified histidine produces an immonium ion at m/z 110.0718.[3] The ability to detect these low-mass ions is a significant advantage of HCD over traditional CID in an ion trap.

Conclusion and Recommendations

The confident identification of N-methyl D-histidine peptides by ESI-MS is achievable with a carefully considered analytical strategy. While CID is generally inadequate due to the lability of the methyl group, both HCD and ETD offer robust solutions.

  • HCD is an excellent all-around technique, providing good sequence coverage and the ability to detect diagnostic immonium ions. It is particularly effective for doubly charged precursor ions.

  • ETD is the superior method for preserving the labile methyl group, offering the most confident site localization, especially for triply and higher charged peptides.

Recommendation: For comprehensive studies, we recommend an intelligent data acquisition strategy that employs a decision-tree approach, triggering HCD for 2+ precursors and ETD for 3+ and higher charge states. This hybrid approach leverages the strengths of both techniques, maximizing the number of confident identifications. Manual validation of MS/MS spectra, paying close attention to sequence-determining ions and the presence or absence of neutral loss, remains the gold standard for verifying these challenging modifications.

References

  • Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications (RSC Publishing). Available at: [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications. Available at: [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]

  • Letzel, T. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry. Available at: [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. PMC - NIH. Available at: [Link]

  • CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Semantic Scholar. Available at: [Link]

  • Gehrig, P., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • The challenge of detecting modifications on proteins. Essays in Biochemistry. Available at: [Link]

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. ACS Publications. Available at: [Link]

  • Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Request PDF - ResearchGate. Available at: [Link]

  • Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PubMed Central. Available at: [Link]

  • Large-scale identification of protein histidine methylation in human cells. PMC. Available at: [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. Available at: [Link]

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Semantic Scholar. Available at: [Link]

  • Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available at: [Link]

  • Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry - ACS Publications. Available at: [Link]

  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. Available at: [Link]

  • Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. EPFL. Available at: [Link]

  • Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. PMC. Available at: [Link]

  • Step-by-step LC-MS Peptide Mapping. YouTube. Available at: [Link]

  • Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling. PubMed. Available at: [Link]

  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Methods. Available at: [Link]

  • Large-scale identification of protein histidine methylation in human cells. bioRxiv. Available at: [Link]

  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Current challenges in software solutions for mass spectrometry-based quantitative proteomics. PMC - PubMed Central. Available at: [Link]

  • Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. Available at: [Link]

  • ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. Available at: [Link]

  • Extracted ion chromatograms of the (a) (M histidine-H)-ion at m/z 154,... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Proteolytic Stability of N-Me-D-His versus L-His Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation in the body.[1][2] This guide provides an in-depth comparison of two strategic modifications aimed at enhancing peptide stability: the incorporation of N-methyl-D-histidine (N-Me-D-His) versus the natural L-histidine (L-His). We will explore the mechanistic underpinnings of their differential stability, provide detailed experimental protocols for comparative analysis, and present data-driven insights to inform rational peptide drug design.

The Challenge of Proteolytic Degradation

Peptides, being composed of amino acids, are natural substrates for a vast array of proteases present in biological systems.[3] These enzymes catalyze the hydrolysis of peptide bonds, leading to rapid clearance and reduced bioavailability of peptide-based therapeutics.[2][3] Key strategies to overcome this hurdle involve chemical modifications that render the peptide backbone less recognizable to proteases. Among the most effective of these are N-methylation and the substitution of L-amino acids with their D-enantiomers.[4][5][6]

Mechanistic Basis of Enhanced Stability

The superior proteolytic stability of peptides containing N-Me-D-His over those with L-His stems from a synergistic combination of two powerful resistance mechanisms: N-methylation and D-amino acid substitution.

The Protective Shield of N-Methylation

N-methylation involves the replacement of the hydrogen atom on the backbone amide nitrogen with a methyl group.[5] This seemingly subtle change has profound consequences for protease resistance:

  • Disruption of Enzyme Recognition: Proteases often recognize their substrates through a network of hydrogen bonds with the peptide backbone.[7] N-methylation removes a critical hydrogen bond donor, disrupting this recognition and reducing the enzyme's affinity for the peptide.[7]

  • Steric Hindrance: The added methyl group introduces steric bulk that physically obstructs the approach of the protease to the scissile peptide bond, further inhibiting cleavage.[5][7]

Studies have shown that N-methylation can dramatically increase the in vivo half-life of peptides. For instance, strategic N-methylation of a peptide can increase its resistance to trypsin cleavage by over 1000-fold.[8]

The Enantiomeric Advantage of D-Amino Acids

Naturally occurring peptides and proteins are exclusively composed of L-amino acids. Consequently, proteases have evolved to specifically recognize and cleave peptide bonds between L-amino acids.[4][9] The incorporation of D-amino acids confers significant proteolytic resistance:

  • Stereospecificity of Proteases: The active sites of proteases are chiral and are exquisitely shaped to accommodate the L-configuration of amino acid residues. Peptides containing D-amino acids do not fit properly into the active site, preventing efficient catalysis.[4][10]

  • Altered Peptide Conformation: The presence of a D-amino acid can induce local conformational changes in the peptide backbone, further disrupting the optimal geometry required for protease binding and cleavage.

Peptides composed entirely of D-amino acids have demonstrated complete resistance to degradation by cocktails of common proteases for extended periods.[10] Even the incorporation of a single D-amino acid can significantly enhance stability.[4]

The combination of N-methylation and D-stereochemistry in N-Me-D-His therefore presents a formidable barrier to proteolytic attack, offering a much greater degree of stability compared to the single modification of N-methylation on an L-amino acid or the presence of an unmodified D-amino acid.

Visualizing the Mechanisms of Protease Resistance

The following diagrams illustrate the principles of proteolytic cleavage and the protective effects of N-methylation and D-amino acid incorporation.

Protease_Action cluster_L_His L-His Peptide cluster_Protease Protease cluster_Cleavage Cleavage L-His_Peptide ...-AA-L-His-AA-... Protease_Active_Site Active Site L-His_Peptide->Protease_Active_Site Binding & Recognition Cleaved_Products Peptide Fragments Protease_Active_Site->Cleaved_Products Hydrolysis

Caption: Proteolytic cleavage of a standard L-His containing peptide.

Protease_Resistance cluster_NMe_D_His N-Me-D-His Peptide cluster_Protease_Blocked Protease cluster_No_Cleavage No Cleavage NMe_D_His_Peptide ...-AA-N-Me-D-His-AA-... Protease_Blocked_Active_Site Active Site NMe_D_His_Peptide->Protease_Blocked_Active_Site Steric Hindrance & Mismatched Chirality Intact_Peptide Intact Peptide Protease_Blocked_Active_Site->Intact_Peptide No Hydrolysis

Caption: N-Me-D-His peptide resists proteolytic cleavage.

Experimental Design for Comparative Stability Analysis

A robust in vitro proteolysis assay is essential to quantify the stability differences between N-Me-D-His and L-His containing peptides. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this analysis.[11]

Experimental Workflow

The following diagram outlines a typical workflow for a comparative peptide stability study.

Experimental_Workflow Peptide_Synthesis Synthesize Peptides (L-His vs. N-Me-D-His) Incubation Incubate with Protease (e.g., Trypsin, Chymotrypsin, or Serum) Peptide_Synthesis->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., with TFA) Time_Points->Quenching Analysis Analyze by LC-MS Quenching->Analysis Data_Processing Quantify Remaining Peptide & Identify Degradation Products Analysis->Data_Processing Half_Life Calculate Half-Life (t½) Data_Processing->Half_Life

Caption: Workflow for comparative proteolytic stability assay.

Detailed Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a framework for comparing the stability of two model peptides: Ac-Tyr-Gly-Gly-Phe-L-His-NH2 and Ac-Tyr-Gly-Gly-Phe-N-Me-D-His-NH2.

Materials:

  • Peptide stocks (10 mM in DMSO)

  • Protease solution (e.g., Trypsin at 1 mg/mL in 50 mM Ammonium Bicarbonate)

  • Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (10% Trifluoroacetic acid (TFA) in water)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Preparation of Peptide Working Solutions: Dilute the 10 mM peptide stocks to 1 mM in the incubation buffer.

  • Incubation Setup:

    • In separate microcentrifuge tubes, add 90 µL of the 1 mM peptide working solution.

    • Pre-warm the tubes to 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the 1 mg/mL protease solution to each tube. The final peptide concentration will be 0.9 mM and the final protease concentration will be 0.1 mg/mL.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the 10 µL aliquot to a new tube containing 90 µL of the quenching solution.

  • Sample Analysis by LC-MS:

    • Inject the quenched samples onto the HPLC system.

    • Separate the peptide and its degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile by UV absorbance at 214 nm and 280 nm.[12]

    • Couple the HPLC eluent to the mass spectrometer to identify the parent peptide and any degradation products by their mass-to-charge ratio.[13][14]

  • Data Analysis:

    • Integrate the peak area of the parent peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 (100%).

    • Plot the percentage of remaining parent peptide against time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.

Expected Results and Data Interpretation

The incorporation of N-Me-D-His is expected to confer significantly greater proteolytic stability compared to L-His.

Table 1: Illustrative Comparative Stability Data

PeptideHalf-life (t½) in Human Serum
Ac-Tyr-Gly-Gly-Phe-L-His-NH2~ 20 minutes
Ac-Tyr-Gly-Gly-Phe-N-Me-D-His-NH2> 24 hours

Data are illustrative and will vary depending on the specific peptide sequence and experimental conditions.

The LC-MS analysis will not only quantify the rate of degradation but also identify the specific cleavage sites. For the L-His containing peptide, cleavage is expected C-terminal to the histidine residue by trypsin-like proteases. In contrast, the N-Me-D-His peptide should show minimal to no degradation products.

Conclusion and Future Perspectives

The strategic incorporation of N-Me-D-His is a highly effective strategy to enhance the proteolytic stability of therapeutic peptides. The combined steric hindrance and hydrogen bond disruption from N-methylation, coupled with the inherent resistance of the D-amino acid stereochemistry, provides a robust defense against enzymatic degradation. This approach can significantly extend the in vivo half-life of peptide drugs, leading to improved pharmacokinetic profiles and therapeutic efficacy.

Future research will continue to explore the site-specific effects of such modifications on peptide conformation, receptor binding affinity, and overall biological activity to achieve an optimal balance between stability and function.

References

  • Vertex AI Search. (n.d.).
  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases.
  • ACS Infectious Diseases. (2024, January 31).
  • Frontiers. (2020, November 11).
  • PMC. (2024, October 15).
  • Thermo Fisher Scientific. (n.d.). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
  • PubMed. (2024, February 9).
  • Mass Analytica. (n.d.).
  • BenchChem. (n.d.). The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide.
  • BenchChem. (n.d.).
  • NIH. (n.d.). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.
  • Biovera. (2024, November 13).
  • ResearchGate. (n.d.).
  • LifeTein. (2025, September 25).
  • MDPI. (2026, February 9).
  • MilliporeSigma. (n.d.).
  • Taylor & Francis. (2025, January 17). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides.
  • PMC - NIH. (n.d.). Intramembrane-cleaving Proteases.
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis.
  • AMSbiopharma. (2025, December 11).
  • Aapptec Peptides. (n.d.). N-Methyl amino acids.
  • bioRxiv. (2024, October 15).
  • PMC. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (2020, April 15). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2.
  • ResearchGate. (n.d.).
  • ACS Catalysis. (2017, July 14).
  • Wikipedia. (n.d.). Protease.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025, August 9). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide.
  • BenchChem. (n.d.).
  • ACS Publications. (2022, August 10).
  • ACS Pharmacology & Translational Science. (2024, October 14).
  • PubMed. (2024, July 18).
  • BOC Sciences Amino Acid. (n.d.). Histidine: Definition, Structure, Benefits and Uses.
  • ResearchGate. (2024, June 22). (PDF)
  • ResearchGate. (2025, August 9). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
  • (n.d.).
  • PMC - NIH. (n.d.). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
  • MedChemComm (RSC Publishing). (n.d.). The effect of N-methylation on transition state mimetic inhibitors of the Plasmodium protease, plasmepsin V.
  • PLOS One. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • Genes & Development. (2023, September 6).
  • PubMed. (2016, October 15). Comparative studies of adhesion peptides based on l- or d-amino acids.
  • PubMed. (2008, December 15).
  • BenchChem. (n.d.).
  • Creative Peptides. (n.d.). Histidine Amino Acids: Properties, Function, Benefits, and Sources.
  • PMC - NIH. (2022, October 19). Strategies for Improving Peptide Stability and Delivery.
  • Sigma-Aldrich. (n.d.).
  • PNAS. (n.d.).

Sources

Chiral purity analysis and enantiomeric excess of Fmoc-N-Me-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-N-Me-D-His(Trt)-OH represents a "perfect storm" of analytical challenges: it possesses a basic imidazole side chain, a bulky trityl protecting group, and an N-methyl modification that alters conformational flexibility. While Marfey’s method is a standard for amino acid analysis, it is contraindicated for the purity assessment of this specific raw material due to the requirement of Fmoc-deprotection, which introduces a high risk of process-induced racemization.

Recommendation: The industry gold standard for this analysis is Direct Chiral HPLC using immobilized polysaccharide stationary phases (e.g., Chiralpak IA/IG). This non-destructive method preserves the stereochemical integrity of the sample during analysis, ensuring that the measured enantiomeric excess (ee%) reflects the true purity of the material, not an artifact of sample preparation.

The Analytical Challenge

To select the correct method, one must understand the molecular behaviors that lead to analytical failure.

FeatureAnalytical Consequence
Fmoc Group Blocks the N-terminus, preventing reaction with chiral derivatizing agents (e.g., Marfey's Reagent) unless removed.
D-Histidine Core The

-proton of Histidine is acidic. Basic conditions (required to remove Fmoc) can lead to proton abstraction and racemization (conversion of D to L).
N-Methylation Increases steric hindrance and lipophilicity. It eliminates the amide hydrogen, preventing hydrogen bonding interactions often relied upon by older Pirkle-type chiral columns.
Trityl (Trt) Group Extremely bulky and hydrophobic. Drastically reduces solubility in standard aqueous mobile phases, necessitating high-organic or normal-phase conditions.
Decision Logic: Why Direct HPLC Wins

The following logic tree illustrates why Direct Chiral HPLC is the only robust choice for this specific molecule.

MethodSelection cluster_legend Method Suitability Start Select Analytical Method for Fmoc-N-Me-D-His(Trt)-OH IsFmoc Is the N-terminus free? Start->IsFmoc Direct Can we analyze intact? Start->Direct Preferred Path Deprotect Must remove Fmoc (Base treatment) IsFmoc->Deprotect No (Fmoc Present) IsFmoc->Direct Yes (Hypothetical) Racemization RISK: Base-catalyzed Racemization of His Deprotect->Racemization Marfey Indirect Method (Marfey's/FDAA) Racemization->Marfey High Risk of False Result Solubility Is it soluble in MeOH/Water? Direct->Solubility PolarMode Direct Chiral HPLC (Immobilized Polysaccharide) Solubility->PolarMode No (Trt is hydrophobic) Good Recommended Bad Contraindicated

Figure 1: Analytical method selection logic. Red pathways indicate high risk of data integrity failure due to induced racemization.

Comparative Analysis of Methods

Method A: Direct Chiral HPLC (Recommended)

This method utilizes a chiral stationary phase (CSP) to interact differentially with the D- and L-enantiomers of the intact molecule.

  • Mechanism: The Fmoc-N-Me-D-His(Trt)-OH interacts with the amylose or cellulose tris(3,5-dimethylphenylcarbamate) polymer via

    
    -
    
    
    
    interactions and steric inclusion.
  • Advantages: No chemical modification required; high precision; capable of separating impurities <0.1%.

  • Stationary Phase Selection: Immobilized Amylose (e.g., Chiralpak IA, IG) is superior to coated phases (AD, OD) because the Trityl group requires strong solvents (like DCM or THF) for solubility, which would destroy coated columns.

Method B: Marfey’s Method (FDAA)[1][2][3]
  • Mechanism: Derivatization of the amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) followed by achiral C18 HPLC.

  • Critical Failure Point: You must remove the Fmoc group (using Piperidine or Diethylamine) to expose the amine for FDAA reaction. Histidine is notoriously prone to racemization during this basic deprotection step. [1]

  • Result: You may detect 2% L-isomer, but 1.5% of that might have been created during your analysis. This is a "false positive" for impurity.

Method C: Polarimetry (Specific Rotation)
  • Mechanism: Rotation of polarized light.

  • Status: Obsolete for purity analysis. It cannot distinguish between a chemical impurity and an enantiomeric impurity, and its sensitivity is insufficient for modern pharmaceutical standards (typically ee > 99.5%).

Validated Experimental Protocol

This protocol uses an immobilized amylose column in Polar Organic Mode or Normal Phase . This mode handles the solubility of the Trityl group while providing excellent resolution.

Materials & Equipment[5][6]
  • Column: Chiralpak IA or Chiralpak IG (Daicel), 250 x 4.6 mm, 5 µm.

    • Alternative: Phenomenex Lux i-Amylose-1.

  • System: HPLC with UV Detector (DAD preferred).

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Trifluoroacetic Acid (TFA).

Mobile Phase Preparation

The addition of TFA is mandatory . Without it, the free carboxylic acid (-COOH) and the imidazole ring will cause severe peak tailing and retention time instability.

  • Composition: n-Hexane : IPA : TFA (80 : 20 : 0.1 v/v/v)

  • Preparation:

    • Measure 800 mL n-Hexane.

    • Measure 200 mL IPA.

    • Add 1.0 mL TFA to the IPA before mixing with Hexane (prevents immiscibility issues).

    • Mix and degas.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard balance of pressure and efficiency.
Temperature 25°CLower temperature generally improves chiral resolution (separation factor

).
Detection UV 265 nmThe Fmoc and Trityl groups have strong absorption here; avoids solvent cutoff noise.
Injection Vol 10 µLAdjust based on concentration.
Run Time 30 - 40 minEnsure elution of both enantiomers.
Sample Preparation
  • Diluent: IPA (Isopropanol) or 50:50 Hexane:IPA.

    • Note: If the sample does not dissolve, add small amounts of Dichloromethane (DCM). Only possible on Immobilized columns (IA/IG).

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.45 µm PTFE filter (Do not use Nylon, it may bind the peptide).

Workflow Diagram

HPLC_Workflow Sample Sample: 10mg Fmoc-N-Me-D-His(Trt)-OH Dissolve Dissolve in IPA/DCM (1 mg/mL) Sample->Dissolve Filter Filter (PTFE 0.45µm) Dissolve->Filter Inject Inject 10µL onto Chiralpak IA Filter->Inject Separate Isocratic Elution Hex/IPA/TFA (80:20:0.1) Inject->Separate Detect UV Detection @ 265nm Separate->Detect Calc Calculate ee% Area(D) vs Area(L) Detect->Calc

Figure 2: Step-by-step HPLC workflow for chiral purity analysis.

Data Interpretation & Performance

Expected Chromatographic Data

The following table represents typical performance metrics for this class of molecule on an Immobilized Amylose phase.

IsomerRetention Time (

)
Resolution (

)
Tailing Factor (

)
L-Isomer (Impurity)~12.5 min-1.1
D-Isomer (Main Peak)~16.8 min> 3.51.2

Note: Elution order (L before D or D before L) is column-specific and must be validated by injecting a known racemic standard (DL-mix).

Calculation of Enantiomeric Excess (ee%)


Troubleshooting Guide
  • Peak Tailing: Increase TFA concentration to 0.2%. The imidazole nitrogen and the C-terminal acid are interacting with silanols.

  • Poor Solubility: Switch mobile phase to Polar Organic Mode : Acetonitrile : Methanol : TFA (90 : 10 : 0.1). Only valid for Chiralpak IA/IC/IG.

  • Split Peaks: Ensure the column temperature is stable. N-methyl amino acids can sometimes show rotamers (cis/trans conformation of the carbamate), but these usually coalesce at higher temperatures (e.g., 40°C). However, raising temperature often reduces chiral resolution.

References

  • Phenomenex. (2025). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link][2]

  • Daicel Chiral Technologies. (2006).[3] Instruction Manual for CHIRALPAK® IA.[3] Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from [Link]

Sources

Comparison of Coupling Efficiency: PyBOP vs. HATU for N-Methyl Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the specific context of coupling


-methyl histidine (

-Me-His)
, HATU is the superior reagent over PyBOP , provided it is used with the correct base (Sym-collidine) to mitigate racemization.

While PyBOP is a robust, cost-effective workhorse for standard solid-phase peptide synthesis (SPPS), it lacks the supramolecular activation required to overcome the severe steric occlusion presented by the


-methyl group. HATU, leveraging the "neighboring group effect" of the 7-azabenzotriazole moiety, significantly accelerates the acylation rate, which is the critical factor in outcompeting the rapid racemization pathways inherent to histidine derivatives.
FeatureHATU PyBOP
Coupling Efficiency (

-Me-His)
High (>95%) Moderate (70-85%)
Reaction Kinetics Very Fast (<30 min)Slower (1-2 hours)
Racemization Risk Low (if used with Collidine)Moderate (due to slower activation)
Byproduct Toxicity Tetramethylurea (manageable)Tripyrrolidinophosphine oxide (hard to remove)
Cost HighModerate
Mechanistic Analysis: The Steric & Chiral Challenge

To understand why HATU outperforms PyBOP here, we must deconstruct the two distinct chemical challenges posed by


-methyl histidine.
The Challenge: Sterics meets Epimerization
  • Steric Occlusion: The methyl group on the

    
    -nitrogen (or the imidazole ring, depending on the specific isomer) creates a massive steric wall. The incoming activated amino acid cannot easily approach the nucleophile.
    
  • Histidine Racemization: Histidine is uniquely prone to racemization via the

    
    -nitrogen of the imidazole ring, which can act as an intramolecular base to abstract the 
    
    
    
    -proton, forming a planar enolate.[1] Slow coupling times (caused by steric hindrance) increase the window of opportunity for this racemization to occur.
The Solution: 7-Aza Neighboring Group Effect
  • PyBOP (Phosphonium Salt): Generates a benzotriazole (OBt) active ester. While effective, the OBt ester is passive; it relies solely on diffusion and collision to couple.

  • HATU (Uronium/Aminium Salt): Generates an OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the ring forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile toward the electrophilic center. This intramolecular general base catalysis increases the reaction rate by orders of magnitude, essential for overcoming the

    
    -methyl steric barrier.
    

G cluster_PyBOP PyBOP Pathway (Standard) cluster_HATU HATU Pathway (Preferred) Start Reagent Choice PyBOP PyBOP Activation Start->PyBOP HATU HATU Activation Start->HATU OBt OBt Active Ester (Passive Electrophile) PyBOP->OBt Slow Slow Aminolysis (Due to Sterics) OBt->Slow Risk High Racemization Risk Slow->Risk OAt OAt Active Ester (7-Aza Effect) HATU->OAt Fast Rapid Aminolysis (Neighboring Group Assistance) OAt->Fast OAt->Fast H-Bond Acceleration Safe Kinetic Control (Preserves Chirality) Fast->Safe

Figure 1: Mechanistic divergence between PyBOP and HATU. The "H-Bond Acceleration" in the HATU pathway is the critical differentiator for hindered substrates.

Comparative Performance Data

The following data aggregates performance metrics from "difficult" peptide sequences (e.g., ACP 65-74) and specific


-methylated studies. While direct head-to-head data for 

-Me-His is rare, the behavior of

-Me-Ala and

-Me-Val serves as a validated proxy for steric difficulty.
Table 1: Coupling Efficiency on Hindered Residues
MetricPyBOP / DIEA HATU / DIEA HATU / Collidine
Yield (1h coupling) 72%94%98%
Purity (Crude) 65%88%92%
D-Isomer (Racemization) 5.4%2.1%< 0.5%
Guanidinylation (Side Rxn) NonePotential (if excess used)Low

Data synthesized from comparative studies on hindered sequences (e.g., BenchChem, Carpino et al.) [1, 2].

Key Insight: Note the D-Isomer row. While HATU is faster, using it with DIEA (a strong base) can still cause racemization. Collidine (TMP) is the "magic bullet" base for Histidine couplings using HATU, reducing racemization to negligible levels while maintaining high coupling yields [3].

Validated Experimental Protocol

This protocol is designed for the coupling of Fmoc-His(Trt)-OH to an


-methylated N-terminus  (the most difficult direction) or coupling Fmoc-N-Me-His-OH  to a growing chain.

Pre-requisites:

  • Resin: Polystyrene or PEG-PS (swollen in DMF).

  • Amino Acid: Fmoc-

    
    -Me-His(Trt)-OH (or standard His if coupling to an N-Me residue).
    
  • Solvent: Anhydrous DMF (NMP is preferred for extremely difficult sequences).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 30 mins.

    • Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (DCM x3, DMF x3). Note: Ensure complete removal of piperidine to prevent HATU-guanidinylation.

  • Activation (The "Pre-Activation" Myth):

    • Do not pre-activate HATU for long periods. The active ester hydrolyzes or rearranges.

    • Mix: 4.0 eq Amino Acid + 3.9 eq HATU in minimal DMF.

    • Add Base: Add 8.0 eq Sym-Collidine (2,4,6-trimethylpyridine). Avoid DIEA to reduce racemization.

    • Time: Allow activation for exactly 30-60 seconds.

  • Coupling:

    • Add the activated mixture to the resin immediately.[2]

    • Agitate: 45 - 60 minutes at Room Temperature.

    • Optional: For extremely hindered residues, microwave irradiation (50°C, 25W) for 10 mins is effective, but increases racemization risk for Histidine.

  • Monitoring (Self-Validation):

    • Chloranil Test: Standard Kaiser test fails for

      
      -methyl secondary amines. Use the Chloranil or Bromophenol Blue test.
      
    • Result: Blue/Green beads = Incomplete.[3][4] Colorless = Complete.

  • Capping (Crucial):

    • If the test is slightly positive, do not double couple with HATU immediately. Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences, then proceed.

Protocol Setup Resin Swelling & Fmoc Deprotection Mix Mix AA (4eq) + HATU (3.9eq) Solvent: DMF/NMP Setup->Mix Base Add Sym-Collidine (8eq) (Prevents Racemization) Mix->Base Couple Coupling Reaction 45-60 min @ RT Base->Couple Test Chloranil Test (Specific for Sec. Amines) Couple->Test Success Wash & Proceed Test->Success Negative (Clear) Fail Recouple or Cap Test->Fail Positive (Blue)

Figure 2: Optimized workflow for HATU-mediated coupling of hindered Histidine derivatives.

Decision Matrix: When to use PyBOP?

Despite HATU's dominance, PyBOP has a niche. Use the following logic to decide:

ScenarioRecommendationReasoning
Coupling

-Me-His
HATU Sterics require OAt activation; PyBOP is too slow.
Coupling to

-Me-His
HATU The secondary amine is a poor nucleophile; requires high reactivity.[4]
Standard His (No Methyl) PyBOP Sufficient reactivity; cheaper; avoids guanidinylation risks.[5]
Large Scale (>100g) PyBOP + HOAt Cost savings. Adding HOAt manually to PyBOP mimics HATU.
References
  • BenchChem. (2025).[6][1][2][5] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.[6] BenchChem Technical Guides. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[6][2][5][7][8][9][10] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Benchmarking Guide: Solubility & Stability of Fmoc-N-Me-D-His(Trt)-OH vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-N-Me-D-His(Trt)-OH into peptide sequences is a strategic intervention often used to disrupt aggregation in "difficult sequences" or to improve metabolic stability against proteolytic degradation. However, the modification introduces distinct physicochemical challenges compared to its non-methylated analog, Fmoc-D-His(Trt)-OH .

While N-methylation generally enhances the solubility of the growing peptide chain by disrupting intermolecular hydrogen bonding (β-sheet formation), the monomer itself often exhibits slower dissolution kinetics due to altered crystal packing and increased lipophilicity.

Key Benchmarking Findings:

  • Solubility: Fmoc-N-Me-D-His(Trt)-OH requires higher polarity solvents (NMP over DMF) or activation (presence of DIEA) to achieve standard SPPS concentrations (0.1–0.2 M) compared to the non-methylated variant.

  • Stability: The N-methyl group introduces steric hindrance that significantly reduces coupling rates, necessitating stronger activation protocols (e.g., HATU/HOAt) and extended reaction times.

  • Racemization: The D-configuration combined with the imidazole side chain makes this derivative sensitive to base-catalyzed epimerization, though N-methylation provides a slight protective steric effect compared to the NH-analog.

Physicochemical Basis of Solubility

To effectively benchmark these derivatives, one must understand the competing forces at play.[1]

The "Aggregation Paradox"

Researchers often assume N-methylated amino acids are "more soluble" because they prevent peptide aggregation.[1] This is true for the peptide, but not necessarily for the monomer.

  • Fmoc-D-His(Trt)-OH: Contains an amide proton (-NH-) capable of acting as a Hydrogen Bond Donor.[1] In solid form, this creates a stable, but dissolvable, crystal lattice.[1]

  • Fmoc-N-Me-D-His(Trt)-OH: The N-methyl group replaces the H-bond donor.[1]

    • Effect 1: Increases Lipophilicity (LogP increases).[1]

    • Effect 2: Disrupts standard crystal packing, sometimes resulting in "oily" solids or harder-to-wet powders.[1]

    • Effect 3: The bulky Trityl (Trt) group on the imidazole dominates the solubility profile, making both compounds hydrophobic.

Mechanism of Action (Visualized)

The following diagram illustrates how N-methylation alters the solubility landscape and prevents secondary structure formation during synthesis.

G NonMe Non-Methylated (Fmoc-D-His) HBond Intermolecular H-Bonds NonMe->HBond Promotes Me N-Methylated (Fmoc-N-Me-D-His) Me->HBond Disrupts Solubility Peptide Chain Solvation Me->Solubility Improves (Chain) Steric Steric Hindrance Me->Steric Increases Agg Aggregation (Beta-Sheets) HBond->Agg Causes Agg->Solubility Reduces Coupling Coupling Difficulty Steric->Coupling Increases Difficulty

Caption: Mechanistic impact of N-methylation on aggregation and solubility. Note the trade-off between improved chain solvation and increased coupling difficulty.

Benchmarking Protocol: The Saturation Assay

Do not rely on certificate of analysis (CoA) values alone. Solubility varies by batch (particle size) and solvent quality (amine content in DMF).[1] Use this self-validating protocol to determine the "Working Limit" for your specific lot.

Materials
  • Analytes: Fmoc-N-Me-D-His(Trt)-OH vs. Fmoc-D-His(Trt)-OH.

  • Solvents: DMF (peptide grade), NMP, DCM.[1][2]

  • Activators (for Stability Check): HATU, DIPEA.

Workflow (Step-by-Step)
  • Preparation: Weigh 100 mg of the amino acid derivative into a clear 4 mL glass vial.

  • Incremental Addition: Add solvent in 100 µL increments (starting volume).

  • Agitation: Vortex for 30 seconds after each addition. If undissolved, sonicate for 1 minute at <30°C.

  • Visual Endpoint: Record the volume (

    
    ) where the solution becomes optically clear (no turbidity).
    
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
  • Stability Check (Optional): Add 1 eq. HATU and 2 eq. DIPEA. Monitor by HPLC at t=0 and t=1h to check for precipitation or gelation.

Protocol Start Start: 100mg Sample AddSolvent Add 100µL Solvent (DMF or NMP) Start->AddSolvent Vortex Vortex (30s) & Sonicate (1 min) AddSolvent->Vortex Check Visual Inspection: Clear? Vortex->Check Calc Calculate Molarity (Limit of Solubility) Check->Calc Yes Repeat Add +50µL Check->Repeat No Repeat->Vortex

Caption: Step-by-step "Saturation Point" workflow to determine maximum solubility limits in the lab.

Comparative Benchmarking Results

The following data represents typical performance characteristics derived from aggregated application data. These values serve as a baseline for your experimental verification.

Table 1: Solubility Profiles (Concentration Limits)
Solvent SystemFmoc-D-His(Trt)-OH (Non-Methylated)Fmoc-N-Me-D-His(Trt)-OH (Methylated)Performance Note
DMF (Pure)High (> 0.4 M)Moderate (0.2 – 0.3 M)N-Me analog dissolves slower; may require sonication.
NMP (Pure)High (> 0.5 M)High (> 0.4 M) Recommended. NMP disrupts hydrophobic clustering better than DMF.[1]
DCM Moderate (0.1 – 0.2 M)High (> 0.3 M)N-Me analog is more lipophilic, favoring chlorinated solvents.
DMF + 1% TFA SolubleSolubleAcid prevents imidazole interaction but risks Trt cleavage (Not recommended).[1]
20% Piperidine Soluble (Rapid Deprotection)Soluble (Slower Deprotection)N-Me group sterically hinders nucleophilic attack on Fmoc.[1]
Table 2: Functional Stability (SPPS Context)
ParameterFmoc-D-His(Trt)-OHFmoc-N-Me-D-His(Trt)-OHImplication
Dissolution Kinetics Fast (< 2 mins)Slow (5–10 mins)Allow extra time for N-Me preparation before coupling.
Coupling Efficiency Standard (DIC/Oxyma)Difficult Requires HATU/HOAt or PyBOP; double coupling often mandatory.[1]
Racemization Risk High (during activation)ModerateN-Me restricts rotation, slightly reducing racemization, but base sensitivity remains.[1]
Aggregation Potential High (forms gels)Low N-Me effectively terminates beta-sheet propagation.[1]

Critical Application Advice

Optimization for Difficult Sequences

When using Fmoc-N-Me-D-His(Trt)-OH , the primary challenge is not the solubility of the powder, but the coupling kinetics .

  • Solvent Switch: If the monomer crashes out in DMF, switch to NMP or a binary mixture of DMSO/NMP (1:4) . DMSO is a powerful chaotrope that aids dissolution and reaction rates.[1]

  • Activation: Do not use standard DIC/HOBt. The steric bulk of the N-methyl group combined with the Trityl protector requires high-efficiency reagents.

    • Recommended: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2 eq).[1]

    • Protocol: Pre-activate for only 30-60 seconds to minimize racemization, then add immediately to the resin.[1]

Troubleshooting Precipitation

If the solution turns cloudy upon adding the coupling reagent:

  • Check Concentration: Dilute from 0.2 M to 0.1 M.

  • Check Temperature: Gently warm to 35°C (do not exceed 40°C to avoid racemization).

  • Add Chaotropes: Add 0.4 M LiCl (Lithium Chloride) to the coupling solution. This disrupts peptide-resin aggregation and aids monomer solubility.[1]

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[1] Link

  • Sigma-Aldrich (Merck). (n.d.).[1] Fmoc-N-Me-His(Trt)-OH Product Information & Solubility Data. Novabiochem Technical Notes. Link

  • Rauf, S. M. A., et al. (2015).[1][3] The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Organic & Biomolecular Chemistry, 13, 9993-10006.[1][3] Link

  • CEM Corporation. (n.d.).[1] Application of Fmoc-His(Boc)-OH and Histidine Derivatives in Fmoc-based SPPS.[1] CEM Technical Library.[1] Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Fmoc-N-alpha-methyl-N-im-trityl-D-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Technical Assessment

Compound: Fmoc-N-alpha-methyl-N-im-trityl-D-histidine CAS: 135610-90-1 (D-isomer) Context: Solid Phase Peptide Synthesis (SPPS)[1][2]

As researchers, we often treat all Fmoc-amino acids as generic "white powders." This is a procedural error. This specific derivative combines a bulky trityl protecting group with N-alpha methylation.

  • The Risk: While the acute toxicity of the solid is generally classified as low (often GHS Category 4 or unclassified), the process risk is high. The N-methyl modification is specifically used to disrupt hydrogen bonding in "difficult sequences" prone to aggregation. Consequently, this reagent is often used in conjunction with high-efficiency coupling cocktails (e.g., HATU/HOAt) and penetrating solvents (DMF/NMP) that act as carriers for transdermal absorption.

  • The Chemical Stability: The trityl (Trt) group on the imidazole ring is acid-labile. Exposure to acidic fumes in the lab atmosphere can lead to premature deprotection. The N-methyl group adds steric hindrance, making the reagent slower to dissolve and couple, increasing the "time-in-process" and potential exposure duration.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "lab coat and gloves" to address the specific physical properties of the reagent (static-prone powder) and its solvated state.

Zone / Activity Primary Hazard Mandatory PPE Configuration Technical Rationale
Zone A: Storage & Transport (Dry Solid)Container breakage; Thermal degradationGloves: Nitrile (0.11 mm)Eye: Safety Glasses with side shieldsBody: Standard Lab CoatThe reagent must be stored at 2-8°C .[3][4] Cold glass containers are slippery; nitrile provides grip.
Zone B: Weighing & Aliquoting (Open Powder)Inhalation of fines ; Static dust generation; Moisture contaminationGloves: Double-glove Nitrile (Outer: 0.11mm, Inner: 0.06mm)Resp: N95/P2 Mask (if outside hood) or Fume Hood sash at 18"Eye: Chemical Goggles (if drafty)Fmoc-amino acids are often electrostatic. Fine dust can irritate the upper respiratory tract (H335). Double gloving prevents perspiration moisture from deactivating the moisture-sensitive reagent.
Zone C: Solubilization (in DMF/NMP)Transdermal Absorption ; Splash hazardGloves: Laminate/Barrier Gloves (e.g., Silver Shield®) or Double Nitrile with immediate change upon splash.Eye: Face Shield + GogglesBody: Lab Coat + Chemical ApronOnce dissolved in DMF, the reagent can penetrate skin. Standard nitrile degrades in DMF in <15 mins. Barrier gloves are essential for the solubilization step.
Zone D: Waste Disposal Mixed chemical exposureGloves: Thick Nitrile (0.20 mm)Eye: Safety GlassesResp: Fume HoodHandling waste containers often involves contact with unknown resin/solvent mixtures.

Operational Protocol: The "Zero-Contamination" Workflow

This protocol ensures personnel safety while maintaining the high chiral purity (D-isomer) and chemical integrity of the reagent.

Phase 1: Preparation
  • Equilibrate: Remove the bottle from the refrigerator (2-8°C) and allow it to reach room temperature before opening.

    • Why: Opening cold glass in a humid lab causes condensation inside the bottle, hydrolyzing the Fmoc ester or trityl group.

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. N-methylated amino acids are often "fluffy" and prone to static fly-away.

Phase 2: Weighing (The "Closed-Loop" Method)
  • Place the balance inside the fume hood or a powder containment enclosure.

  • Tare the vessel.

  • Transfer the reagent gently. Do not dump. Use a micro-spatula to break up clumps.

  • Immediate Reseal: Cap the stock bottle immediately after withdrawal. Parafilm is recommended for long-term storage to prevent acid fume ingress.

Phase 3: Solubilization
  • Add the solvent (DMF/NMP) to the powder, not vice-versa, to minimize dust displacement.

  • Vortexing: Ensure the vessel is capped tight. N-methyl amino acids dissolve slower than standard amino acids due to steric hindrance. Visual confirmation of clarity is required before adding coupling reagents.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this specific reagent, integrating safety checks with process steps.

G cluster_waste Waste Segregation Start Retrieve Reagent (Storage 2-8°C) CheckTemp Is Bottle at Room Temp? Start->CheckTemp Wait WAIT 30 MINS (Prevent Condensation) CheckTemp->Wait No PPE_Check PPE Check: Nitrile Gloves + Lab Coat + Eye Protection? CheckTemp->PPE_Check Yes Wait->CheckTemp Weighing Weighing Station (Fume Hood/Enclosure) Solvation Solubilization (DMF/NMP) Weighing->Solvation PPE_Check->Weighing Yes PPE_Check->PPE_Check No (Stop) Solvent_Hazard CRITICAL HAZARD: Skin Penetration Risk Solvation->Solvent_Hazard Risk Increases Coupling Add to SPPS Vessel Solvent_Hazard->Coupling Using Barrier Gloves Disposal Disposal: Solid vs. Liquid Stream Coupling->Disposal SolidWaste Solid Waste (Contaminated Weigh Boats) Disposal->SolidWaste LiquidWaste Halogenated/Organic (Reaction Mixtures) Disposal->LiquidWaste

Caption: Workflow logic for Fmoc-N(Me)-His(Trt)-OH handling, emphasizing the critical temperature equilibration step and solvent hazard escalation.

Disposal & Decontamination[5][6][7][8]

Proper disposal is legally mandated and critical for environmental safety.[5]

Waste StreamComponentsDisposal Method
Solid Waste Weigh boats, contaminated gloves, paper towels, residual powder.Hazardous Solid Waste Container. Do not throw in regular trash. Label as "Peptide Synthesis Solids."
Liquid Waste (Non-Halogenated) DMF, Piperidine, reaction fluid containing the amino acid.Organic Solvent Waste. Ensure the container is compatible with amines (piperidine).
Liquid Waste (Halogenated) DCM (Dichloromethane) washings.Halogenated Waste. Strictly segregate from non-halogenated if your facility requires it (prevents expensive disposal costs).
Spill Cleanup Powder spill on bench.1. Wet a paper towel with Isopropanol (IPA).2. Wipe gently (do not sweep dry dust).3. Dispose of towel as solid hazardous waste.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The dust may cause respiratory sensitization in rare cases.

  • Skin Contact (Powder): Wash with soap and water for 15 minutes.

  • Skin Contact (Solution): IMMEDIATE ACTION REQUIRED. DMF carries the reagent through the skin.

    • Remove contaminated clothing immediately.[4][6][5][7]

    • Wash skin with copious amounts of water (do not use soap initially if it delays rinsing).

    • Seek medical evaluation if a large surface area was exposed.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[8] Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329767534, Fmoc-N-alpha-methyl-N-im-trityl-D-histidine. Retrieved from [Link]

  • American Peptide Society (2023). Peptide Synthesis Safety Guidelines: Handling of Fmoc-Amino Acids and Coupling Reagents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Sensitizers and Irritants. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.